Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMYNEIUXQIVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441861 | |
| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-82-2 | |
| Record name | tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This compound is a valuable bifunctional building block in modern medicinal chemistry, serving as a key scaffold for a variety of pharmacologically active agents. The 4-phenylpiperidine motif is prevalent in numerous CNS-active drugs and other therapeutics.[1][2] This document details a robust two-step synthetic pathway commencing from the commercially available 4-cyano-4-phenylpiperidine. The guide elucidates the rationale behind procedural choices, provides detailed, step-by-step experimental protocols, and includes mechanistic insights and characterization data to ensure reproducibility and scientific integrity.
Introduction and Strategic Overview
The synthesis of complex piperidine derivatives is a cornerstone of pharmaceutical development.[3] The target molecule, this compound, is of particular interest due to its structural features: a rigid piperidine core, a quaternary center bearing a lipophilic phenyl group, a versatile primary amine for further functionalization, and an N-Boc protecting group that facilitates controlled, sequential reactions.
The chosen synthetic strategy is predicated on efficiency, reliability, and scalability. It involves two primary transformations:
-
N-Boc Protection: The selective protection of the secondary amine of the piperidine ring in the starting material, 4-cyano-4-phenylpiperidine. This step is crucial to prevent side reactions in the subsequent reduction step and to install the carboxylate handle for potential solid-phase synthesis or other transformations.
-
Nitrile Reduction: The chemical reduction of the cyano group to a primary aminomethyl group. This transformation is the key step in elaborating the desired functionality.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below, starting from the precursor and proceeding through a stable, isolable intermediate to the final product.
Caption: High-level overview of the two-step synthesis.
Detailed Synthetic Pathway and Mechanistic Insights
Step 1: Synthesis of tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate
This initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions (including hydride reduction) and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid).
-
Rationale for Reagents:
-
Di-tert-butyl dicarbonate ((Boc)₂O): The standard reagent for Boc protection. It is an easily handled solid with good reactivity.
-
Base (Triethylamine, Et₃N): A non-nucleophilic organic base is required to neutralize the acidic byproduct, tert-butanol and carbonic acid, which forms during the reaction, driving the equilibrium towards the product.
-
Solvent (Dichloromethane, DCM): An aprotic solvent is chosen to ensure the solubility of all reactants and to prevent any unwanted side reactions.
-
The reaction proceeds via nucleophilic attack of the secondary amine on one of the electrophilic carbonyl carbons of (Boc)₂O.
Step 2: Synthesis of this compound
The core transformation is the reduction of the nitrile group in the protected intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this purpose.
-
Rationale for Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): A potent source of hydride (H⁻) ions, capable of reducing nitriles to primary amines in high yield. Its use necessitates anhydrous conditions as it reacts violently with water.
-
Solvent (Tetrahydrofuran, THF): An anhydrous ethereal solvent is mandatory for LiAlH₄ reductions. THF is an excellent choice due to its ability to solvate the hydride reagent and its relatively high boiling point, allowing for reflux conditions if needed.
-
-
Reaction Mechanism: The reduction is a complex process involving multiple hydride transfers from the [AlH₄]⁻ anion to the electrophilic carbon of the nitrile.
Caption: Simplified mechanism of LiAlH₄ nitrile reduction.
The work-up procedure is critical for safety and product isolation. A Fieser work-up (sequential addition of water, then aqueous NaOH) is commonly employed to carefully quench excess LiAlH₄ and precipitate aluminum salts as a filterable solid.
Detailed Experimental Protocols
Safety Precaution: These procedures should only be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. LiAlH₄ is a water-reactive reagent that can ignite upon contact with moisture.
Protocol 1: Synthesis of tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyano-4-phenylpiperidine (10.0 g, 53.7 mmol, 1.0 equiv.).
-
Dissolution: Add dichloromethane (DCM, 100 mL) to the flask and stir until the solid is fully dissolved.
-
Addition of Base: Add triethylamine (Et₃N) (9.0 mL, 64.4 mmol, 1.2 equiv.) to the solution.
-
Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (12.9 g, 59.1 mmol, 1.1 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford the title compound as a white crystalline solid.
-
Protocol 2: Synthesis of this compound
-
Apparatus Setup: To a flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (3.2 g, 84.3 mmol, 3.0 equiv.) under a nitrogen atmosphere.
-
Addition of Solvent: Carefully add anhydrous tetrahydrofuran (THF, 100 mL) via cannula. Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactant: Dissolve tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (8.0 g, 28.1 mmol, 1.0 equiv.) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting nitrile.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAREFULLY and SLOWLY quench the reaction by the sequential dropwise addition of:
-
Water (3.2 mL)
-
15% (w/v) aqueous NaOH solution (3.2 mL)
-
Water (9.6 mL)
-
-
A granular white precipitate of aluminum salts will form. Stir the resulting slurry vigorously at room temperature for 1 hour.
-
-
Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by silica gel column chromatography if necessary, eluting with a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking).
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield (%) |
| 4-Cyano-4-phenylpiperidine | C₁₂H₁₄N₂ | 186.25 | 39175-67-0 | - (Starting Mat.) |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C₁₇H₂₂N₂O₂ | 286.37 | 149311-85-1 | 85-95% |
| This compound | C₁₇H₂₆N₂O₂ | 290.40 | 1198286-87-1 | 80-90% |
Conclusion
The synthetic route detailed in this guide represents a reliable and efficient method for producing high-purity this compound. By employing standard N-Boc protection followed by a robust LiAlH₄ reduction, this valuable building block can be accessed in excellent yields. The protocols have been designed with a focus on procedural clarity, safety, and reproducibility, making them suitable for implementation in research and drug development settings. The final compound is primed for a multitude of subsequent chemical transformations, solidifying its role as a versatile intermediate in the synthesis of novel therapeutics.
References
-
PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]
- Google Patents.Method for preparing 4-amino-4-phenylpiperidines.
-
Wikipedia. Phenylpiperidines. Available at: [Link]
-
ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available at: [Link]
- Google Patents.Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
Sources
Chemical properties of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Introduction
This compound (CAS No. 158144-82-2) is a bifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure is characterized by a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group, and a C4 quaternary center substituted with both a phenyl ring and a primary aminomethyl group.[1] This unique arrangement provides a rigid scaffold with two distinct and orthogonally reactive nitrogen atoms. The Boc-protected piperidine nitrogen is rendered unreactive to many synthetic conditions, while the primary amine of the aminomethyl group serves as a versatile nucleophilic handle for further functionalization.
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of the molecule are summarized below. These identifiers are critical for accurate sourcing and characterization.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 158144-82-2 | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |
| Molecular Weight | 290.4 g/mol | [1] |
| Appearance | Typically a powder or solid | [2] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent degradation.[3] | [3] |
Synthesis and Purification
The synthesis of this compound involves a multi-step sequence designed to construct the key quaternary center and introduce the aminomethyl functionality while the piperidine nitrogen remains protected. A plausible and efficient synthetic route is outlined below.
Caption: A plausible synthetic workflow for the target compound.
Detailed Synthetic Protocol
This protocol describes a representative synthesis starting from 4-cyano-4-phenylpiperidine. The choice of reagents reflects common laboratory practices for achieving high yield and purity.
Step 1: N-Boc Protection of 4-cyano-4-phenylpiperidine
-
Rationale: The piperidine nitrogen is protected with a Boc group to prevent it from interfering with the subsequent reduction step. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Procedure:
-
Dissolve 4-cyano-4-phenylpiperidine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (Et₃N) (1.2 equiv.) to the solution to act as a base, scavenging the acid formed during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to yield tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Reduction of the Nitrile to the Primary Amine
-
Rationale: The cyano group is reduced to a primary aminomethyl group. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is effective for this transformation. Alternatively, catalytic hydrogenation offers a milder method.
-
Procedure (using LiAlH₄):
-
In a separate, oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv.) in anhydrous Tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1.0 equiv.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting material.
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the final compound.
-
Chemical Reactivity and Stability
The molecule's utility stems from the differential reactivity of its two nitrogen centers.
Caption: Key reactive sites on the molecule.
Reactivity of the N-Boc Protecting Group
The Boc group is stable to bases, nucleophiles, and many reducing agents but is readily cleaved under acidic conditions.[4] This deprotection unmasks the piperidine nitrogen, allowing for subsequent reactions at that site.
-
Protocol for N-Boc Deprotection:
-
Dissolve the title compound (1.0 equiv.) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add a strong acid, typically Trifluoroacetic acid (TFA) (5-10 equiv.) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid in vacuo. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).
-
The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or Et₃N) and extraction.
-
Reactivity of the Aminomethyl Group
The primary amine is a potent nucleophile and the primary site for synthetic elaboration. It readily participates in reactions such as acylation, alkylation, and reductive amination.
-
Protocol for Acylation (Amide Bond Formation):
-
Dissolve this compound (1.0 equiv.) and a carboxylic acid (1.0 equiv.) in a polar aprotic solvent like DMF or DCM.
-
Add a peptide coupling agent such as EDC (1.1 equiv.) and an activator like HOBt (1.1 equiv.).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 equiv.), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous acid and base to remove unreacted starting materials and coupling reagents, and drying the organic layer.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Storage and Stability
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon.[3] It is generally stable under recommended storage conditions but may be sensitive to strong oxidizing agents and acids.[3]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the compound.
Spectroscopic Data Summary
| Technique | Expected Data |
| ¹H NMR | - Singlet for the 9 protons of the tert-butyl group at ~1.4 ppm.[1]- Signals for the aminomethyl protons (CH₂NH₂) between δ 2.8–3.2 ppm.[1]- Multiplets for the piperidine ring protons.- Signals for the phenyl group protons in the aromatic region (~7.2-7.4 ppm). |
| ¹³C NMR | - Signal for the Boc carbonyl carbon at ~155 ppm.[1]- Signal for the quaternary carbon of the Boc group at ~80 ppm.- Signal for the methyl carbons of the Boc group at ~28 ppm.- Signals corresponding to the piperidine, aminomethyl, and phenyl carbons. |
| Mass Spec (ESI) | Calculated [M+H]⁺ = 291.17; Observed [M+H]⁺ = ~291.2.[1] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess the purity of the compound.[5]
-
Protocol for HPLC-MS Analysis:
-
System: Agilent 1260 Infinity HPLC with a 6230B TOF mass spectrometer or equivalent.[5]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution of the compound.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection (e.g., at 220 nm and 254 nm) and positive ion electrospray ionization (ESI+) for mass detection.
-
Expected Result: A major peak corresponding to the product with the correct mass-to-charge ratio ([M+H]⁺ ≈ 291.2).
-
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a valuable building block. Its utility lies in its pre-configured, rigid scaffold that allows for precise spatial positioning of appended functionalities.
-
Scaffold for Complex Molecules: The phenylpiperidine core provides a defined three-dimensional structure.
-
Orthogonal Functionalization: The Boc-protected piperidine allows for chemistry to be performed selectively on the aminomethyl group. Following this, the Boc group can be removed to allow for a second, distinct modification at the piperidine nitrogen. This sequential functionalization is critical for building complex molecules like PROTACs, molecular probes, and focused libraries for structure-activity relationship (SAR) studies.
-
Introduction of Basic Center: The piperidine nitrogen, once deprotected, provides a basic center that can be crucial for modulating pharmacokinetic properties like solubility and cell permeability.
Conclusion
This compound is a highly versatile and valuable intermediate for synthetic and medicinal chemists. Its well-defined structure, featuring a rigid core and orthogonally reactive amino groups, provides a robust platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for its effective application in the rational design and development of novel therapeutic agents.
References
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Capot Chemical. MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. Capot Chemical. [Link]
-
PureSynth. Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). PureSynth. [Link]
-
Supporting Information. General procedure for the synthesis of Boc protected amines. [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Supplementary information. Materials and methods. Nature. [Link]
-
ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Slovenian Police. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
-
ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. [Link]
-
Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
Sources
The Dual Functionality of a 4-Phenylpiperidine Scaffold: A Technical Guide to the Mechanistic Applications of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Abstract
tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a sophisticated synthetic intermediate that stands at the crossroads of two significant fields in modern pharmacology: potent opioid analgesics and targeted protein degradation. While not possessing a direct mechanism of action itself, its rigid 4-phenylpiperidine core serves as a crucial pharmacophore for engagement with opioid receptors, and its versatile chemical handles lend themselves to the construction of highly effective linkers in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the mechanistic pathways and experimental considerations stemming from the use of this versatile scaffold. We will delve into the structure-activity relationships that make it a valuable precursor for opioid receptor ligands and explore its role in the rational design of PROTACs for induced protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their own research endeavors.
Introduction: A Scaffold of Dual Significance
The landscape of drug discovery is continually evolving, with an increasing emphasis on modular and rationally designed therapeutic agents. In this context, the role of specialized chemical building blocks has become paramount. This compound is one such molecule, a testament to the power of a well-designed chemical scaffold (Figure 1).

Figure 1. Chemical structure of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.
Its structure is characterized by a 4-phenylpiperidine core, a key structural motif found in a variety of centrally acting agents, most notably the potent synthetic opioid, fentanyl.[1] The Boc-protected amine on the piperidine ring and the primary amine of the aminomethyl group provide orthogonal synthetic handles for further chemical elaboration.[2] This guide will elucidate the two primary applications of this compound, providing both the theoretical framework and practical experimental approaches for each.
Application I: A Gateway to Potent Opioid Receptor Ligands
The 4-phenylpiperidine moiety is a well-established pharmacophore for opioid receptor agonists.[1][3] Its rigid structure is believed to mimic the tyrosine residue of endogenous opioid peptides, allowing for high-affinity binding to the μ-opioid receptor (MOR), which is the primary target for many clinically used analgesics.[4][5]
The 4-Phenylpiperidine Pharmacophore and Opioid Receptor Engagement
The analgesic effects of opioids are primarily mediated by their interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Agonist binding to the MOR initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and a reduction in the transmission of pain signals. The 4-phenylpiperidine core of fentanyl and its analogs is crucial for this interaction. The phenyl group is thought to engage in a key hydrophobic interaction within the receptor's binding pocket, while the piperidine nitrogen, in its protonated state, forms a critical ionic bond with an acidic residue (Asp147) in the receptor.
The structure-activity relationship (SAR) of 4-phenylpiperidine-based opioids has been extensively studied.[6][7][8][9] Modifications at the 1- and 4-positions of the piperidine ring can dramatically influence potency, selectivity, and duration of action. This compound provides a versatile platform for exploring these modifications. The aminomethyl group at the 4-position can be acylated to introduce various functionalities, while the Boc-protecting group on the piperidine nitrogen can be removed to allow for the introduction of different N-substituents.
Synthetic Pathway to Opioid Receptor Ligands
The following is a representative synthetic workflow for the preparation of a fentanyl analog from a precursor similar to this compound.
Diagram 1. Synthetic workflow for a fentanyl analog.
Experimental Protocol: Synthesis of a Fentanyl Analog
-
Acylation: To a solution of this compound (1.0 eq) and a hindered base such as diisopropylethylamine (1.5 eq) in an anhydrous solvent like dichloromethane, add propionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.
-
Boc Deprotection: Dissolve the N-acylated intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting residue is the TFA salt of the deprotected piperidine.
-
N-Alkylation: Dissolve the deprotected piperidine TFA salt in a polar aprotic solvent such as acetonitrile. Add a base like potassium carbonate (3.0 eq) followed by phenethyl bromide (1.2 eq). Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the final fentanyl analog.[10]
Characterization of Opioid Receptor Ligand Activity
The pharmacological activity of newly synthesized opioid ligands is typically assessed through a series of in vitro and in vivo assays.
| Assay Type | Description | Key Parameters Measured |
| Receptor Binding Assay | A competitive binding assay using radiolabeled ligands (e.g., [³H]-DAMGO for MOR) and cell membranes expressing the opioid receptor of interest. | Inhibition constant (Ki), which reflects the affinity of the compound for the receptor.[4] |
| Functional Assay (e.g., GTPγS) | Measures the ability of the compound to activate the G-protein signaling cascade upon binding to the receptor. | EC50 (potency) and Emax (efficacy) for G-protein activation. |
| In Vivo Analgesia Models | Animal models of pain, such as the hot plate or tail-flick test, are used to assess the analgesic effects of the compound. | Dose-dependent increase in pain threshold or latency to response. |
Application II: A Rigid Linker for PROTAC-mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins.[11] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[12]
The Critical Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[2][][14] The linker must orient the POI and the E3 ligase in a productive ternary complex that facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI.[11] this compound is an attractive building block for the synthesis of rigid linkers. The piperidine ring introduces conformational constraint, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation.[2]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 3. longdom.org [longdom.org]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 14. explorationpub.com [explorationpub.com]
An In-depth Technical Guide to tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
CAS Number: 158144-82-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a synthetically versatile bifunctional molecule of significant interest in contemporary drug discovery and medicinal chemistry.[1] Structurally, it features a rigid piperidine core, a common motif in numerous approved pharmaceuticals, which often imparts favorable pharmacokinetic properties.[2] This core is substituted at the 4-position with both a phenyl group and an aminomethyl group, creating a unique three-dimensional architecture. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a stable and readily cleavable protecting group that facilitates selective chemical transformations at the primary amine.[1]
The strategic placement of the lipophilic phenyl ring, the nucleophilic primary amine, and the sterically demanding Boc group makes this compound a highly valuable building block.[3] It serves as a crucial intermediate in the synthesis of complex molecules targeting the central nervous system (CNS) and as a structurally rigid linker in the burgeoning field of targeted protein degradation.[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its key applications, underpinned by established chemical principles and methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 158144-82-2 | |
| Molecular Formula | C₁₇H₂₆N₂O₂ | |
| Molecular Weight | 290.40 g/mol | |
| Appearance | White to off-white solid | General laboratory observation |
| InChI Key | BHMYNEIUXQIVTL-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound. The key spectral features are outlined below, providing a reference for quality control.
Table 2: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | * ~7.2-7.4 ppm: Multiplet corresponding to the protons of the phenyl ring. * ~2.8-3.2 ppm: Signals corresponding to the aminomethyl (-CH₂NH₂) protons. * ~1.4 ppm: A prominent singlet integrating to 9 protons, characteristic of the tert-butyl group. * Piperidine Ring Protons: A series of multiplets in the aliphatic region. |
| ¹³C NMR | * ~155 ppm: Signal for the carbonyl carbon of the Boc group. * ~125-145 ppm: Resonances corresponding to the carbons of the phenyl ring. * ~80 ppm: Quaternary carbon of the tert-butyl group. * Aminomethyl & Piperidine Carbons: Signals in the aliphatic region. |
| HRMS (ESI) | Calculated for [M+H]⁺ (C₁₇H₂₇N₂O₂): 291.2072. Found: ~291.2. |
Rational Synthesis Protocol
The synthesis of this compound is most efficiently achieved via the reduction of its nitrile precursor, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. This two-step approach, starting from commercially available materials, ensures high purity and good overall yield. The causality behind this synthetic choice lies in the reliability and high functional group tolerance of nitrile reduction methodologies.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Nitrile Reduction
This protocol is a robust method for the conversion of the nitrile precursor to the desired primary amine. The choice of reducing agent is critical; Lithium Aluminum Hydride (LAH) is a powerful, non-selective reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder, industrially scalable option.
Materials:
-
tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate
-
Lithium Aluminum Hydride (LAH) or Raney Nickel
-
Anhydrous Tetrahydrofuran (THF) or Methanol (for Raney Ni)
-
Hydrogen source (for Raney Ni)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology (LAH Reduction):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Precursor: Dissolve tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath). The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety and to precipitate the aluminum salts, facilitating filtration.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield the final product.
This self-validating protocol includes monitoring by TLC/LC-MS to ensure reaction completion and a standard workup and purification to ensure the isolation of a pure product, verifiable by the spectroscopic methods outlined in Table 2.
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it a valuable tool for medicinal chemists.
Building Block for CNS-Targeting Agents
The 4-phenylpiperidine scaffold is a well-established pharmacophore found in numerous centrally acting drugs, including analgesics and antipsychotics.[3][4][5] The phenyl group often plays a key role in receptor binding, while the piperidine ring acts as a rigid scaffold to correctly orient other functional groups. The lipophilicity imparted by the phenyl and tert-butyl groups can aid in crossing the blood-brain barrier, a critical requirement for CNS drugs.[3] The primary amine of the title compound serves as a versatile handle for introducing further complexity and modulating pharmacological activity through amide bond formation, reductive amination, or other coupling reactions.[1]
Rigid Linker in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and the stability of the resulting ternary complex.
This compound is an attractive candidate for use as a rigid linker component in PROTACs. The rigid piperidine ring, in contrast to flexible alkyl chains, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially leading to improved degradation efficiency and selectivity. The primary amine provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.
Caption: Role as a linker in PROTAC-mediated protein degradation.
Conclusion
This compound is a high-value chemical intermediate with significant potential in modern pharmaceutical research. Its well-defined structure, featuring orthogonally protected functional groups, allows for its strategic incorporation into complex molecular architectures. The robust and scalable synthesis, coupled with its utility as a building block for CNS agents and as a rigid linker in targeted protein degradation, ensures its continued relevance to the drug discovery community. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile compound in their research endeavors.
References
-
Wikipedia. 1-Boc-4-AP. [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]
-
SAGE Journals. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]
-
ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. Tert-butyl 4-phenylpiperidine-1-carboxylate [myskinrecipes.com]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
A Technical Guide to the Structural Elucidation of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical techniques, instead offering a logical, field-tested workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY, HSQC, HMBC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and each protocol is presented as a self-validating system. While complete, published experimental data for this specific molecule is not widely available, this guide constructs a robust, predictive analysis based on established spectroscopic principles and data from closely related structural analogs.
Introduction: The Strategic Importance of Structural Verification
This compound is a valuable building block in the synthesis of novel therapeutics. Its rigid piperidine core, substituted with a phenyl group and a reactive aminomethyl moiety, makes it a versatile scaffold for exploring new chemical space, particularly in the development of central nervous system agents. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection in later stages.
Accurate structural elucidation is paramount. It confirms the identity and purity of the synthesized compound, ensuring that subsequent reactions proceed as expected and that the final biological data is reliable. This guide provides a systematic approach to achieving unambiguous structural confirmation.
The Elucidation Workflow: A Multi-faceted Approach
A single analytical technique is rarely sufficient for complete structural determination. A synergistic workflow, where the results of one experiment inform and validate the others, is the most rigorous approach.
Caption: A logical workflow for the structural elucidation of organic molecules.
Mass Spectrometry: Establishing the Molecular Formula
Causality: The first step is to confirm the molecular weight of the compound. This provides the foundational data point upon which all other spectroscopic interpretations will be built. High-resolution mass spectrometry (HRMS) is preferred as it can provide the elemental composition.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI-TOF mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Data & Interpretation:
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [C₁₇H₂₆N₂O₂ + H]⁺ | 291.2067 | ~291.2065 | Confirms the molecular formula and molecular weight of the target compound. |
The observation of a high-resolution mass corresponding to the protonated molecule provides strong evidence for the elemental composition of C₁₇H₂₆N₂O₂.
FT-IR Spectroscopy: Identifying Key Functional Groups
Causality: FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. This allows for a quick confirmation that the primary structural motifs (amine, carbamate, aromatic ring) are present.
Experimental Protocol (Attenuated Total Reflectance, ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H stretching (primary amine) |
| ~2970, 2860 | Strong | C-H stretching (aliphatic) |
| ~1680-1700 | Strong | C=O stretching (Boc carbamate)[1] |
| ~1600, 1490 | Medium | C=C stretching (aromatic ring) |
| ~1160 | Strong | C-O stretching (carbamate) |
| ~700-760 | Strong | C-H bending (monosubstituted benzene) |
The presence of a strong carbonyl stretch around 1690 cm⁻¹ is characteristic of the Boc protecting group. The N-H stretches confirm the primary amine, and the aromatic C=C stretches indicate the presence of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the number of unique protons and carbons, their chemical environments, and their connectivity.
Experimental Protocol (General):
-
Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1][2]
¹H NMR Spectroscopy: Unveiling the Proton Framework
Causality: ¹H NMR provides information on the number of different types of protons, their integration (ratio), and their splitting patterns (neighboring protons).
Predicted Data & Interpretation (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Phenyl-H |
| ~4.0 (broad) | Broad Singlet | 2H | NH ₂ |
| ~2.80-3.20 | Multiplet | 4H | Piperidine-H (axial/equatorial next to N) |
| ~2.75 | Singlet | 2H | CH ₂-NH₂ |
| ~1.60-1.80 | Multiplet | 4H | Piperidine-H |
| 1.45 | Singlet | 9H | tert-Butyl-H |
-
Phenyl Region (7.20-7.40 ppm): A multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.
-
Amine Protons (~4.0 ppm): A broad singlet that is exchangeable with D₂O confirms the presence of the NH₂ group.
-
Piperidine Protons (2.80-3.20 and 1.60-1.80 ppm): The complex multiplets are typical for the piperidine ring protons. The protons closer to the nitrogen atom of the Boc group are deshielded and appear further downfield.
-
Aminomethyl Protons (~2.75 ppm): A singlet integrating to 2 protons is expected for the CH₂ group of the aminomethyl substituent.
-
tert-Butyl Protons (1.45 ppm): A sharp singlet integrating to 9 protons is the classic signature of the Boc protecting group.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule. The chemical shift provides information about the electronic environment of each carbon.
Predicted Data & Interpretation (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C =O (Boc carbamate)[1] |
| ~145.0 | Quaternary Phenyl-C |
| ~128.5 | Phenyl-C H |
| ~127.0 | Phenyl-C H |
| ~126.0 | Phenyl-C H |
| ~79.5 | Quaternary C (CH₃)₃ (Boc)[1] |
| ~50.0 | C H₂-NH₂ |
| ~45.0 | Quaternary Piperidine-C |
| ~40.0 | Piperidine-C H₂ (next to N) |
| ~35.0 | Piperidine-C H₂ |
| 28.4 | C(C H₃)₃ (Boc)[2] |
-
Carbonyl Carbon (~155.0 ppm): The downfield signal corresponds to the carbonyl carbon of the carbamate.
-
Aromatic Carbons (126.0-145.0 ppm): Four signals are expected for the phenyl ring due to symmetry (two pairs of equivalent CH carbons and two quaternary carbons).
-
Boc Carbons (~79.5 and 28.4 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are clearly identifiable.
-
Piperidine and Aminomethyl Carbons (35.0-50.0 ppm): The remaining signals correspond to the aliphatic carbons of the piperidine ring and the aminomethyl group.
2D NMR: Connecting the Pieces
Causality: 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
Expected Correlations: Correlations would be seen between the adjacent protons on the piperidine ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
Expected Correlations: The proton at 1.45 ppm will correlate to the carbon at 28.4 ppm. The aromatic protons will correlate to their respective aromatic carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is key for identifying quaternary carbons and piecing together the molecular fragments.
Caption: Key expected HMBC correlations for structural confirmation.
Conclusion: A Self-Validating Structural Proof
By systematically applying this multi-technique workflow, a self-validating and unambiguous structural elucidation of this compound can be achieved. The mass spectrometry data confirms the elemental composition. FT-IR identifies the essential functional groups. 1D and 2D NMR spectroscopy provide a detailed map of the proton and carbon skeletons and their connectivity, allowing for the complete and confident assignment of the molecular structure. This rigorous approach ensures the quality and reliability of this critical synthetic intermediate for downstream applications in drug discovery and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link].
-
Macmillan Group, Princeton University. Supplementary Information. Retrieved from [Link].
-
Supporting Information for "A general procedure for N-Boc protection of amines". Retrieved from [Link].
-
Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. Retrieved from [Link].
Sources
Spectroscopic Characterization of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate: A Technical Guide
Introduction
tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, a key synthetic intermediate in medicinal chemistry, presents a unique structural framework for the development of novel therapeutics.[1] Its piperidine core is a prevalent scaffold in many pharmaceuticals, while the Boc-protecting group offers stability during synthesis and allows for controlled deprotection in subsequent chemical transformations. The presence of a primary amine and a phenyl group at a quaternary carbon center provides distinct vectors for molecular elaboration, making it a valuable building block for drug discovery professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.
Rationale for NMR Analysis
The asymmetry of the molecule and the presence of distinct functional groups—a tert-butyl group, a phenyl ring, a piperidine ring, and an aminomethyl group—result in a predictable and well-resolved NMR spectrum. ¹H NMR will confirm the presence and connectivity of these groups through chemical shifts, signal integration, and spin-spin coupling patterns. ¹³C NMR will identify all unique carbon environments, including the quaternary carbon at the 4-position and the carbamate carbonyl carbon.
Experimental Protocol: ¹H and ¹³C NMR
This protocol is adapted from standard methodologies for the analysis of N-Boc protected amines.[2]
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, 0.6-0.7 mL)
-
5 mm NMR tube
-
Pipette
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution before transferring the solution into an NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer frequency to the deuterium signal of the CDCl₃. Perform shimming on the magnetic field to achieve optimal homogeneity and resolution.[2]
-
¹H NMR Acquisition:
-
Set appropriate acquisition parameters, including a spectral width of approximately 12-15 ppm, a sufficient number of scans (typically 8-16), and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set appropriate acquisition parameters for a proton-decoupled ¹³C experiment. The spectral width should be set to approximately 200-220 ppm. A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks for both spectra.
-
Predicted Spectral Data and Interpretation
The following tables summarize the predicted NMR data based on characteristic chemical shifts for the structural motifs present in the molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl-H |
| ~ 3.20 - 3.80 | Broad Multiplet | 4H | Piperidine-H (axial/eq) |
| ~ 2.80 - 3.20 | Singlet (broad) | 2H | -CH₂-NH₂ |
| ~ 1.60 - 2.00 | Multiplet | 4H | Piperidine-H (axial/eq) |
| ~ 1.50 (exchangeable) | Broad Singlet | 2H | -NH₂ |
| 1.45 | Singlet | 9H | tert-Butyl-H |
Note: The protons on the piperidine ring adjacent to the nitrogen are expected to be broad due to restricted rotation of the Boc group.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | Boc C=O |
| ~ 145.0 | Phenyl C (quaternary) |
| ~ 128.5 | Phenyl C-H |
| ~ 127.0 | Phenyl C-H |
| ~ 126.0 | Phenyl C-H |
| ~ 79.5 | Boc C(CH₃)₃ |
| ~ 50.0 | -C H₂-NH₂ |
| ~ 45.0 | Piperidine C-4 (quaternary) |
| ~ 40.0 | Piperidine C-2, C-6 |
| ~ 34.0 | Piperidine C-3, C-5 |
| 28.4 | Boc -C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for IR Analysis
The key functional groups in the target molecule each have characteristic absorption frequencies. The N-H bonds of the primary amine, the C=O bond of the Boc-carbamate, the C-H bonds of the aromatic and aliphatic portions, and the C-N bonds will all produce distinct peaks in the IR spectrum, allowing for rapid confirmation of their presence.
Experimental Protocol: Thin Solid Film Method
This protocol is a standard and effective method for analyzing solid organic compounds.[3]
Objective: To obtain an IR spectrum to identify the key functional groups.
Materials:
-
This compound (~10-20 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Salt plate (NaCl or KBr)
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: Place one drop of this solution onto the surface of a clean, dry salt plate. Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.[3]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty instrument first. Then, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Predicted IR Absorption Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretch (primary amine, two bands expected) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2980 | Strong | Aliphatic C-H stretch (piperidine, CH₂, t-butyl) |
| ~ 1680 - 1700 | Strong | C=O stretch (Boc-carbamate) |
| ~ 1600, 1490 | Medium | C=C stretch (aromatic ring) |
| ~ 1160 - 1250 | Strong | C-N stretch, C-O stretch |
| ~ 690 - 770 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Rationale for MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, thereby confirming the molecular weight. Tandem MS (MS/MS) can then be used to induce fragmentation of this parent ion, providing data that helps to confirm the connectivity of the structural subunits.
Experimental Protocol: ESI-MS
This protocol is based on general procedures for the analysis of piperidine derivatives.[4]
Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.
Materials:
-
This compound (sub-milligram quantity)
-
HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Mass Spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent. Further dilute this stock solution to a final concentration suitable for infusion (e.g., 1-10 µg/mL).
-
Instrument Setup:
-
Set the ESI source to positive ion mode, as the basic nitrogen atoms are readily protonated.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.
-
-
Data Acquisition (Full Scan): Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500) to identify the protonated molecular ion [M+H]⁺.
-
Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 291.2) as the precursor ion. Perform a product ion scan by inducing fragmentation in the collision cell with an inert gas (e.g., argon). Optimize the collision energy to generate a rich fragmentation spectrum.
Predicted Mass Spectrum and Fragmentation
-
Molecular Weight: 290.40
-
[M+H]⁺ (Expected): m/z 291.2
-
[M+Na]⁺ (Possible Adduct): m/z 313.2
The fragmentation of the [M+H]⁺ ion is expected to proceed via several characteristic pathways, primarily involving the loss of the Boc group or cleavage of the piperidine ring.
Table 4: Predicted Key Fragments in ESI-MS/MS
| m/z | Loss | Fragment Structure |
| 235.1 | Loss of isobutylene (C₄H₈) | [M+H - C₄H₈]⁺, fragmentation of the tert-butyl group. |
| 191.1 | Loss of Boc group (C₅H₉O₂) | [M+H - C₅H₉O₂]⁺, resulting in the deprotected piperidine ion. |
| 134.1 | Ring cleavage | Phenyl-C(CH₂)-CH₂-NH₂⁺ fragment. |
| 100.1 | Loss of C₅H₉O₂ and Ph-CH₂ | Deprotected piperidine ring fragment. |
| 57.1 | Boc group fragment | tert-butyl cation [C₄H₉]⁺. |
Visualization of Key Structures and Fragmentation
Sources
- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 2. rsc.org [rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate in different solvents
An In-Depth Technical Guide to the Solubility of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key bifunctional linker and building block in medicinal chemistry, particularly in the development of PROteolysis TArgeting Chimeras (PROTACs). Given the critical role of solubility in drug discovery and formulation, this document offers a predictive solubility profile based on structural analysis, a detailed experimental protocol for accurate solubility determination via the gold-standard shake-flask method, and an exploration of the key physicochemical factors influencing its behavior in various solvent systems. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Critical Role of Solubility
This compound is a piperidine derivative of significant interest in pharmaceutical research.[1] Its structure incorporates a protected amine (Boc group), a rigid phenylpiperidine core, and a reactive primary amine, making it a versatile intermediate for chemical synthesis.[1] The solubility of an active pharmaceutical ingredient (API) or intermediate is a paramount physicochemical property that dictates its behavior throughout the drug development lifecycle.[2] Poor solubility can lead to challenges in reaction setup, purification, formulation, and can result in low or variable bioavailability, ultimately hindering the therapeutic potential of a drug candidate.[3][4]
Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for:
-
Synthetic Chemists: Selecting appropriate solvents for reaction media and purification processes like crystallization.
-
Formulation Scientists: Designing stable and effective dosage forms with optimal drug loading and release characteristics.
-
Pharmacokineticists: Predicting and interpreting absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide provides a robust framework for both predicting and experimentally determining the solubility of this compound.
Physicochemical Properties and Structural Analysis
To predict the solubility of a compound, one must first analyze its molecular structure and the nature of its functional groups, which govern its interactions with different solvents.[5]
Compound Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₇H₂₆N₂O₂
-
Molecular Weight: 290.40 g/mol [6]
Structural Breakdown and Solubility Implications:
-
Phenyl Group (-C₆H₅): This large, nonpolar aromatic ring is hydrophobic. It contributes significantly to the molecule's lipophilicity and will favor solubility in nonpolar or moderately polar solvents through van der Waals interactions.[5][7]
-
Piperidine Ring: A saturated heterocycle. While the carbon backbone is nonpolar, the nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.[8] The overall contribution is moderately lipophilic.
-
Aminomethyl Group (-CH₂NH₂): The primary amine is a polar functional group capable of both donating and accepting hydrogen bonds.[7] This group will enhance solubility in polar protic solvents like water and alcohols.[9] It also provides a basic center that can be protonated.
-
Tert-butoxycarbonyl (Boc) Group (-C(O)O-C(CH₃)₃): This is a bulky, lipophilic protecting group. While the carbonyl group can accept hydrogen bonds, the large tert-butyl moiety is distinctly nonpolar, which generally decreases aqueous solubility and increases solubility in nonpolar organic solvents.[10][11]
Overall Polarity Assessment: The molecule possesses both significant nonpolar regions (phenyl, tert-butyl) and polar, hydrogen-bonding capable groups (aminomethyl, piperidine nitrogen, carbonyl). This amphiphilic nature suggests it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit good solubility in solvents of intermediate polarity, such as alcohols, or polar aprotic solvents that can engage in dipole-dipole interactions.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate to High in Alcohols | The primary amine and piperidine nitrogen can hydrogen bond with water, but the large hydrophobic phenyl and Boc groups will limit aqueous solubility.[9][] Alcohols provide a better balance of polarity to solvate both the polar and nonpolar regions of the molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | High | These solvents can effectively engage in dipole-dipole interactions with the polar groups of the molecule and are sufficiently nonpolar to solvate the hydrophobic regions. DMSO is often an excellent solvent for such amphiphilic compounds. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Toluene and diethyl ether may offer moderate solubility due to interactions with the phenyl and Boc groups. Solubility in highly nonpolar alkanes like hexane is expected to be low due to the presence of the polar amine and carbonyl functionalities.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity, and are expected to be good solvents for this molecule. |
This table presents a predictive assessment. Experimental verification is required for quantitative data and is strongly recommended.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the gold-standard technique for determining thermodynamic equilibrium solubility.[14][15] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[16]
Principle
An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the rates of dissolution and precipitation are equal.[16] After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection, leveraging the phenyl group's chromophore.[17]
Materials and Reagents
-
This compound (solid form)
-
Solvents of interest (e.g., HPLC-grade water, ethanol, acetonitrile, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility and low analyte binding)
-
HPLC system with UV-Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
Detailed Step-by-Step Methodology
Step 1: Preparation of Saturated Solution
-
Weigh an excess amount of the compound (e.g., 5-10 mg) into a vial. The key is to ensure solid material remains at the end of the experiment.[18]
-
Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent.
Step 2: Equilibration
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A 24 to 48-hour equilibration time is common for pharmaceutical compounds to ensure equilibrium is reached.[18][19]
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.
-
To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.[19]
Step 4: Quantitative Analysis by HPLC-UV
-
Prepare Calibration Standards: Create a series of standard solutions of the compound in the chosen solvent at known concentrations (e.g., from 1 µg/mL to 200 µg/mL).
-
HPLC Method: Develop a suitable reversed-phase HPLC method. The phenyl group allows for UV detection, typically around 254 nm or a wavelength of maximum absorbance.[20][21]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or TFA to ensure good peak shape) is a common starting point.[17][22]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Scan for λ_max, or use 254 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.999.[23]
-
Inject the filtered sample solutions (from Step 3). It may be necessary to dilute the samples to fall within the linear range of the calibration curve.
-
-
Calculate Solubility: Use the regression equation from the calibration curve to determine the concentration of the compound in the sample. Account for any dilutions made. The resulting concentration is the equilibrium solubility, typically reported in mg/mL or µg/mL.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Key Factors Influencing Solubility
The solubility of this compound is not an immutable constant but can be significantly influenced by environmental conditions.[24][25]
-
Effect of pH: The molecule has two basic nitrogen atoms: the piperidine nitrogen and the primary amine. In acidic aqueous solutions, these amines can become protonated to form cationic salts (e.g., -NH₃⁺). This ionization dramatically increases the polarity of the molecule, which should lead to a significant increase in aqueous solubility at lower pH values.[2][3] This pH-dependent solubility is a critical factor for oral drug absorption, as the pH varies throughout the gastrointestinal tract.[4]
-
Effect of Temperature: For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[2][25] This can be leveraged to prepare supersaturated solutions for crystallization but must also be controlled during solubility experiments to ensure data consistency.
-
Solvent Properties:
-
Polarity and Dielectric Constant: As discussed, solvents with a polarity that matches the solute tend to be most effective.[5][12] Solvents with a high dielectric constant can better stabilize any ionized forms of the molecule, enhancing solubility.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial.[26][27] Protic solvents (like alcohols) can donate hydrogen bonds to the nitrogen and carbonyl oxygen atoms, while also accepting hydrogen bonds from the -NH₂ group. Aprotic solvents (like DMSO) can only act as hydrogen bond acceptors.
-
Visualization of Molecular Interactions
The interplay of intermolecular forces between the solute and various solvent types dictates its solubility.
Caption: Intermolecular forces governing solubility with different solvent classes.
Conclusion
While quantitative solubility data for this compound requires experimental determination, a thorough analysis of its amphiphilic structure allows for a robust predictive assessment. The compound is anticipated to have high solubility in polar aprotic and halogenated solvents, moderate solubility in alcohols, and low solubility in water and nonpolar hydrocarbons. Its aqueous solubility is expected to be highly pH-dependent. For researchers requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and validated methodology. A comprehensive understanding of these solubility characteristics is essential for the successful application of this versatile molecule in synthesis, drug discovery, and formulation development.
References
-
Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]
-
Pharmlabs. Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]
-
IJNRD. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
-
Curseen, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Palmer, D.S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Chemistry For Everyone. Polarity and Solubility of Organic Compounds. Chemistry For Everyone. [Link]
-
Quora. Are amines soluble in organic solvents?. Quora. [Link]
-
Fagerberg, J. H., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
-
Wikipedia. Solubility equilibrium. Wikipedia. [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
-
Pipzine Chemicals. (S)-N-Boc-piperidine-3-carboxylic Acid. Pipzine Chemicals. [Link]
-
ResearchGate. Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. ResearchGate. [Link]
-
YouTube. How Does Solvent Polarity Impact Compound Solubility?. YouTube. [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. [Link]
-
Cheméo. 4-Phenylpiperidine. Cheméo. [Link]
-
Solubility of Things. Piperidine. Solubility of Things. [Link]
-
ElectronicsAndBooks. Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. ElectronicsAndBooks. [Link]
-
Al-Kindi Publisher. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]
-
Wikipedia. Phenylpiperidines. Wikipedia. [Link]
-
Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. [Link]
-
ACS Publications. Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry. [Link]
-
Al-Kindi Publisher. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
SlidePlayer. UV-Vis Spectroscopy. SlidePlayer. [Link]
-
University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
-
PubMed. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. [Link]
-
Asian and Australasian Society of Labour Economics. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. AASLE. [Link]
Sources
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ijnrd.org [ijnrd.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 14. youtube.com [youtube.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. enamine.net [enamine.net]
- 20. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 25. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 26. al-kindipublisher.com [al-kindipublisher.com]
- 27. al-kindipublishers.org [al-kindipublishers.org]
Commercial availability and suppliers of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
An In-Depth Technical Guide to the Sourcing, Analysis, and Application of tert-Butyl 4-(Aminomethyl)-4-phenylpiperidine-1-carboxylate
Abstract
This compound (CAS No. 188736-10-5) is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a 4-phenylpiperidine core, a quaternary carbon center, and a Boc-protected primary amine, makes it a valuable building block for synthesizing complex molecular architectures, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview covering the strategic sourcing of this specialized reagent, robust protocols for analytical quality control, safe handling procedures, and a detailed experimental workflow for its primary application—deprotection to reveal the key primary amine.
Chapter 1: Chemical Profile and Strategic Importance
Molecular Structure and Properties
This compound is characterized by the following key structural features:
-
4-Phenylpiperidine Core: A privileged scaffold in medicinal chemistry, frequently associated with compounds targeting opioid, dopamine, and serotonin receptors.
-
Quaternary C4 Carbon: The substitution of both a phenyl and an aminomethyl group at the C4 position creates a sterically hindered environment that can be crucial for locking in specific conformations and influencing receptor binding interactions.
-
Boc-Protected Amine: The primary amine is masked by a tert-butoxycarbonyl (Boc) group. This is one of the most common and versatile protecting groups in organic synthesis due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive) and its clean, selective removal under acidic conditions[1].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 188736-10-5 |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.40 g/mol |
| IUPAC Name | This compound |
| Typical Form | Off-white to pale yellow solid |
Significance in Drug Discovery
The 4-substituted piperidine motif is a cornerstone in the design of CNS-active agents and other therapeutics[2]. The specific arrangement in this molecule makes it a precursor to compounds where a precise three-dimensional orientation of phenyl and aminomethyl (or derivatized aminomethyl) groups is required. Removal of the Boc group unmasks a nucleophilic primary amine, ready for elaboration via amide bond formation, reductive amination, or other coupling chemistries to build more complex target molecules.
The synthesis of analogs from this core structure allows for systematic exploration of the structure-activity relationship (SAR) in drug development campaigns. For example, the related intermediate N-Boc-4-anilinopiperidine is a well-documented precursor in the synthesis of fentanyl and its derivatives, highlighting the regulatory and scientific importance of this chemical class[1].
Chapter 2: Commercial Availability and Sourcing Strategy
Market Landscape
As a specialized, multi-functional building block, this compound is not typically available as a commodity or "off-the-shelf" reagent from all major chemical suppliers. Its commercial availability is primarily limited to vendors specializing in complex intermediates for research and development or those offering custom synthesis services.
A Strategic Approach to Procurement
Researchers requiring this compound should adopt a multi-channel sourcing strategy. The process is less about finding a stock item and more about identifying a capable synthesis partner.
Caption: Strategic workflow for procuring specialized chemical intermediates.
Key Actionable Steps:
-
Utilize Aggregator Databases: Platforms that consolidate catalogs from numerous global suppliers are the most efficient starting point. Search by the specific CAS number (188736-10-5).
-
Contact Custom Synthesis Providers: If the compound is not listed as a stock item, leading chemical manufacturers and Contract Research Organizations (CROs) offer robust custom synthesis services. When submitting a request, provide the CAS number and desired quantity and purity.
-
Specify Analytical Requirements: For any non-stock item, it is critical to request a Certificate of Analysis (CoA) with representative ¹H NMR and HPLC/LC-MS data to confirm the structure and purity of the batch you will receive.
Table 2: Representative High-End Chemical Suppliers & Custom Synthesis Providers
| Supplier Type | Examples | Service Focus |
|---|---|---|
| Specialized Building Blocks | Combi-Blocks, Enamine, AstaTech | Catalog of unique and novel chemical intermediates. |
| Major Chemical Companies | MilliporeSigma (Sigma-Aldrich), TCI Chemicals | Extensive catalogs and well-established custom synthesis divisions. |
| Custom Synthesis CROs | WuXi AppTec, Pharmaron | Contract research and manufacturing services from gram to kilogram scale. |
Note: This list is representative and not exhaustive. Researchers should perform due diligence for their specific needs.
Chapter 3: Quality Control and Analytical Validation
Upon receipt of the compound, independent verification of its identity and purity is a mandatory step to ensure the integrity of subsequent research. This protocol constitutes a self-validating system.
Initial Inspection and Documentation Review
-
Visual Inspection: Confirm the material is a solid (typically off-white or pale yellow) and appears homogenous.
-
CoA Review: Cross-reference the supplier's CoA with your purchase order specifications. Ensure the CAS number, molecular formula, and purity meet the required levels.
Recommended Analytical Workflow
The following protocols are designed to provide unambiguous confirmation of structure and a quantitative measure of purity.
Caption: A standard workflow for the analytical validation of incoming reagents.
Protocol 1: HPLC-MS Analysis
Objective: To confirm the molecular weight and determine the purity by area percentage.
-
Instrumentation: Standard High-Performance Liquid Chromatography system with a UV detector and coupled to a Mass Spectrometer (ESI).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm; MS scan for m/z [M+H]⁺.
Expected Results:
-
A major peak corresponding to the compound's retention time.
-
Purity should be ≥95% by UV area normalization.
-
The mass spectrometer should detect an ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 291.2.
Causality: This method separates the target compound from non-volatile impurities and confirms its identity via mass-to-charge ratio, providing a robust purity assessment[3].
Protocol 2: ¹H NMR Spectroscopy
Objective: To provide unambiguous structural confirmation.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Concentration: ~5-10 mg of sample in 0.7 mL of solvent.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
Expected Chemical Shifts (δ) in CDCl₃ (Predicted):
-
~7.20-7.40 ppm: Multiplets, 5H (aromatic protons of the phenyl group).
-
~2.80-3.80 ppm: Broad multiplets, integral corresponding to piperidine ring protons. The exact shifts are complex due to restricted rotation and the influence of the Boc group.
-
~2.70 ppm: Singlet or AB quartet, 2H (aminomethyl -CH₂- protons).
-
~1.50-2.20 ppm: Broad multiplets, integral corresponding to piperidine ring protons.
-
~1.45 ppm: Singlet, 9H (tert-butyl protons of the Boc group).
Causality: Proton NMR provides a detailed fingerprint of the molecule's structure. The presence of the characteristic singlet for the 9 protons of the Boc group and the aromatic signals for the phenyl group are critical diagnostic peaks. The integration of these peaks relative to each other confirms the structural integrity.
Chapter 4: Handling, Storage, and Safety
-
Safety: The compound is a substituted amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood. The GHS classifications for similar piperidine structures include warnings for skin irritation, serious eye irritation, and potential respiratory irritation[4][5].
-
Storage: Amines can be hygroscopic and sensitive to air (CO₂)[6]. The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended[7].
Chapter 5: Application Spotlight: Boc Group Deprotection
The most common and immediate use of this intermediate is the removal of the Boc protecting group to liberate the primary amine for further synthetic elaboration.
Reaction Pathway
The deprotection proceeds via an acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide[1].
Caption: General reaction scheme for the acidic removal of the Boc group.
Protocol 3: Acid-Mediated Boc Deprotection
Objective: To efficiently remove the Boc group and isolate the resulting primary amine salt.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 1,4-dioxane or dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirring solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise. Alternatively, trifluoroacetic acid (TFA) (10-20 eq) can be used, often in DCM as the solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting solid or oil is the hydrochloride (or trifluoroacetate) salt of the product.
-
Triturate the residue with diethyl ether or pentane to precipitate the salt as a solid.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Causality: Using a strong acid like HCl or TFA ensures rapid and complete cleavage of the acid-labile Boc group. The use of a volatile solvent and reagent (like 4M HCl in dioxane) allows for easy removal during work-up, providing the amine salt directly, which is often more stable and easier to handle than the corresponding free base.
Conclusion
This compound is a high-value intermediate for advanced synthetic chemistry. While its procurement requires a strategic approach focused on specialized suppliers and custom synthesis, its utility is undeniable. By implementing rigorous analytical QC upon receipt and applying established protocols for its deprotection and subsequent derivatization, researchers can confidently integrate this powerful building block into their drug discovery programs, enabling the synthesis of novel and complex chemical entities.
References
-
Eurofins. Analytical Method Summaries. Available at: [Link] (Accessed Jan 14, 2026).
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link] (Accessed Jan 14, 2026).
-
US EPA. Analytical Method Summaries (EPA/600/R-08/101). Available at: [Link] (Accessed Jan 14, 2026).
-
National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Hexachlorobenzene. Available at: [Link] (Accessed Jan 14, 2026).
-
precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Available at: [Link] (Accessed Jan 14, 2026).
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link] (Accessed Jan 14, 2026).
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link] (Accessed Jan 14, 2026).
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
Defense Technical Information Center (DTIC). Piperidine Synthesis. Available at: [Link] (Accessed Jan 14, 2026).
-
PMC, NIH. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Available at: [Link] (Accessed Jan 14, 2026).
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link] (Accessed Jan 14, 2026).
Sources
- 1. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 170011-57-1|tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. cdc.gov [cdc.gov]
- 7. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
The Versatile Scaffolding of Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Building Block in Modern Medicinal Chemistry
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a key synthetic intermediate that has garnered significant attention in the field of drug discovery. Its unique structural features, comprising a piperidine core, a phenyl group, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group, make it a highly versatile scaffold for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.
The piperidine moiety is a prevalent motif in numerous approved drugs, valued for its favorable physicochemical properties and metabolic stability. The strategic placement of a phenyl and an aminomethyl group at the 4-position provides two distinct points for chemical modification, enabling the construction of diverse compound libraries. The Boc protecting group plays a crucial role by ensuring the stability of the piperidine nitrogen during synthetic manipulations, allowing for selective reactions at other functional groups. This guide provides an in-depth exploration of the synthesis, properties, and applications of this important building block, offering practical insights for its effective utilization in research and development.
Synthesis and Mechanistic Considerations
The most common and efficient synthetic route to this compound involves the reduction of the corresponding nitrile precursor, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. This transformation is a cornerstone of its production, and understanding the nuances of this reaction is key to achieving high yields and purity.
The Strategic Importance of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[1] Its primary function is to temporarily mask the reactivity of the piperidine nitrogen, preventing it from participating in undesired side reactions during the modification of other parts of the molecule. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine for subsequent synthetic steps. This strategic protection is fundamental to the modular synthesis of complex molecules.
Experimental Protocol: Reduction of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
This protocol details a representative procedure for the synthesis of this compound via the reduction of its cyano precursor. The choice of reducing agent and reaction conditions is critical for the selective and efficient conversion of the nitrile to the primary amine.
Materials:
-
tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the stirred suspension at 0 °C (ice bath). Rationale: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The slow addition at low temperature helps to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Rationale: This specific workup procedure is crucial for safely neutralizing the reactive LiAlH₄ and precipitating the aluminum salts in a granular form that is easy to filter.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in diethyl ether and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.
Alternative Reduction using Raney Nickel:
An alternative, milder method involves catalytic hydrogenation using Raney Nickel.
-
Reaction Setup: Dissolve tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate in methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel slurry.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Workup: Filter the catalyst through a pad of Celite® and wash with methanol. Concentrate the filtrate under reduced pressure to yield the product. Rationale: Catalytic hydrogenation is often a cleaner and safer alternative to metal hydride reductions, avoiding the need for a hazardous quenching step.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the title compound.
Applications in Drug Discovery: A Versatile Linker for PROTACs
The primary application of this compound is as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents designed to selectively degrade target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The rigid yet adaptable structure of the 4-phenylpiperidine core in this compound makes it an excellent scaffold for PROTAC linkers.[2] The aminomethyl group provides a convenient attachment point for the E3 ligase ligand, while the piperidine nitrogen (after deprotection of the Boc group) can be functionalized to connect to the target protein ligand. The phenyl group contributes to the overall rigidity and can engage in favorable interactions within the ternary complex.
PROTAC Assembly Logic
Caption: Logical assembly of a PROTAC molecule.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₆N₂O₂ | |
| Molecular Weight | 290.40 g/mol | |
| CAS Number | 188983-11-5 | |
| Appearance | Powder | |
| Storage Temperature | 2-8°C | |
| ¹H NMR (CDCl₃, ppm) | δ 1.4 (s, 9H, t-butyl), 2.8-3.2 (m, 2H, aminomethyl), 7.2-7.4 (m, 5H, phenyl) | |
| ¹³C NMR (CDCl₃, ppm) | δ 28.4 (t-butyl CH₃), 49.5 (aminomethyl CH₂), 79.5 (t-butyl C), 126-129 (phenyl C), 155.0 (Boc C=O) | |
| Mass Spec (ESI-MS) | [M+H]⁺ = 291.2 (calculated 291.17) |
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its well-defined structure, coupled with the strategic placement of reactive functional groups and a cleavable protecting group, makes it an ideal component for the synthesis of complex molecules, most notably as a linker in the design of PROTACs. A thorough understanding of its synthesis, particularly the reduction of its cyano precursor, and its physicochemical properties is paramount for its effective application in the development of novel therapeutics. As the field of targeted protein degradation continues to expand, the importance of such well-designed synthetic intermediates will undoubtedly continue to grow.
References
-
PubChem. tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
Sources
Key intermediates in the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
An In-Depth Technical Guide to the Synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate: Key Intermediates and Methodologies
Executive Summary: This guide provides a detailed examination of the synthetic pathway for this compound, a valuable bifunctional building block in medicinal chemistry and drug development. We will dissect the retrosynthetic logic, focusing on the preparation and transformation of the pivotal intermediate, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate . This document offers field-proven insights into reaction mechanisms, detailed experimental protocols, and a comparative analysis of critical reaction steps, designed for researchers and scientists in organic synthesis and drug discovery.
Introduction: Significance and Synthetic Strategy
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of neuroactive compounds and analgesics.[1] The title compound, this compound, enhances this core by incorporating a primary aminomethyl group, providing a crucial attachment point for further chemical elaboration, while the tert-butyloxycarbonyl (Boc) protecting group allows for selective and controlled reactions at the piperidine nitrogen.[1]
The synthetic strategy hinges on a two-stage approach: first, the construction of a stable, Boc-protected quaternary nitrile intermediate, and second, the selective reduction of the nitrile moiety to the desired primary amine. This approach ensures high yields and minimizes side reactions, which is critical for efficient drug development campaigns.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals a straightforward and efficient pathway. The target molecule can be disconnected at the C-N bond of the aminomethyl group, tracing back to the corresponding nitrile. This nitrile is, in turn, derived from the Boc protection of a commercially available or readily synthesized precursor.
Caption: Retrosynthetic pathway for the target molecule.
Key Intermediate 1: tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate
The cornerstone of this synthesis is the nitrile-substituted intermediate, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate .[2][3] This compound is a stable, crystalline solid that contains all the necessary atoms in the correct arrangement, with the nitrile group poised for reduction.[2] Its synthesis is typically achieved by protecting the secondary amine of 4-phenylpiperidine-4-carbonitrile.
Rationale for Boc Protection
The use of the Boc protecting group is a deliberate and critical choice. The piperidine nitrogen is a nucleophilic and basic center. Without protection, it would react with the reducing agents intended for the nitrile, leading to undesired side products and complicating purification. The Boc group is ideal because it is highly effective at deactivating the nitrogen, yet it can be removed under acidic conditions (e.g., with HCl or TFA) that are orthogonal to the conditions used for nitrile reduction.[4]
Detailed Experimental Protocol: Boc Protection
This protocol describes the N-protection of 4-phenylpiperidine-4-carbonitrile.
Materials:
-
4-Phenylpiperidine-4-carbonitrile
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-phenylpiperidine-4-carbonitrile (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to yield tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate as a white solid.[3]
Final Transformation: Reduction of the Nitrile Intermediate
The final and most critical step is the reduction of the carbon-nitrogen triple bond of the nitrile to a primary amine.[5] This transformation requires a potent reducing agent due to the stability of the nitrile group.
Comparative Analysis of Reduction Methods
Several reagents can accomplish this reduction, each with distinct advantages and disadvantages. The choice of method depends on factors like scale, available equipment, safety protocols, and desired functional group tolerance.
| Reagent/Method | Typical Conditions | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether, 0 °C to reflux | High yield, reliable, fast reaction.[5][6] | Pyrophoric, highly reactive with protic solvents (requires anhydrous conditions), requires careful quenching. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas (balloon or high pressure), Pd/C, PtO₂, or Raney Ni catalyst, in EtOH or MeOH.[7] | "Greener" method, scalable, simple workup.[7] | May require specialized high-pressure equipment; catalyst can be pyrophoric; potential for side reactions depending on the catalyst.[7] |
| Borane Reagents (e.g., BH₃·THF, Diisopropylaminoborane) | THF, room temperature to reflux | Milder than LiAlH₄, can offer better selectivity in some cases.[8][9] | Can be slower, may require a catalyst (like LiBH₄) for efficient reduction.[8] |
For laboratory-scale synthesis where high yield is paramount, Lithium Aluminum Hydride (LiAlH₄) is often the reagent of choice due to its effectiveness.[5][6]
Detailed Experimental Protocol: LiAlH₄ Reduction
Safety Note: LiAlH₄ reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (e.g., 1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, NaOH solution, water)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: Experimental workflow for LiAlH₄ reduction.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully and portion-wise, add LiAlH₄ (1.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 4-6 hours. Gentle heating may be required to drive the reaction to completion (monitor by TLC).
-
Once the starting material is consumed, cool the reaction back to 0 °C.
-
Perform a careful quench. A standard Fieser workup involves the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate that is easy to filter.
-
Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude This compound .
-
The product can be purified by silica gel chromatography if necessary.
Conclusion
The synthesis of this compound is efficiently achieved through a robust two-stage process. The key steps involve the secure Boc-protection of the piperidine nitrogen to form the stable nitrile intermediate, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate , followed by a high-yielding reduction of the nitrile using powerful hydride reagents like LiAlH₄. This strategic approach provides a reliable source of this versatile building block for applications in pharmaceutical research and development.
References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
Autechaux. (n.d.). tert-Butyl 4-phenylpiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. Tert-butyl 4-phenylpiperidine-1-carboxylate [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate in Modern Medicinal Chemistry
Abstract
The 4-phenylpiperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This document provides an in-depth guide to the strategic application of a key derivative, tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate . We will explore the chemical rationale behind its design, its pivotal role as a versatile building block, and provide detailed protocols for its incorporation into two classes of high-value therapeutic targets: Opioid Receptor Modulators and Neurokinin 1 (NK1) Receptor Antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities with optimized pharmacological profiles.
The Molecular Architecture: A Privileged Scaffold
The title compound is a trifunctional building block whose utility stems from the strategic arrangement of its constituent parts. The piperidine ring itself is favored in drug design for its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement.[2]
The unique gem-disubstitution at the C4 position, featuring both a phenyl ring and an aminomethyl group, introduces a quaternary center. This sterically constrained arrangement imparts conformational rigidity, which is a highly desirable trait in drug design. By reducing the number of accessible low-energy conformations, this rigidity can pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency and selectivity.
Caption: Key structural features of the title compound.
-
Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3] Its presence allows for the selective functionalization of the primary amine at the aminomethyl position under a wide range of conditions (e.g., basic, reductive, coupling) without interference from the piperidine nitrogen. Subsequent removal of the Boc group with acid unmasks the piperidine nitrogen for a second, distinct chemical transformation. This orthogonal protection strategy is fundamental to its utility.
-
Primary Aminomethyl Group: This exocyclic amine serves as a versatile nucleophilic handle. It can be readily acylated, alkylated, or used in reductive aminations to introduce diverse pharmacophoric elements or linkers, enabling the exploration of structure-activity relationships (SAR).
-
4-Phenyl Group: The phenyl substituent significantly influences the molecule's properties. It increases lipophilicity, which can be critical for penetrating the blood-brain barrier for CNS-targeted drugs.[3] Furthermore, it can engage in favorable π-π stacking or hydrophobic interactions within the target protein's binding pocket. The 4-phenylpiperidine core is a well-established pharmacophore in analgesics and other neuroactive drugs.[4][5]
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.40 g/mol [6] |
| CAS Number | 1198286-87-1[6] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Application Note I: Synthesis of Novel Opioid Receptor Modulators
The 4-phenylpiperidine scaffold is the foundational structure of potent opioid analgesics like fentanyl and meperidine.[5][7] The title compound is an ideal starting point for creating novel opioid modulators with potentially improved side-effect profiles, such as biased agonists or peripherally restricted agents. Modifications at the aminomethyl "tail" and the piperidine nitrogen are known to modulate affinity and efficacy at μ (MOR), δ (DOR), and κ (KOR) opioid receptors.[8][9]
Causality in Experimental Design:
The following protocol describes a common sequence for elaborating the scaffold.
-
Amide Coupling: The primary amine is first acylated. The resulting amide is a common feature in opioid ligands, often serving as a hydrogen bond donor/acceptor and influencing the orientation of other groups.
-
Boc Deprotection: The piperidine nitrogen is then deprotected to allow for the introduction of the N-substituent.
-
N-Alkylation: The N-substituent is critical for opioid receptor activity. For example, an N-methyl group is common in MOR agonists, while larger groups like N-phenethyl can enhance potency.
Caption: Synthetic workflow for an opioid receptor modulator.
Protocol 1: Synthesis of a Phenylacetamide-Derived Opioid Ligand
This protocol details the synthesis of a representative ligand. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Phenylacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, TLC plates, purification apparatus (e.g., flash chromatography system).
Step 1: Synthesis of tert-butyl 4-((2-phenylacetamido)methyl)-4-phenylpiperidine-1-carboxylate
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add phenylacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.
Step 2: Synthesis of N-((4-phenylpiperidin-4-yl)methyl)-2-phenylacetamide
-
Dissolve the product from Step 1 (1.0 eq) in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (10 eq) slowly at 0 °C.
-
Stir the reaction at room temperature for 2 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected secondary amine, which is often used in the next step without further purification.
Step 3: Synthesis of N-((1-ethyl-4-phenylpiperidin-4-yl)methyl)-2-phenylacetamide
-
Dissolve the deprotected amine from Step 2 (1.0 eq) in anhydrous ACN (approx. 0.1 M).
-
Add potassium carbonate (3.0 eq) and ethyl iodide (1.5 eq).
-
Heat the mixture to 60 °C and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final target molecule. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Table 2: Representative Yields & Biological Evaluation
| Step | Transformation | Typical Yield | Biological Assay | Key Parameter |
|---|---|---|---|---|
| 1 | Amide Coupling | 85-95% | Radioligand Binding | Kᵢ (nM) at MOR, DOR, KOR |
| 2 | Boc Deprotection | >95% (crude) | Functional Assay (e.g., cAMP) | EC₅₀ (nM), Eₘₐₓ (%) |
| 3 | N-Alkylation | 60-80% | In vivo Hot Plate Test | Analgesic Effect |
Application Note II: Development of Neurokinin 1 (NK1) Receptor Antagonists
The substance P/NK1 receptor system is implicated in pain, inflammation, depression, and emesis.[10][11] NK1 antagonists like Aprepitant are used clinically to prevent chemotherapy-induced nausea and vomiting.[11][12] The title compound provides a robust platform for creating novel NK1 antagonists, often leveraging a reductive amination step to install complex side chains crucial for high-affinity binding.
Rationale for the Synthetic Strategy:
A common pharmacophore for NK1 antagonists includes a piperidine core linked to two distinct aromatic systems. The protocol below uses reductive amination to attach a key bi-substituted phenyl moiety, a feature present in many potent antagonists.[13] The subsequent deprotection and acylation steps complete the molecular framework.
Caption: Synthetic workflow for an NK1 receptor antagonist.
Protocol 2: Synthesis of a Representative NK1 Receptor Antagonist
Materials:
-
This compound
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
All other reagents as listed in Protocol 1.
Step 1: Synthesis of tert-butyl 4-(((3,5-bis(trifluoromethyl)benzyl)amino)methyl)-4-phenylpiperidine-1-carboxylate
-
To a solution of this compound (1.0 eq) in anhydrous DCE (0.1 M), add 3,5-bis(trifluoromethyl)benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature overnight. Monitor completion by TLC.
-
Quench the reaction carefully with saturated NaHCO₃ solution. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-benzylated intermediate.
Step 2 & 3: Deprotection and Final Acylation
-
Perform Boc deprotection of the intermediate from Step 1 using the procedure outlined in Protocol 1, Step 2 .
-
The resulting secondary amine can then be acylated with a suitable acid chloride (e.g., isobutyryl chloride) using the procedure from Protocol 1, Step 1 (substituting TEA and the appropriate acid chloride) to afford the final NK1 receptor antagonist.
-
Purify the final compound by flash chromatography and characterize thoroughly.
The Dual-Target Paradigm: Opioid Agonist-NK1 Antagonist
A cutting-edge application involves creating bifunctional molecules that combine μ-opioid agonism (for pain relief) with NK1 antagonism. The neurokinin system is involved in both pain signaling and the rewarding effects of opioids.[14] A dual-target ligand could therefore provide potent analgesia with a reduced potential for abuse and dependence. The title compound is an excellent starting scaffold for such chimeric molecules, where one part of the elaborated structure provides the opioid pharmacophore and the other provides the NK1 pharmacophore.
Caption: Conceptual design of a dual-target analgesic.
Conclusion
This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its combination of a privileged piperidine core, a conformationally restricting quaternary center, and orthogonally protected functional groups provides an efficient and versatile entry point for the synthesis of complex molecules. The detailed protocols and strategic insights provided herein demonstrate its utility in developing novel opioid receptor modulators and NK1 receptor antagonists. Researchers and drug development professionals can leverage this scaffold to accelerate the discovery of new therapeutic agents with enhanced potency, selectivity, and improved pharmacological profiles.
References
-
LookChem. Tert-butyl 4-phenylpiperidine-1-carboxylate. Available from: [Link]
-
Wikipedia. 1-Boc-4-AP. Available from: [Link]
-
Gharpure, S. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6549. Available from: [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link]
-
precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]
-
Gund, T. M., & Pirkle, W. H. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 26(9), 1341–1347. Available from: [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. Available from: [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 270, 116345. Available from: [Link]
-
Wikipedia. Phenylpiperidines. Available from: [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]
-
Daoui, O., et al. (2021). Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. Journal of medicinal chemistry, 64(10), 6823–6838. Available from: [Link]
-
D'Huyvetter, C., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 57(7), 2943–2954. Available from: [Link]
-
Scilit. Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Available from: [Link]
-
OmicsDI. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]
-
Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 35(22), 4341–4346. Available from: [Link]
-
MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
-
Burford, N. T., et al. (2013). Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. British journal of pharmacology, 172(2), 277–288. Available from: [Link]
-
University of Georgia Neuroscience. Genetic and pharmacological antagonism of NK1 receptor prevents opiate abuse potential. Available from: [Link]
-
Thomas, J. B., et al. (1999). Optically pure (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenyl-amino]-N,N-diethylbenzamide displays selective binding and full agonist activity for the delta opioid receptor. Bioorganic & medicinal chemistry letters, 9(23), 3347–3350. Available from: [Link]
-
Prekupec, S., & Ugljesa, A. (2018). New opioid receptor modulators and agonists. Progress in neuro-psychopharmacology & biological psychiatry, 86, 1–8. Available from: [Link]
-
Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current drug targets, 15(9), 861–874. Available from: [Link]
-
Glower, J. R., et al. (2000). The novel NK1 receptor antagonist MK-0869 (L-754030) and its water soluble phosphoryl prodrug, L-758298, inhibit acute and delayed cisplatin-induced emesis in ferrets. Neuropharmacology, 39(4), 652–663. Available from: [Link]
-
Balboni, G., et al. (2023). Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. Journal of medicinal chemistry, 66(19), 13349–13361. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tert-butyl 4-phenylpiperidine-1-carboxylate [myskinrecipes.com]
- 4. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 6. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 8. S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. - OmicsDI [omicsdi.org]
- 9. Optically pure (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenyl-amino]-N,N-diethylbenzami de displays selective binding and full agonist activity for the delta opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neuroscience.uga.edu [neuroscience.uga.edu]
The Strategic Application of tert-Butyl 4-(Aminomethyl)-4-phenylpiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
In the landscape of contemporary drug discovery, the rational design of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the privileged structures in medicinal chemistry, the 4-phenylpiperidine motif has consistently emerged as a cornerstone for agents targeting the central nervous system and beyond. This technical guide delves into the nuanced application of a particularly valuable derivative, tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate , a building block that offers a unique combination of semi-rigidity, synthetic versatility, and strategic vector control for molecular elaboration.
This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals. It will elucidate the underlying principles of this scaffold's utility, provide detailed experimental protocols for its synthesis and incorporation into advanced molecules, and present a case study on its application in the cutting-edge field of targeted protein degradation.
The 4-Aminomethyl-4-Phenylpiperidine Scaffold: A Convergence of Favorable Properties
The inherent value of this compound stems from the strategic amalgamation of its structural components:
-
The Piperidine Ring: A saturated heterocycle that is a ubiquitous feature in numerous approved drugs. Its chair-like conformation provides a three-dimensional structure that can effectively probe biological space.
-
The Geminal Phenyl Group: This substituent introduces a degree of rigidity and provides a vector for potential π-π stacking or hydrophobic interactions with biological targets. Crucially, its placement at the 4-position restricts free rotation, influencing the overall conformational profile of the molecule.
-
The Aminomethyl Group: This primary amine serves as a key functional handle for synthetic elaboration. Its separation from the piperidine ring by a methylene spacer provides flexibility for covalent attachment to other molecular fragments without undue steric hindrance.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a widely used protecting group that ensures stability during multi-step syntheses and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom.
This unique combination of a rigid phenyl group and a flexible aminomethyl linker emanating from the same carbon atom makes this scaffold particularly attractive for applications where precise spatial orientation of appended functionalities is critical.
Core Application: A Semi-Rigid Linker in PROTAC Development
One of the most impactful applications of this compound is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. The length, flexibility, and chemical nature of the linker dictate the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.
While flexible linkers like polyethylene glycol (PEG) chains are common, there is a growing body of evidence that semi-rigid linkers, such as those derived from the 4-phenylpiperidine scaffold, can offer significant advantages:
-
Pre-organization and Reduced Entropic Penalty: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.
-
Improved Metabolic Stability: The piperidine ring is generally more metabolically stable than linear alkyl or ether chains. The clinical success of molecules like ARV-110 and ARV-471, which incorporate rigid piperidine/piperazine moieties in their linkers, has highlighted the benefits of this strategy in improving pharmacokinetic properties.[1]
-
Enhanced Selectivity: By restricting the conformational freedom of the PROTAC, a rigid linker can disfavor the formation of off-target ternary complexes, potentially leading to improved selectivity.
The this compound moiety serves as an excellent starting point for constructing such semi-rigid linkers, with the aminomethyl group providing a convenient attachment point for either the warhead or the E3 ligase ligand.
Experimental Protocols
Synthesis of this compound
Workflow for the Synthesis of this compound:
Sources
Application Notes and Protocols for Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Semi-Rigid Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2]
While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing appreciation for the role of more rigid and semi-rigid linkers in optimizing PROTAC performance.[3] Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][4]
This guide focuses on Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate , a building block that provides a semi-rigid linker for PROTAC development. Its 4-aryl piperidine structure introduces a degree of conformational constraint that can be advantageous for optimizing the three-dimensional orientation of the degrader, which in turn can impact ternary complex formation and improve drug-like properties.[5]
Chemical Properties and Quality Control
This compound is a 4-aryl piperidine derivative that serves as a versatile semi-flexible linker in the synthesis of PROTACs. The primary amine provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The Boc-protected piperidine nitrogen allows for selective reactions at the primary amine and can be deprotected in a later step if further modification is required.
| Property | Value |
| Chemical Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.40 g/mol |
| CAS Number | 1198286-87-1 |
| Appearance | Powder |
| Storage Temperature | 2-8°C |
| Key Functional Groups | Primary amine (for conjugation), Boc-protected secondary amine |
Table 1: Physicochemical Properties of this compound. [5]
For quality control, it is recommended to verify the identity and purity of the building block using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before its use in PROTAC synthesis.
PROTAC Synthesis Strategy
The modular nature of PROTACs allows for a convergent synthesis strategy. Typically, the linker is first conjugated to either the POI ligand or the E3 ligase ligand, and the resulting intermediate is then coupled to the second ligand. The primary amine of this compound is well-suited for standard amide coupling reactions.
Figure 1: A general workflow for the modular synthesis of PROTACs.
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into a PROTAC. These protocols are based on standard amide coupling procedures widely used in PROTAC synthesis.[6][7] Researchers should adapt the reaction conditions based on the specific properties of their POI and E3 ligase ligands.
Protocol 1: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand (e.g., POI Ligand)
This protocol describes the coupling of the primary amine of the linker to a ligand containing a carboxylic acid.
Materials:
-
Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM
-
Standard glassware and magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the linker solution to the activated ligand solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ligand-linker intermediate.
Protocol 2: Boc Deprotection (if necessary)
If the synthetic strategy requires the piperidine nitrogen to be coupled, the Boc protecting group must be removed.
Materials:
-
Ligand-Linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine is often used in the next step without further purification after neutralization.
Protocol 3: Final Amide Coupling to the Second Ligand
This protocol describes the final coupling step to assemble the PROTAC.
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the deprotected ligand-linker intermediate (containing a free amine) and a carboxylic acid-functionalized second ligand.
-
After purification, the final PROTAC should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Characterization of the Final PROTAC
Once synthesized, the PROTAC's biological activity must be thoroughly characterized.
Figure 2: A typical experimental workflow for PROTAC characterization.
Protocol 4: Western Blot for Target Protein Degradation
This is a standard method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody specific to the POI, followed by incubation with a primary antibody for a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).[8]
Conclusion and Future Perspectives
This compound is a valuable building block for the synthesis of PROTACs with semi-rigid linkers. The incorporation of the 4-aryl piperidine moiety can favorably influence the conformational properties of the PROTAC, potentially leading to enhanced ternary complex stability and improved pharmacological properties. The straightforward incorporation of this linker via standard amide coupling protocols makes it an attractive option for the rapid generation and optimization of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using building blocks like the one described herein will be paramount to unlocking the full therapeutic potential of PROTACs.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 333-353.
- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114.
- Zou, Y., Ma, D., & Wang, Y. (2019). The PROTAC technology in drug discovery. Current Opinion in Structural Biology, 55, 134-141.
- Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(16), 126112.
- Pavan, M., Tinivella, A., & Galbiati, E. (2022).
- Ciulli, A. (2019). The PROTAC paradigm in drug discovery. Biochemical Society Transactions, 47(6), 1831–1841.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516.
- Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949–963.
- An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 78, 103952.
- Sun, X., & Rao, Y. (2020). PROTACs as potential therapeutic agents for cancer drug resistance. Biochemical Society Transactions, 48(2), 613–621.
- Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Zhang, X., Crowley, V. M., Warka, R. C., & Molina, H. (2019). The protein degradation field expands... and so do the tools to study it. Molecular & Cellular Proteomics, 18(1), 3–10.
- Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2021). PROTACs: a new paradigm of small molecule drug discovery. Bioorganic & Medicinal Chemistry Letters, 31, 127680.
- Paiva, S.-L., & Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Mares, A., et al. (2020). Discovery of a potent and selective STAT3 degrader. Journal of Medicinal Chemistry, 63(10), 5415–5433.
- Maniaci, C., et al. (2017). Homo-PROTACs: a new tool for E3 ligase discovery. ACS Chemical Biology, 12(5), 1228–1234.
- Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18016–18031.
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Abstract & Strategic Overview
tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a strategically important bifunctional molecule, serving as a high-value intermediate in modern medicinal chemistry and drug discovery. Its structure is distinguished by a 4-phenylpiperidine core, a scaffold prevalent in numerous centrally active therapeutic agents.[1][2][3] The molecule is further equipped with two key functionalities: a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a primary aminomethyl group at the sterically hindered C4 position.[4] This arrangement provides orthogonal handles for sequential chemical modifications, making it an exceptionally versatile building block.
The primary amine serves as a nucleophilic handle for elaboration into a vast array of functional groups, while the Boc-protected amine allows for reactions at other sites before its selective removal under acidic conditions. This guide provides an in-depth analysis of its core applications, detailed, field-tested experimental protocols for its use, and the scientific rationale behind critical procedural steps, empowering researchers to effectively integrate this compound into their synthetic and drug development workflows.
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the compound's properties and safety requirements is paramount.
Compound Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | BenchChem[4] |
| CAS Number | 158144-82-2 | BenchChem[4] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | Sigma-Aldrich[5] |
| Molecular Weight | 290.40 g/mol | Sigma-Aldrich[5] |
| Appearance | White to off-white powder or solid | Sigma-Aldrich[5] |
| Storage Temperature | 2-8°C, Keep in a dark place, sealed in dry conditions | Sigma-Aldrich, BLDpharm[5][6] |
| Purity (Typical) | ≥95% (HPLC) | N/A |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and other common organic solvents. Sparingly soluble in water. | N/A |
Safety, Handling, and Storage
As with any laboratory chemical, appropriate safety precautions must be observed. While comprehensive toxicity data is limited, related compounds can cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.
-
Thermal Decomposition: Combustion or exposure to high temperatures may release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. A refrigerator (2-8°C) is recommended for long-term stability.[5][6]
Core Applications & Scientific Rationale
The utility of this reagent stems from its pre-configured, yet highly adaptable, chemical architecture.
Application as a Privileged Scaffold in Medicinal Chemistry
The 4-phenylpiperidine motif is a cornerstone in the design of agents targeting the central nervous system (CNS).[2] It is a key structural feature in various opioids, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs).[2][3] This compound provides a direct entry point to novel analogues.
-
Causality of Design: The Boc group serves as a crucial protecting group, rendering the piperidine nitrogen unreactive. This allows for selective chemistry to be performed exclusively on the primary aminomethyl group.[4] This primary amine is a potent nucleophile, ideal for forming amide bonds, sulfonamides, or undergoing reductive amination to build complex side chains. The phenyl group can be further functionalized via electrophilic aromatic substitution if desired, though this is less common. Once the side chain is installed, the Boc group can be cleanly removed to reveal the secondary amine of the piperidine ring, which can then be subjected to a second round of functionalization (e.g., N-alkylation).
Application as a Semi-Rigid Linker for PROTACs
A significant modern application is in the field of Targeted Protein Degradation (TPD). This compound is used as a semi-flexible linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5]
-
Mechanistic Insight: A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein. The linker connecting the two binding moieties is critical for efficacy. Its length, rigidity, and vectoral properties dictate the geometry of the resulting ternary complex. The 4,4-disubstituted piperidine core of this reagent introduces a degree of conformational constraint that can be advantageous compared to purely flexible alkyl chains.[5] This rigidity helps to pre-organize the molecule, potentially reducing the entropic penalty of forming the ternary complex and leading to improved degradation efficiency.
Detailed Experimental Protocols
The following protocols are foundational for the use of this reagent. All reactions should be performed in a chemical fume hood with appropriate PPE.
Protocol 1: General Procedure for Amide Coupling
This protocol details the formation of an amide bond using the primary aminomethyl group, a common first step in synthesizing a library of derivatives.
-
Principle: A carboxylic acid is activated using a coupling agent (e.g., EDC/HOBt) to form a highly reactive intermediate, which then readily reacts with the primary amine of the title compound to form a stable amide bond. A non-nucleophilic base is used to scavenge the HCl produced.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Stir the mixture until all solids dissolve. Add DIPEA (3.0 eq) and cool the flask to 0°C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Validation (In-Process): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting amine should be consumed, and a new, typically less polar, spot/peak corresponding to the product should appear.
-
Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20% to 60% Ethyl Acetate in Hexanes).
-
Validation (Final): Combine the pure fractions and concentrate to yield the final product. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
-
Expertise & Causality:
-
Why HOBt? While EDC can activate the carboxylic acid alone, the resulting O-acylisourea intermediate can rearrange. HOBt traps this intermediate to form an activated ester, which is more stable and less prone to side reactions, leading to higher yields and purity.
-
Why DIPEA? A bulky, non-nucleophilic base is required. It neutralizes the HCl byproduct from EDC and the HOBt without competing with the primary amine nucleophile. Simpler bases like triethylamine can sometimes be used, but DIPEA is often preferred.
-
Protocol 2: Boc Group Deprotection
This protocol is used to expose the piperidine nitrogen for further functionalization.
-
Principle: The tert-butyl carbamate is labile under strong acidic conditions. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the collapse of the carbamate via the loss of gaseous isobutylene and CO₂, releasing the free amine as its trifluoroacetate salt.
-
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ or 1M NaOH for neutralization
-
Diethyl ether for precipitation (optional)
-
-
Step-by-Step Methodology:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10-20 equivalents, often used as a 20-50% solution in DCM) to the stirred solution.
-
Remove the ice bath and stir at room temperature for 1-3 hours.
-
Validation (In-Process): Monitor by TLC or LC-MS. The starting material spot/peak should be completely replaced by a much more polar product (the amine salt).
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
The resulting crude amine salt can be used directly or neutralized. For neutralization, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ with vigorous stirring until the aqueous layer is basic (pH > 8). Separate the layers, extract the aqueous layer with DCM (2x), combine the organic layers, dry over MgSO₄, and concentrate to yield the free amine.
-
Analytical Characterization Summary
Proper characterization is essential for validating experimental outcomes.
| Technique | Key Features for this compound |
| ¹H NMR | - Singlet for the tert-butyl group (~1.4 ppm, 9H). - Multiplets for the phenyl protons (~7.2-7.4 ppm, 5H). - Protons of the piperidine ring and the aminomethyl group appear as complex multiplets in the aliphatic region (~2.8-3.2 ppm and ~1.5-2.0 ppm).[4] |
| ¹³C NMR | - Carbonyl carbon of the Boc group (~155 ppm). - Quaternary carbon of the tert-butyl group (~80 ppm). - Aromatic carbons in the ~125-145 ppm range. - Aliphatic carbons of the piperidine ring and aminomethyl group in the ~30-55 ppm range.[4] |
| HRMS | Expected [M+H]⁺ calculated mass of 291.2072, observed mass should be within 5 ppm. |
| HPLC | A single major peak under standard reverse-phase conditions indicates high purity. |
References
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. PubChem. [Link]
-
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C11H23N3O2. PubChem. [Link]
-
1-Boc-4-AP - Wikipedia. Wikipedia. [Link]
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]
-
Phenylpiperidines - Wikipedia. Wikipedia. [Link]
-
Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
Sources
- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. 170011-57-1|tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: The Role of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate as a Linker in Targeted Protein Degradation
Introduction: The Critical Role of the Linker in PROTAC Design
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][5]
While the warhead and E3 ligase ligand provide the binding specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[6][7][8] The linker's architecture dictates the spatial orientation of the POI and E3 ligase, which is paramount for efficient ubiquitination and subsequent degradation.
This guide focuses on the application of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate , a semi-rigid linker building block, in the design and synthesis of potent PROTACs.
Rationale for Employing a Phenylpiperidine-Based Linker
The selection of a linker is a nuanced decision in PROTAC design. While flexible linkers like polyethylene glycol (PEG) or alkyl chains are common, there is a growing appreciation for the advantages conferred by more rigid structures.[6][8] The this compound scaffold offers several key benefits:
-
Conformational Rigidity: The piperidine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. This reduces the entropic penalty of binding and can lead to more stable and productive ternary complexes.
-
Improved Metabolic Stability: Rigid scaffolds like piperidine can enhance the metabolic stability of the PROTAC molecule compared to more flexible alkyl or PEG chains, which can be susceptible to enzymatic degradation.
-
Defined Spatial Orientation: The defined geometry of the phenylpiperidine core provides a more predictable spatial orientation of the warhead and the E3 ligase ligand, aiding in the rational design of the PROTAC.
-
Versatile Synthetic Handle: The primary amine of the aminomethyl group serves as a versatile attachment point for conjugation to either the warhead or the E3 ligase ligand, typically through amide bond formation. The Boc-protected piperidine nitrogen allows for orthogonal deprotection and subsequent functionalization.
Visualizing the PROTAC Mechanism and Workflow
To better understand the process, the following diagrams illustrate the key concepts and a typical experimental workflow for evaluating a PROTAC synthesized with the this compound linker.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Protocols for PROTAC Synthesis and Evaluation
The following protocols are exemplary and may require optimization based on the specific warhead and E3 ligase ligand being used.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step process: 1) coupling of the linker to a Cereblon (CRBN) E3 ligase ligand (pomalidomide derivative), and 2) deprotection and coupling to a warhead containing a carboxylic acid functional group.
Step 1: Coupling of Linker to Pomalidomide Derivative
-
Materials:
-
4-fluoro-pomalidomide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-fluoro-pomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 16-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-linker conjugate.
-
Step 2: Boc Deprotection and Coupling to Warhead
-
Materials:
-
Pomalidomide-linker conjugate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Warhead with a carboxylic acid (e.g., a kinase inhibitor) (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the pomalidomide-linker conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group. Monitor deprotection by LC-MS.
-
Concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
In a separate flask, dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the warhead solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected pomalidomide-linker intermediate in DMF to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.[4]
-
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol is the standard method for quantifying the degradation of the target protein in cultured cells following PROTAC treatment.
-
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours) to determine the dose-response. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.
-
Representative Data
The following table presents representative data for a PROTAC utilizing a rigid piperidine-based linker, demonstrating its degradation capabilities. Note: This data is illustrative and based on published results for structurally similar PROTACs, as specific data for the title compound is not publicly available.
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 55% |
| 50 nM | 20% |
| 100 nM | 10% |
| 500 nM | 8% |
| 1 µM | 12% (Hook Effect) |
Derived Parameters:
-
DC₅₀: ~12 nM
-
Dₘₐₓ: >90%
Conclusion
The this compound linker is a valuable building block for the synthesis of PROTACs. Its semi-rigid structure can confer favorable properties such as improved metabolic stability and a more defined spatial orientation, which are crucial for the efficient formation of a productive ternary complex and potent target protein degradation. The protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this linker, enabling researchers to explore its potential in developing novel therapeutics for a wide range of diseases.
References
-
Kim, K., & Lee, J. (2020). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Clinical Medicine, 9(8), 2393. [Link]
-
Henning, N. J., & Liras, S. (2020). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Journal of Medicinal Chemistry, 63(17), 8966–8980. [Link]
-
Krumb, M., et al. (2022). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. Chemical Science, 13(31), 8966-8973. [Link]
-
Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Journal of Medicinal Chemistry, 64(17), 12563–12580. [Link]
-
Morressier. (2022). Discovery of novel E3 ligands for targeted protein degradation. [Link]
-
Li, X., et al. (2025). Utilizing natural products as new E3 ligase ligands for targeted protein degradation. Acta Pharmaceutica Sinica B. [Link]
-
Zhang, T., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 241-250. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
-
Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 12(6), 2731-2740. [Link]
-
S. Paiva, et al. (2019). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 62(15), 7089-7104. [Link]
-
Gabizon, R., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 145. [Link]
-
Zhang, C., et al. (2021). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules, 26(16), 4991. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Donovan, K. A., et al. (2020). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications, 11(1), 1-13. [Link]
-
Charnwood Discovery. (n.d.). PROTAC Services I PROTAC Protein Degraders. Retrieved from [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]
-
Veprintsev, D. B., et al. (2022). Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry. PLoS computational biology, 18(1), e1009754. [Link]
-
Naro, Y., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 619. [Link]
-
Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(6), 283-296. [Link]
-
PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]
-
Wani, A. H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
-
Mares, A., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS chemical biology, 17(5), 1141-1151. [Link]
-
Shchegravina, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 313-334. [Link]
-
Weerakoon, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
-
A-Star Research. (n.d.). tert-Butyl 4-phenylpiperidine-1-carboxylate. Retrieved from [Link]
-
Zhong, G., et al. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy, 9(1), 1-28. [Link]
-
Troup, R. I., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(3), 1839-1853. [Link]
-
precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
Zhu, R., et al. (2025). Targeted Protein Degradation: From Basic Science to Therapeutic Applications. ACS Chemical Biology, 20(5), 979-982. [Link]
-
Wang, Y., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Molecules, 29(2), 336. [Link]
Sources
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GSRS [precision.fda.gov]
Application Notes & Protocols: Versatile Synthetic Routes for the Derivatization of tert-Butyl 4-(Aminomethyl)-4-phenylpiperidine-1-carboxylate
Abstract
The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous pharmaceuticals targeting the central nervous system (CNS) and other biological systems.[1][2] Specifically, tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate serves as a highly versatile building block for creating diverse chemical libraries. Its strategic placement of a reactive primary amine, a Boc-protected piperidine nitrogen, and a phenyl ring offers multiple avenues for chemical modification. This guide provides an in-depth exploration of robust synthetic strategies for preparing the core scaffold and its subsequent derivatization, with a focus on explaining the chemical rationale behind protocol choices. Detailed, field-tested protocols are provided for researchers in drug discovery and chemical biology.
Synthesis of the Core Scaffold: From Nitrile to Primary Amine
The most common and efficient route to the title compound begins with the commercially available 4-cyano-4-phenylpiperidine.[3] This strategy involves two key transformations: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the subsequent reduction of the nitrile to the desired primary aminomethyl group. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Workflow for Core Scaffold Synthesis
Caption: Synthesis of the core this compound scaffold.
Protocol 1.1: Boc Protection of 4-Cyano-4-phenylpiperidine
Rationale: This step protects the secondary amine of the piperidine ring, preventing it from interfering in subsequent reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation. The choice of base and solvent can be adapted based on substrate solubility and lab preference.
-
Materials: 4-cyano-4-phenylpiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-cyano-4-phenylpiperidine (1.0 equiv.) in DCM (approx. 0.2 M).
-
Add triethylamine (1.5 equiv.) to the solution and stir at room temperature.
-
Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, is often of sufficient purity for the next step, but can be purified by flash chromatography if necessary.
-
Protocol 1.2: Reduction of the Nitrile to the Primary Amine
Rationale: The conversion of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that achieves this transformation efficiently. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel) offers a milder, albeit often slower, alternative.
-
Materials: tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Na₂SO₄·10H₂O (Glauber's salt).
-
Procedure:
-
Caution: Perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) as LiAlH₄ reacts violently with water.
-
To a stirred suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF at 0 °C, add a solution of the nitrile intermediate (1.0 equiv.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction back to 0 °C. Carefully quench the reaction by the sequential, dropwise addition of water (same volume in mL as grams of LiAlH₄ used), followed by 15% aqueous NaOH (same volume), and finally water again (3x the initial volume). This is known as the Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the desired product, this compound.[5]
-
Derivatization at the Primary Aminomethyl Group
The primary amine is the most common site for derivatization, allowing for the introduction of a wide array of functional groups through well-established synthetic methodologies.
Strategy 1: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds.[6][7] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions.
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Protocol 2.1: General Procedure for Reductive Amination
-
Materials: Core scaffold amine, desired aldehyde or ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve the core scaffold amine (1.0 equiv.) and the aldehyde/ketone (1.1 equiv.) in DCE or DCM (approx. 0.1 M).
-
Add a mild acid such as acetic acid (0.1 equiv.) to facilitate imine formation (optional, but often beneficial).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add NaBH(OAc)₃ (1.5 equiv.) portion-wise to the reaction mixture. Effervescence may be observed.
-
Stir at room temperature for 12-24 hours, monitoring completion by LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
| Derivative Example | Aldehyde/Ketone | Typical Yield | Reaction Time |
| N-benzyl | Benzaldehyde | 85-95% | 12 h |
| N-isobutyl | Isobutyraldehyde | 80-90% | 16 h |
| N-cyclohexylmethyl | Cyclohexanecarboxaldehyde | 88-96% | 14 h |
Strategy 2: N-Acylation
Acylation with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities, which are key components of many drug molecules.
Protocol 2.2: General Procedure for N-Acylation
-
Materials: Core scaffold amine, acid chloride or anhydride, a non-nucleophilic base (e.g., TEA or DIPEA), DCM.
-
Procedure:
-
Dissolve the core scaffold amine (1.0 equiv.) and the base (2.0 equiv.) in DCM at 0 °C.
-
Add the acid chloride or anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography or recrystallization.
-
Derivatization at the Piperidine Nitrogen
Modification at the piperidine nitrogen first requires the removal of the Boc protecting group. This unmasks a secondary amine that can be functionalized in various ways.
Step 1: N-Boc Deprotection
Rationale: The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is the most common method due to its efficiency and the volatile nature of the byproducts.[4] An alternative is using 4M HCl in dioxane, which often precipitates the product as a hydrochloride salt, simplifying isolation.[4]
Protocol 3.1: Boc Deprotection with TFA
-
Materials: Boc-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected piperidine derivative in DCM (approx. 0.1-0.2 M) in a round-bottom flask.[4]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Slowly add TFA (5-10 equiv., typically 20-50% v/v solution).[4][8]
-
Remove the ice bath and allow the reaction to warm to room temperature.[4]
-
Stir for 1-4 hours, monitoring progress by LC-MS.[4]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[4]
-
To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic.[4]
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Concentrate under reduced pressure to yield the deprotected piperidine derivative.[4]
-
Comparison of N-Boc Deprotection Methods[4]
| Method | Reagents/Conditions | Solvent | Temp. | Typical Time | Typical Yield | Notes |
| Acidic | 20-50% TFA | DCM | 0 °C to RT | 1-4 hours | >95% | Very common and effective; resulting TFA salt can be hygroscopic. |
| Acidic | 4M HCl in Dioxane | Dioxane/MeOH | RT | 1-3 hours | Quantitative | Hydrochloride salt often precipitates, simplifying isolation. |
| Thermal | High Temperature | Toluene/Xylene | Reflux | 1-8 hours | Variable | Useful for acid-sensitive substrates, but may not be suitable for complex molecules. |
Step 2: N-Functionalization of the Secondary Piperidine
Once the Boc group is removed, the resulting secondary amine can undergo reactions similar to those described for the primary amine, such as alkylation, reductive amination, or acylation, to install a second point of diversity.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.
-
Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF - ResearchGate. [Link]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-氰基-4-苯基哌嗪 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate using Reverse-Phase HPLC and LC-MS/MS
Introduction
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a geminally disubstituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid conformational structures which can be pivotal for molecular recognition and pharmacological activity.[1] Accurate and reliable quantification of this intermediate is critical for ensuring the quality, consistency, and efficiency of synthetic processes, including reaction monitoring, purity assessment of the final compound, and stability studies.
This guide provides comprehensive protocols for the quantitative analysis of this compound in typical process-related samples. We will detail two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are designed to be self-validating, with a strong emphasis on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[2][3]
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation for method development. The gem-disubstituted pattern at the 4-position, combined with the bulky tert-butyl (Boc) protecting group, results in a moderately lipophilic and structurally rigid molecule. The primary amine provides a site for protonation, while the phenyl group acts as a chromophore for UV detection.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [4] |
| Molecular Weight | 290.40 g/mol | [4] |
| CAS Number | 1198286-87-1 | [4] |
| Structure | N/A |
Core Principles of Analysis
The selection of an analytical technique is dictated by the analyte's properties and the specific requirements of the measurement, such as sensitivity, selectivity, and sample matrix complexity.
-
Reverse-Phase HPLC (RP-HPLC): This is the workhorse method for the quality control of pharmaceutical intermediates. The analyte's nonpolar phenyl and tert-butyl groups provide strong retention on a hydrophobic stationary phase (like C18), while the polar aminomethyl group allows for modulation of retention with an aqueous-organic mobile phase. The phenyl ring's chromophore enables straightforward UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantification in complex matrices or when high sensitivity is required.[5] It couples the powerful separation of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can accurately quantify the analyte even in the presence of co-eluting, interfering compounds.[6][7]
Method 1: Quantitative Analysis by HPLC-UV
This method is suitable for determining the purity and concentration of the title compound in bulk materials or in-process control (IPC) samples where the analyte concentration is relatively high.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which effectively retains the analyte via interactions with its phenyl and Boc groups.
-
Mobile Phase: An acetonitrile/water gradient is used to provide a broad elution window. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to the mobile phase to protonate the primary amine. This suppresses silanol interactions with the stationary phase and ensures a sharp, symmetrical peak shape.
-
Detection Wavelength: The phenyl group provides UV absorbance. A wavelength around 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity and selectivity.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or Formic Acid.
-
Reference standard of this compound (>98% purity).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of ACN and water (diluent).
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to achieve an expected final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Workflow Visualization
Method 2: High-Sensitivity Analysis by LC-MS/MS
This method is ideal for applications requiring lower detection limits, such as pharmacokinetic studies, metabolite identification, or trace impurity analysis.
Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the primary amine is readily protonated to form a stable [M+H]⁺ ion.
-
Mobile Phase Modifier: Formic acid is preferred over TFA. While both aid in protonation, TFA is a strong ion-pairing agent that can suppress the ESI signal. Formic acid is volatile and provides good protonation without significant signal suppression.[8]
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity by isolating a specific precursor ion (the [M+H]⁺ ion of the analyte), fragmenting it, and then monitoring for a specific, characteristic product ion. This two-stage filtering process drastically reduces chemical noise.[9]
Detailed Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) with an ESI source.
-
UPLC/HPLC C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
LC-MS grade acetonitrile, water, and formic acid.
-
Reference standard and samples prepared as in the HPLC method, but typically at much lower concentrations (e.g., ng/mL range).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Analyte Tuning and MRM Optimization:
-
Infuse a ~500 ng/mL solution of the reference standard directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify stable, high-intensity fragment ions.
-
Optimize the collision energy (CE) and other source parameters for the most intense precursor-to-product ion transition.
-
-
LC and MS Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transition | To be determined empirically (Precursor: 291.2 [M+H]⁺) |
| Collision Energy | To be determined empirically |
| Dwell Time | 100 ms |
Workflow Visualization
Method Validation Protocol (ICH Q2(R2))
A validation study must be performed to demonstrate that the analytical procedure is fit for its intended purpose.[7] The following parameters should be evaluated.[2][10]
Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte without interference. | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo. For MS, ion ratio confirmation.[7] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval providing suitable accuracy, precision, and linearity. | Typically 80% to 120% of the test concentration for assay.[7] |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.[2] |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits. |
Protocol: Accuracy Assessment by Spike-Recovery
This protocol verifies the method's ability to accurately measure the analyte in a sample matrix.
-
Prepare a Placebo Solution: Create a solution containing all components of the sample matrix except the analyte. If the matrix is unknown, use the mobile phase or diluent.
-
Spike at Three Levels: Add known amounts of the analyte reference standard stock solution to the placebo to create samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare in Triplicate: Prepare three independent samples at each of the three concentration levels (9 samples total).
-
Analyze Samples: Analyze the samples using the developed HPLC or LC-MS/MS method.
-
Calculate Recovery: For each sample, calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Assess Results: The mean recovery at each level should be within 98.0% - 102.0%, and the %RSD for the replicate preparations should not exceed 2.0%.
References
-
AMSlab. (2024, July 5). New update for ICH Q2 (R2) Analytical process validation guidance. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available from: [Link]
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Available from: [Link]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
-
PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available from: [Link]
Sources
- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 7. database.ich.org [database.ich.org]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
Application Notes and Protocols for Coupling Reactions Involving tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
<_ _>
Introduction: The Strategic Importance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its rigid structure allows for precise orientation of substituents, facilitating optimal interactions with biological targets. tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a key building block in this domain, offering a versatile platform for the synthesis of diverse compound libraries.[3][4] The presence of a primary amine provides a reactive handle for various coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection in later synthetic steps.[3] This document provides detailed application notes and protocols for two of the most fundamental and widely utilized coupling reactions involving this intermediate: amide bond formation and reductive amination.
Amide Bond Formation: Constructing Key Pharmacophores
The formation of an amide bond is one of the most frequently employed reactions in drug discovery, and for good reason.[5] The resulting amide linkage is metabolically stable and can participate in crucial hydrogen bonding interactions within a protein's binding site.
Mechanistic Overview
Amide coupling reactions typically proceed via the activation of a carboxylic acid, rendering it more susceptible to nucleophilic attack by the primary amine of this compound. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] To enhance efficiency and mitigate side reactions such as racemization, additives like 1-hydroxybenzotriazole (HOBt) are often incorporated.[5][6] HOBt intercepts the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and reacts cleanly with the amine.
Caption: General mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.
-
Add this compound (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add EDC·HCl (1.2 eq) to the cooled mixture.
-
Add DIPEA or TEA (2.5 eq) dropwise to the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Table 1: Reagent Stoichiometry and Roles
| Reagent | Stoichiometry (eq) | Role |
| Carboxylic Acid | 1.0 | Electrophilic partner |
| This compound | 1.1 | Nucleophilic partner |
| EDC·HCl | 1.2 | Carbodiimide coupling agent; activates the carboxylic acid.[7] |
| HOBt | 1.2 | Additive to suppress racemization and improve coupling efficiency by forming a more stable active ester intermediate.[7] |
| DIPEA or TEA | 2.5 | Non-nucleophilic base to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction. |
| Anhydrous DMF or DCM | - | Aprotic solvent to dissolve reactants. The choice of solvent can influence reaction rates and solubility.[8] |
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and versatile method for forming C-N bonds, providing access to secondary and tertiary amines.[9][10] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by in-situ reduction.
Mechanistic Considerations
The reaction between the primary amine of this compound and an aldehyde or ketone first forms a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). The subsequent reduction of this C=N double bond is typically achieved using a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9] STAB is often preferred due to its selectivity for imines over carbonyls and its less toxic nature compared to cyanoborohydride reagents.
Caption: Simplified workflow for reductive amination using STAB.
Experimental Protocol: Reductive Amination with STAB
This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.
-
Optionally, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation, particularly with less reactive ketones.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause gas evolution.
-
Continue stirring at room temperature for 3-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired secondary amine.
Table 2: Key Parameters in Reductive Amination
| Parameter | Condition/Reagent | Rationale |
| Amine | This compound | The nucleophile that initiates the reaction with the carbonyl compound. |
| Carbonyl | Aldehyde or Ketone | The electrophilic partner. Aldehydes are generally more reactive than ketones. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | A mild and selective reducing agent that reduces the imine/iminium ion in the presence of the unreacted carbonyl compound.[9] |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are compatible with the reagents and effectively dissolve the reactants. |
| Acid Catalyst | Acetic Acid (optional) | Can accelerate the rate-limiting dehydration of the hemiaminal to the imine, especially for less reactive carbonyls. |
Conclusion and Future Directions
This compound is a cornerstone building block for the synthesis of novel chemical entities with potential therapeutic applications. The amide coupling and reductive amination reactions detailed herein represent robust and reliable methods for elaborating this scaffold. Mastery of these protocols enables researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies. Further functionalization of the phenyl ring or modification of the piperidine core can lead to the discovery of next-generation drug candidates.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
PubChem. 1-Boc-4-(aminomethyl)piperidine. [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Wikipedia. Phenylpiperidines. [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chongqing Chemdad Co. ,Ltd. 1-N-Boc-4-(Phenylamino)piperidine. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. [Link]
-
Taylor & Francis. 4-Phenylpiperidine – Knowledge and References. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. A reductive amination approach for the synthesis of catalytic peptide foldamers. [Link]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Introduction: Welcome to the technical support guide for tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This molecule is a crucial building block in medicinal chemistry, notably as a versatile linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[1] Its structure, which combines a bulky, lipophilic Boc-protecting group with a basic primary amine, presents unique purification challenges.[2] This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high purity for your compound.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My compound is showing significant peak tailing during silica gel chromatography. How can I get sharp, symmetrical peaks?
Answer: This is the most common issue researchers face with this molecule.
-
Causality: The peak tailing is caused by the strong interaction between the basic aminomethyl group on your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This secondary interaction leads to inconsistent elution, resulting in a "tail."
-
Primary Solution: Use a Basic Modifier. The most effective solution is to add a competitive base to your mobile phase. This base will saturate the acidic sites on the silica, allowing your compound to elute based on polarity alone.
-
Recommended Modifier: Triethylamine (Et₃N) is the standard choice. Start by adding 0.5-1% (v/v) of Et₃N to your mobile phase (e.g., Ethyl Acetate/Hexanes).
-
Alternative Modifier: If triethylamine is not suitable for your subsequent steps, a 1-2% solution of ammonia in methanol can be used as part of the polar component of your mobile phase (e.g., DCM/MeOH with 2% NH₃).
-
-
Protocol: For a detailed methodology, please see Protocol 1: Flash Chromatography with a Basic Modifier .
Q2: I'm seeing a new, more polar spot on my TLC plate after letting the crude material sit on a silica column. What is happening?
Answer: You are likely observing on-column degradation.
-
Causality: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3] Standard silica gel is slightly acidic and can catalyze the cleavage of the Boc group, especially with prolonged exposure. This cleavage results in the formation of the free piperidine amine, which is significantly more polar and will appear as a new spot with a lower Rf value on your TLC plate. This deprotection generates a tert-butyl cation, which can lead to other impurities.[4][5]
-
Troubleshooting Steps:
-
Confirmation: Analyze your crude material and the column fractions by LC-MS. Look for a mass peak corresponding to the deprotected product (M-100).
-
Prevention:
-
Neutralize the Column: Pre-treat your silica gel. You can either flush the packed column with your mobile phase containing 1% Et₃N before loading your sample, or you can use commercially available deactivated silica gel.
-
Work Quickly: Do not let your compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.
-
Avoid Acidic Solvents: Ensure your solvents are free of acidic impurities. For instance, commercial chloroform can contain trace amounts of HCl.
-
-
Q3: I am trying to crystallize my final product, but it consistently separates as a sticky oil. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in that specific solvent mixture. The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold, allowing for the formation of an ordered crystal lattice.
-
Causality: The molecule's combination of a rigid phenyl-piperidine core and a flexible Boc group can make it difficult to pack into a well-ordered crystal lattice.
-
Systematic Approach: A systematic solvent screen is the most effective method to solve this. You need to find a solvent or a binary solvent system that provides the ideal solubility curve.
-
Good Solvents (for dissolving): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Tetrahydrofuran (THF).
-
Poor Solvents (for precipitating): Hexanes, Heptane, Diethyl Ether, Water.
-
-
Protocol: For a step-by-step guide on how to perform this screen, see Protocol 2: Systematic Solvent Screening for Recrystallization . A common successful system is dissolving the compound in a minimum amount of hot EtOAc or DCM and then slowly adding hexanes or heptane until persistent cloudiness is observed, followed by slow cooling.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect?
-
See Table 1 for a summary of common impurities, their potential origins, and how to identify them. The most frequent are unreacted starting materials and the Boc-deprotected byproduct.
-
-
Q2: My ¹H NMR spectrum looks overly complex, with some doubled peaks. Is my compound impure?
-
Not necessarily. This is often due to the presence of rotamers . The amide bond between the piperidine nitrogen and the Boc group's carbonyl carbon has a partial double bond character, which restricts rotation.[6] This can lead to two distinct conformations (rotamers) that are slowly interconverting on the NMR timescale, resulting in a doubled set of signals for the protons near the Boc group. Running the NMR at a higher temperature (e.g., 50-80 °C) can often cause these peaks to coalesce into single, sharp signals.
-
-
Q3: Can I use reverse-phase (C18) preparative HPLC for purification?
-
Yes, reverse-phase HPLC is an excellent alternative, especially for high-purity requirements or difficult separations. The basic amine necessitates the use of an acidic modifier in the mobile phase (water/acetonitrile or water/methanol).
-
Recommended Modifiers:
-
0.1% Trifluoroacetic Acid (TFA): Provides very sharp peaks but forms a strong ion pair with your amine, which can be difficult to remove.
-
0.1% Formic Acid (FA): A better choice for volatile salt formation. The peaks may be slightly broader than with TFA, but the salt is easily removed during lyophilization or evaporation.
-
-
-
Q4: What is a good starting mobile phase for flash chromatography?
-
A good starting point is a gradient of 10% to 60% Ethyl Acetate in Hexanes, with 0.5-1% Triethylamine added to both solvents. See Table 2 for more suggestions.
-
Section 3: Data Presentation
Table 1: Common Impurities in the Synthesis and Purification
| Impurity Name | Structure | Potential Origin | Identification Method |
| Boc-Deprotected Product | 4-(aminomethyl)-4-phenylpiperidine | Acid-catalyzed cleavage of the Boc group during workup or chromatography.[3][5] | LC-MS (M-100), TLC (highly polar baseline spot) |
| Starting Nitrile/Azide | e.g., tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | Incomplete reduction to the primary amine. | LC-MS (mass of starting material), IR (CN stretch ~2250 cm⁻¹) |
| Di-Boc Adduct | Di-Boc protected aminomethyl group | Over-reaction during the Boc protection step. | LC-MS (M+100) |
| tert-Butylated Product | tert-butyl group attached to the phenyl ring or primary amine | Alkylation by the t-butyl cation formed during unintended Boc deprotection.[4] | LC-MS (M+56), ¹H NMR (new singlet at ~1.3 ppm) |
Table 2: Suggested Starting Solvent Systems for Flash Chromatography
| Polarity | Solvent System | Modifier | Target Rf on TLC |
| Low-Medium | Ethyl Acetate / Hexanes | 0.5-1% Et₃N | 0.25 - 0.35 |
| Medium-High | Dichloromethane / Methanol | 1% Et₃N | 0.25 - 0.35 |
| High | Dichloromethane / (2M NH₃ in MeOH) | None needed | 0.25 - 0.35 |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Flash Chromatography with a Basic Modifier
-
Prepare Solvents: Prepare your low-polarity solvent (Solvent A, e.g., Hexanes) and high-polarity solvent (Solvent B, e.g., Ethyl Acetate). Add 0.5-1% (v/v) of triethylamine to both solvents to ensure a consistent concentration throughout the gradient.
-
Pack the Column: Dry or slurry pack your silica gel column using Solvent A.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of Solvent A (containing Et₃N) to ensure the silica is fully equilibrated and deactivated.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column (dry loading).
-
Elute: Run your gradient, starting with a low percentage of Solvent B and gradually increasing the polarity. Collect fractions and monitor by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, you may need to co-evaporate with a solvent like dichloromethane or perform a mild aqueous workup if the compound is stable.
Chromatography Troubleshooting Workflow
Caption: Decision tree for troubleshooting silica gel chromatography.
Protocol 2: Systematic Solvent Screening for Recrystallization
-
Aliquot: Place small amounts (10-20 mg) of your purified oil into several small test tubes.
-
Solubility Test: At room temperature, add a potential "good" solvent (e.g., EtOAc) dropwise to one tube until the oil dissolves. Note the approximate volume. This gives you a baseline for solubility.
-
Binary System Trial:
-
Take a new aliquot of oil. Add the minimum amount of a "good" solvent (e.g., DCM) to dissolve it completely.
-
Slowly, drop-by-drop, add a "poor" solvent (e.g., Hexanes) while stirring.
-
Continue until the solution becomes persistently cloudy (turbid). This is the saturation point.
-
Gently warm the test tube until the solution becomes clear again.
-
-
Induce Crystallization:
-
Allow the tube to cool slowly to room temperature. Do not disturb it.
-
If no crystals form, try scratching the inside of the glass with a spatula or glass rod at the solvent-air interface to create nucleation sites.
-
If still unsuccessful, place the tube in a refrigerator (4 °C), then a freezer (-20 °C).
-
-
Scale-Up: Once you have identified a successful solvent system, repeat the process on a larger scale.
Crystallization Optimization Workflow
Caption: Systematic workflow for developing a recrystallization method.
References
-
D'Agostino, J. & K. L. G. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
Sankar, R. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate. [Link]
-
PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. PubChem. [Link]
-
O'Brien, A. G., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Synthesizing tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and logical troubleshooting workflows to optimize your reaction conditions and ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this molecule, a valuable building block in drug discovery, typically involves the creation of a quaternary carbon center at the 4-position of the piperidine ring, followed by the reduction of a functional group to the primary amine. The two most prevalent and logical pathways start from the precursor, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate.
Pathway A: Reduction of a Nitrile This is the most direct route. It involves the reduction of a nitrile group, which is a common and generally high-yielding transformation.
Pathway B: Reduction of a Carboxamide This alternative route involves the hydrolysis of the nitrile to a carboxamide, which is then reduced. This two-step process can sometimes offer advantages in terms of reagent selection and impurity profile.
Q2: What is the purpose of the tert-butyloxycarbonyl (Boc) group?
The Boc group serves as a crucial protecting group for the piperidine nitrogen. The piperidine nitrogen is a secondary amine and, therefore, nucleophilic and basic. Without protection, it could interfere with various steps of the synthesis.
-
Causality: The Boc group is an electron-withdrawing carbamate that significantly decreases the nucleophilicity and basicity of the piperidine nitrogen. This prevents it from reacting with electrophiles (like Grignard reagents or alkyl halides) or acting as a base in sensitive reactions.
-
Stability and Cleavage: It is stable under a wide range of reaction conditions, including reductions and organometallic additions, but can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to liberate the free amine for subsequent derivatization. This orthogonality is a cornerstone of modern synthetic strategy[1].
Q3: How can I effectively monitor the progress of the final reduction step?
Monitoring the conversion of the nitrile or amide precursor to the primary amine is critical for determining the reaction endpoint and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The product amine is significantly more polar than the nitrile or amide precursor. Use a developing system like 10% Methanol in Dichloromethane (DCM) with 1% ammonium hydroxide. The ammonia helps to prevent the basic amine product from streaking on the silica plate. Visualize with ninhydrin stain, which specifically turns primary amines a purple/blue color upon heating.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of product formation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak ([M+H]⁺). This is the most reliable method for tracking conversion.
Q4: What are the expected spectroscopic data for the final product?
For this compound:
-
1H NMR (in CDCl3): Expect to see the characteristic singlet for the Boc group's 9 protons around δ 1.4-1.5 ppm. The aromatic protons of the phenyl group will appear as a multiplet between δ 7.2-7.4 ppm. The piperidine and aminomethyl protons will appear as complex multiplets in the aliphatic region. The NH2 protons often appear as a broad singlet.
-
13C NMR (in CDCl3): Key signals include the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (125-145 ppm), and the Boc methyl carbons (~28 ppm).
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be readily observed at m/z corresponding to the molecular weight of C18H28N2O2 + 1.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield in the Final Reduction Step
Q: My reduction of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is incomplete or has failed completely. What are the likely causes and how can I fix it?
This is a common and often frustrating issue. The reduction of a sterically hindered, quaternary nitrile requires careful optimization. The low yield can be traced back to several key factors.
Causality and Solutions:
-
Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation): The nitrile itself or trace impurities can poison the catalyst surface. Raney Nickel and Palladium on Carbon (Pd/C) are common choices.
-
Solution: Use a high-activity catalyst like Raney Nickel or a specialized catalyst like Rh/Al₂O₃. Ensure the starting material is pure. Sometimes, adding a small amount of acetic acid can help activate the substrate, while using ammonia in methanol can prevent catalyst poisoning and the formation of secondary amine byproducts. A similar reduction of an azidomethyl group to an aminomethyl group has been successfully performed using Pd/C under a hydrogen atmosphere, highlighting the effectiveness of this general approach[2].
-
-
Insufficiently Powerful Reducing Agent: The quaternary center at C4 is sterically hindered, making it a difficult substrate.
-
Solution: Switch to a more powerful or less sterically demanding reducing agent. Lithium aluminum hydride (LiAlH₄) is a very powerful, non-catalytic option, but requires strictly anhydrous conditions. Borane (BH₃•THF) is another excellent choice that is often more selective and easier to handle than LiAlH₄.
-
Data Presentation: Comparison of Reducing Agents
| Reagent | Typical Conditions | Yield Potential | Pros | Cons & Mitigation |
| H₂ / Raney Ni | 50 psi H₂, MeOH/NH₃, 25-50 °C | Good to Excellent | High yield, clean workup, scalable. | Catalyst can be pyrophoric; potential for catalyst poisoning. Mitigation: Use fresh catalyst and purified substrate. |
| H₂ / Pd/C | 50 psi H₂, EtOH/AcOH, 25 °C | Moderate | Readily available, easy to handle. | Can be less effective for hindered nitriles; risk of benzyl group hydrogenolysis if present elsewhere. |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | Excellent | Very powerful and fast. | Highly reactive with water/protic solvents; difficult workup (Fieser method required); can reduce other functional groups. Mitigation: Use strictly anhydrous conditions. |
| BH₃•THF | Anhydrous THF, 0 °C to reflux | Good to Excellent | Less reactive than LiAlH₄, easier workup. | Can form stable borane-amine complexes. Mitigation: Workup with acid (e.g., HCl) to break the complex. |
Problem 2: Difficulty with Product Purification
Q: My final product is difficult to purify by column chromatography. It streaks badly and the yield after purification is low. What can I do?
Primary amines are basic and interact strongly with the acidic silica gel, leading to poor separation (streaking) and irreversible adsorption (low recovery).
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your eluent containing 1-2% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH). This neutralizes the acidic sites on the silica surface, leading to much sharper peaks and better recovery.
-
Optimize the Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in DCM, with 1% NEt₃ maintained throughout.
-
Acid-Base Extraction: An effective non-chromatographic method is to perform an acid-base extraction.
-
Dissolve the crude product in a non-polar organic solvent (e.g., DCM or Ethyl Acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer to pH > 10 with cold 2M NaOH or solid K₂CO₃.
-
Extract the now neutral amine product back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate to get the purified product.
-
-
Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can provide very high purity. Alternatively, you can form a crystalline salt (e.g., the hydrochloride or tartrate salt) which is often easier to purify by crystallization than the free base.
Problem 3: Formation of a Dimeric Byproduct
Q: I see a byproduct in my mass spec with approximately double the mass of my expected product. What is it and how do I prevent it?
This is likely a secondary amine dimer, formed when the newly generated primary amine product attacks an intermediate imine species during the reduction. This is more common during catalytic hydrogenation.
Mechanism of Formation: Product Amine (R-CH₂NH₂) + Imine Intermediate (R-CH=NH) → Dimer Precursor → (R-CH₂)₂NH (Dimer)
Prevention Strategies:
-
Use Ammonia: When performing catalytic hydrogenation, use methanol saturated with ammonia as the solvent. The high concentration of external ammonia outcompetes the product amine in reacting with the imine intermediate, suppressing dimer formation.
-
Change Reducing Agent: Switch to a hydride reducing agent like LiAlH₄ or BH₃. These agents typically reduce the nitrile directly to the amine without forming a stable, reactive imine intermediate on a catalyst surface, thus avoiding this side reaction.
Experimental Protocols
Protocol A: Synthesis of Key Intermediate: tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
This protocol is a representative procedure based on established chemical principles for α-cyanation of piperidones.
-
Reaction Setup: To a solution of tert-butyl 4-oxo-piperidine-1-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add a solution of phenyl lithium or phenylmagnesium bromide (1.1 eq) dropwise.
-
Grignard/Lithium Addition: Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Dehydration: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate. The crude tertiary alcohol is then dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid in toluene with Dean-Stark apparatus) to form the tetrahydropyridine intermediate.
-
Cyanide Addition (Strecker-type reaction): The crude tetrahydropyridine intermediate is dissolved in a suitable solvent (e.g., ethanol/water). Sodium cyanide (NaCN, 1.5 eq) is added, followed by careful addition of an acid (e.g., acetic acid) to generate HCN in situ.
-
Work-up and Purification: Stir the reaction at room temperature overnight. Quench the reaction with sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.
Protocol B: Reduction of Nitrile to this compound
This protocol details a robust catalytic hydrogenation method.
-
Reaction Setup: To a solution of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1.0 eq) in methanol saturated with ammonia (20 mL/g of substrate) in a Parr hydrogenation vessel, add Raney Nickel (approx. 20% by weight, washed with methanol).
-
Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric; do not allow the filter cake to dry completely in air. Wash the filter cake thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography as described in the troubleshooting section (silica gel deactivated with NEt₃, eluting with a DCM/MeOH gradient) to afford the pure product.
References
-
Goujon, J. Y., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. [Link][2]
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][3]
-
Method for preparing 4-Boc-aminopiperidine. Google Patents. [4]
Sources
Stability and degradation of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Welcome to the technical support center for tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this versatile synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and application in your experiments.
I. Introduction to the Compound's Stability Profile
This compound is a piperidine derivative widely used in medicinal chemistry as a building block for more complex molecules.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in synthetic processes.[1] The Boc group is known for its robustness under a wide range of conditions, particularly basic and nucleophilic environments, as well as during catalytic hydrogenation.[2] However, its primary lability is to acidic conditions, which allows for its selective removal.[2][3]
Understanding the stability of this compound is paramount to ensure the integrity of your experiments and the purity of your final products. Degradation can lead to the formation of impurities, loss of yield, and potentially misleading biological data. This guide will delve into the common degradation pathways and provide practical solutions to mitigate these issues.
II. Troubleshooting Guide
This section addresses specific problems that you may encounter during your work with this compound.
Problem 1: Unexpected Loss of the Boc Protecting Group During Reaction or Workup
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to the deprotected amine.
-
Mass spectrometry (MS) data shows a peak corresponding to the molecular weight of the deprotected compound.
-
Nuclear Magnetic Resonance (NMR) spectroscopy shows the disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm).
Root Cause Analysis: The Boc group is sensitive to acidic conditions.[2][4] Accidental exposure to even mild acids during your reaction or aqueous workup can lead to its cleavage. The mechanism of deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4][5]
Solutions:
-
Reaction Conditions:
-
Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
If your reaction generates acidic byproducts, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to neutralize the acid in situ.
-
-
Aqueous Workup:
-
Use a mild basic solution (e.g., saturated sodium bicarbonate or a dilute sodium carbonate solution) for the aqueous wash to neutralize any residual acid.
-
Avoid using strong acids to adjust the pH of the aqueous layer.
-
-
Chromatography:
-
When performing silica gel chromatography, be aware that standard silica gel can be slightly acidic. To mitigate this, you can either:
-
Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent).
-
Use pre-treated, neutral silica gel.
-
-
Problem 2: Formation of Unknown Impurities During Storage
Symptoms:
-
Appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of a stored sample.
-
Discoloration of the solid material (e.g., turning yellow or brown).
-
Changes in the physical state of the compound (e.g., from a free-flowing powder to a sticky solid).
Root Cause Analysis: Long-term storage, especially under inappropriate conditions, can lead to degradation. Potential degradation pathways for piperidine derivatives include oxidation and photodegradation.[6] The tertiary amine within the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.[6] Exposure to light, particularly UV light, can also initiate degradation through radical mechanisms.[6]
Solutions:
-
Proper Storage:
-
Inert Atmosphere:
-
If the compound is particularly sensitive, consider storing it in a desiccator or a glovebox under an inert atmosphere.
-
Problem 3: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in bioassay results between different batches of the compound or even with the same batch over time.
-
Lower than expected potency or activity.
Root Cause Analysis: The presence of degradation products can interfere with biological assays. The deprotected amine, for example, will have different physicochemical properties and may interact with the biological target differently than the Boc-protected compound. Other unforeseen degradation products could also have off-target effects.
Solutions:
-
Purity Assessment:
-
Always verify the purity of the compound by a reliable analytical method (e.g., HPLC, LC-MS, or NMR) before use in biological assays.
-
-
Fresh Samples:
-
Whenever possible, use freshly prepared solutions of the compound for your experiments.
-
-
Forced Degradation Studies:
-
To understand the potential impact of degradation, you can perform forced degradation studies.[9][10] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[6][10] These samples can then be tested in your assay to determine the effect of the degradants.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[7] The recommended storage temperature is typically 2-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to protect it from moisture and air.[7][8]
Q2: How can I monitor the degradation of this compound?
A2: The most effective way to monitor degradation is by using chromatographic techniques. A stability-indicating HPLC method is ideal. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.[9] You can also use TLC for a quick qualitative assessment. NMR and LC-MS are also powerful tools for identifying the structure of any degradation products that may form.
Q3: Is this compound stable in common organic solvents?
A3: Generally, Boc-protected amines exhibit good solubility and stability in a wide range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[2] However, it is always good practice to prepare solutions fresh and to avoid prolonged storage in solution, especially if the solvent could contain impurities (e.g., acidic stabilizers).
Q4: What are the typical conditions for removing the Boc group?
A4: The Boc group is most commonly removed under acidic conditions.[2][3] A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a very effective and common method.[2][4] Other acidic reagents such as hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) or phosphoric acid can also be used.[11]
Q5: Can the Boc group be cleaved under basic conditions?
A5: The Boc group is generally stable to a wide range of basic conditions.[2][3] This is one of its key advantages as a protecting group. However, some literature reports suggest that under harsh basic conditions (e.g., refluxing with potassium carbonate in aqueous methanol), cleavage can occur, particularly with N-Boc protected heteroarenes.[11] For this specific compound, cleavage under typical basic workup conditions is highly unlikely.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To intentionally degrade the compound under various stress conditions.[6][10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade water, methanol, and acetonitrile
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at different time points.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at different time points.
-
Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at a specified temperature (e.g., 60°C) for a set period (e.g., 48 hours).[6]
-
Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[6]
-
Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to an appropriate concentration for HPLC analysis. Analyze all stressed samples along with an unstressed control sample.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. The decrease in the peak area of the parent compound provides a quantitative measure of degradation.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 | 5% | 1 |
| 0.1 M NaOH | 24 | 98% | 0 |
| 3% H₂O₂ | 24 | 85% | 2 |
| Heat (60°C) | 48 | 95% | 1 |
| Light | 48 | 92% | 1 |
V. Visualizations
Diagram 1: Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Diagram 2: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
VI. References
-
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. ResearchGate.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
-
This compound. Benchchem.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Boc Protecting Group for Amines. Chemistry Steps.
-
Is the protecting group boc of the amino group stable at 37°C?. ResearchGate.
-
Piperidine-4-carboxylic acid, N-BOC protected. Apollo Scientific.
-
Material Safety Data Sheet. Pi Chemicals.
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
-
Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
-
Forced Degradation Studies Research Articles. R Discovery.
-
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate. Sigma-Aldrich.
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem.
-
Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Pure Synth.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
170011-57-1|tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. BLDpharm.
-
PIPERIDINE. AmericanBio.
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
-
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate. Sigma-Aldrich.
-
(3R,4R)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. Ambeed.com.
-
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. PubChem.
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
-
Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem.
-
Cylinder Safety. BOC.
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate.
-
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem.
-
How to handle & store your cylinders safely. BOC Gases.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pipharm.com [pipharm.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of high-purity material.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount, as even minor impurities can have a significant impact on the efficacy, safety, and regulatory approval of the final drug product. This guide will delve into the common impurities that can arise during its synthesis, their origins, and effective strategies for their detection, mitigation, and removal.
Primary Synthetic Route: An Overview
The most prevalent synthetic route to this compound involves the reduction of the nitrile precursor, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.
Starting_Material [label="tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate"]; Product [label="this compound"]; Reducing_Agent [label="Reducing Agent\n(e.g., Raney Nickel, H2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Starting_Material -> Product [label="Reduction"]; Reducing_Agent -> Product; }
Figure 1: Primary synthetic route.
While this reaction appears straightforward, several potential side reactions can lead to the formation of impurities. Understanding these pathways is the first step in effective troubleshooting.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis, focusing on the identification and remediation of common impurities.
Q1: My final product shows a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?
A1: Unreacted Starting Material: tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
The presence of unreacted nitrile is a common issue and typically points to incomplete reduction.
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to fully convert the nitrile.
-
Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Raney Nickel) may have lost its activity due to poisoning by impurities in the starting material or solvents, or through improper handling and storage.
-
Suboptimal Reaction Conditions: Factors such as low hydrogen pressure, insufficient reaction time, or low temperature can lead to an incomplete reaction.
Troubleshooting and Remediation:
| Parameter | Recommendation |
| Reducing Agent | Increase the molar equivalents of the reducing agent. For catalytic hydrogenations, ensure the catalyst loading is appropriate. |
| Catalyst Activity | Use fresh, high-quality catalyst. If catalyst poisoning is suspected, purify the starting material and solvents. |
| Reaction Conditions | Increase the hydrogen pressure, extend the reaction time, or moderately increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. |
Analytical Detection:
-
HPLC: The starting material will have a different retention time than the product. A well-developed HPLC method can readily quantify the amount of unreacted nitrile.
-
NMR: The nitrile carbon (~120-125 ppm in ¹³C NMR) and the absence of the aminomethyl protons in ¹H NMR are characteristic of the starting material.
-
FTIR: The presence of a C≡N stretching band around 2230-2260 cm⁻¹ is indicative of the unreacted nitrile.
Q2: I've observed impurities with higher molecular weights than my product. What could these be, and how do I prevent their formation?
A2: Over-Reduction Products: Dimer (Secondary Amine) and Trimer (Tertiary Amine) Impurities
A significant challenge in nitrile reduction is the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with the imine intermediate.[1]
Imine [label="Imine Intermediate"]; Primary_Amine [label="Product (Primary Amine)"]; Dimer [label="Dimer (Secondary Amine)"]; Trimer [label="Trimer (Tertiary Amine)"];
Imine -> Dimer [label=" + Primary Amine"]; Primary_Amine -> Dimer; Dimer -> Trimer [label=" + Imine Intermediate"]; }
Figure 2: Dimer and trimer formation.
Causality:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of these byproducts.
-
Catalyst Choice: Some catalysts are more prone to promoting the formation of secondary and tertiary amines.
-
Absence of Ammonia: Ammonia is often added to the reaction mixture to suppress the formation of these impurities by competitively reacting with the imine intermediate.[2]
Troubleshooting and Remediation:
| Parameter | Recommendation |
| Reaction Conditions | Optimize the reaction temperature and time to favor the formation of the primary amine. |
| Additives | The addition of ammonia or ammonium hydroxide to the reaction mixture can significantly suppress the formation of dimer and trimer impurities.[2] |
| Purification | These higher molecular weight impurities can often be separated from the desired product by column chromatography. |
Analytical Detection:
-
LC-MS: This is the most effective technique for identifying these higher molecular weight impurities. The mass spectrum will show peaks corresponding to the dimer and trimer.
-
HPLC: These impurities will typically have longer retention times than the product.
-
NMR: The NMR spectra of the crude product may show complex multiplets in the aminomethyl region due to the presence of these impurities.
Q3: My product appears to be thermally unstable, and I'm seeing a new impurity upon heating or during GC analysis. What is this impurity?
A3: De-Boc Impurity: 4-(aminomethyl)-4-phenylpiperidine
The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions or at elevated temperatures.[3]
Causality:
-
Thermal Stress: High temperatures during reaction work-up, distillation, or GC analysis can cause thermal decomposition of the Boc group.
-
Acidic Conditions: The presence of acidic residues from the reaction or work-up can catalyze the removal of the Boc group.
Troubleshooting and Remediation:
| Parameter | Recommendation |
| Temperature | Avoid excessive temperatures during work-up and purification. Use techniques like vacuum distillation at lower temperatures. |
| pH Control | Ensure the reaction mixture is neutralized or slightly basic during work-up to prevent acid-catalyzed deprotection. |
| Analytical Method | For purity analysis, HPLC is preferred over GC to avoid on-column degradation. If GC is necessary, use a lower injection port temperature and a fast temperature ramp. |
Analytical Detection:
-
LC-MS: A peak corresponding to the molecular weight of the de-protected amine will be observed.
-
HPLC: The de-Boc impurity is more polar and will have a shorter retention time than the product.
Start [label="Crude Product Analysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_Detected [label="Impurity Detected?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; High_MW [label="Higher MW Impurities?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Low_MW [label="Lower MW Impurities?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Starting_Material_Present [label="Unreacted Starting Material?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Dimer_Trimer [label="Investigate Dimer/Trimer Formation\n(See Q2)"]; De_Boc [label="Investigate De-Boc Impurity\n(See Q3)"]; Incomplete_Reaction [label="Investigate Incomplete Reaction\n(See Q1)"]; End [label="Product Meets Purity Specs", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Impurity_Detected; Impurity_Detected -> High_MW [label="Yes"]; Impurity_Detected -> End [label="No"]; High_MW -> Dimer_Trimer [label="Yes"]; High_MW -> Low_MW [label="No"]; Low_MW -> De_Boc [label="Yes"]; Low_MW -> Starting_Material_Present [label="No"]; Starting_Material_Present -> Incomplete_Reaction [label="Yes"]; Starting_Material_Present -> End [label="No"]; }
Figure 3: Troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q: What is the best reducing agent for this synthesis?
A: The choice of reducing agent depends on several factors, including scale, safety, and desired selectivity.
-
Catalytic Hydrogenation (e.g., Raney Nickel, Palladium on Carbon): This is often the most economical and "green" option for large-scale synthesis. However, it requires specialized high-pressure equipment.[1]
-
Chemical Hydrides (e.g., Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃)): These are powerful reducing agents that are effective on a laboratory scale. However, they are pyrophoric and require careful handling. LiAlH₄ is known to be very effective for nitrile reduction.[4][5]
Q: I'm performing a Boc protection of 4-(aminomethyl)-4-phenylpiperidine. What are the common pitfalls?
A: The Boc protection of the primary amine should be a relatively clean reaction. However, issues can arise:
-
Incomplete Reaction: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) and an appropriate base (e.g., triethylamine, diisopropylethylamine).
-
Formation of Di-Boc Impurity: While less common for a primary amine, under forcing conditions, a di-Boc protected product could form. This can be minimized by using milder reaction conditions.
-
Urea Byproducts: If using a carbodiimide coupling agent for an alternative Boc protection strategy, urea byproducts can form. These are often difficult to remove and should be avoided if possible.
Q: What is a general-purpose HPLC method for analyzing the purity of my product?
A: A reverse-phase HPLC method is typically suitable. Here is a starting point for method development:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method will need to be optimized for your specific impurity profile.
Experimental Protocols
Protocol 1: General Procedure for Nitrile Reduction with Raney Nickel
-
To a solution of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor, add a catalytic amount of Raney Nickel (typically 5-10 wt%).
-
If desired, add a solution of ammonia in the solvent to suppress dimer and trimer formation.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane).
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent.
-
Collect fractions and analyze by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
References
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved January 14, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 185. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 14, 2026, from [Link]
-
Clark, J. (2015). REDUCING NITRILES TO PRIMARY AMINES. Chemguide. [Link]
-
LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved January 14, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure-synth.com [pure-synth.com]
Technical Support Center: Troubleshooting NMR Spectra of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This resource is designed to provide in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this and structurally similar molecules. By understanding the underlying chemical principles, you can effectively diagnose and resolve spectral artifacts, ensuring the acquisition of high-quality, interpretable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific challenges. Each section explains the potential causes of the observed spectral issue and provides step-by-step protocols for resolution.
Question 1: Why are the signals for my piperidine and aminomethyl protons broad and poorly resolved in the ¹H NMR spectrum?
This is one of the most common issues encountered with molecules containing both a basic amine and a carbamate group. The broadening of proton signals, particularly those adjacent to the nitrogen atoms, can arise from several factors.
Root Cause Analysis:
-
Proton Exchange: The primary amine (-NH₂) and the piperidine ring nitrogen can undergo chemical exchange with acidic protons present in the sample or solvent. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to significant line broadening.[1][2] The presence of even trace amounts of acid can catalyze this process, exacerbating the broadening.[1][3]
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to rapid relaxation of adjacent protons, resulting in broader signals.[2] This effect is intrinsic to the molecule but can be influenced by the chemical environment.
-
Slow Rotational Isomerism (Rotamers): The partial double-bond character of the C-N bond in the tert-butoxycarbonyl (Boc) group restricts rotation, leading to the existence of syn and anti rotamers.[4][5][6][7] If the rate of interconversion between these rotamers is slow on the NMR timescale, you may observe two distinct sets of signals for the protons near the carbamate. If the interconversion rate is intermediate, the signals will coalesce and broaden.
Troubleshooting Workflow:
The following workflow can help you systematically identify and address the cause of peak broadening.
Caption: Troubleshooting workflow for broad NMR signals.
Detailed Experimental Protocols:
Protocol 1: Sample Preparation to Minimize Acidic Impurities
-
Dissolve the Sample: Dissolve your crude or purified compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Drying: Place the sample under high vacuum for several hours to remove residual solvent.
-
NMR Sample Preparation: Dissolve the dried compound in a high-purity, anhydrous deuterated solvent (e.g., CDCl₃ from a fresh ampule). For particularly sensitive samples, consider filtering the solution through a small plug of basic alumina directly into the NMR tube.
Protocol 2: D₂O Shake Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing. A brief sonication can also be effective.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Analysis: Protons attached to heteroatoms (like the -NH₂ protons) that are exchangeable will be replaced by deuterium and their corresponding signals will disappear or significantly diminish in intensity.[8][9] This confirms the identity of the amine protons and can sometimes lead to sharpening of adjacent C-H signals.
Question 2: I see more signals than expected, particularly for the protons near the Boc group. Why is this?
The observation of duplicate signals is a classic indicator of the presence of carbamate rotamers.
Root Cause Analysis:
The amide-like C-N bond of the carbamate has a significant barrier to rotation.[4] This creates two distinct, slowly interconverting conformations (syn and anti) at room temperature. Each rotamer will have a unique set of chemical shifts for the nuclei in its vicinity.
-
Anti Rotamer: Typically the major, more stable conformer.[6]
-
Syn Rotamer: The minor, less stable conformer.
The equilibrium between these two can be influenced by solvent, temperature, and hydrogen bonding interactions.[6][10]
Troubleshooting and Confirmation:
Protocol 3: Variable Temperature (VT) NMR
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) and note the presence of major and minor sets of signals.
-
High-Temperature Spectrum: Increase the sample temperature in increments (e.g., to 313 K, 333 K). As the temperature increases, the rate of interconversion between the rotamers will also increase. If the duplicate signals begin to broaden and coalesce into a single, averaged signal, this is strong evidence for the presence of rotamers.
-
Low-Temperature Spectrum: Decrease the sample temperature in increments (e.g., to 273 K, 253 K). At lower temperatures, the interconversion slows down, and you should observe a sharpening of the two distinct sets of signals for the syn and anti rotamers.[7]
| Temperature | Expected Observation for Rotamers |
| High | Signals broaden and coalesce. |
| Room | Two sets of signals (major and minor) may be observed. |
| Low | Two distinct, sharp sets of signals become more resolved. |
Question 3: The chemical shift of my aminomethyl (-CH₂NH₂) protons seems to vary between samples. What could be the cause?
The chemical environment of protons on or near basic nitrogen atoms is highly sensitive to concentration, solvent, and pH.
Root Cause Analysis:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the chemical shift of N-H and adjacent C-H protons.[11][12] Protic solvents or those capable of strong hydrogen bonding can lead to downfield shifts.
-
Concentration Dependence: At higher concentrations, intermolecular hydrogen bonding between amine groups can occur, leading to changes in chemical shifts.
-
pH and Protonation: The primary amine is basic and can be protonated by trace acidic impurities, forming an ammonium salt (-CH₂NH₃⁺). This protonation causes significant deshielding of the adjacent aminomethyl protons, shifting their signal downfield. The observed chemical shift will be a weighted average based on the equilibrium between the free amine and its protonated form.[3][13]
Troubleshooting and Standardization:
-
Use a Standardized Solvent and Concentration: When comparing different batches, ensure that the NMR samples are prepared using the same deuterated solvent and at approximately the same concentration.
-
Check for Acidic Impurities: If a significant downfield shift is observed, suspect acidic contamination. The presence of a broad signal for the acidic proton of the counter-ion (e.g., trifluoroacetic acid) may also be visible.[14]
-
Neutralization: To obtain the spectrum of the free base, you can add a small amount of a non-nucleophilic base like proton sponge or pass the sample through a short plug of basic alumina before dissolving it in the NMR solvent.
References
-
Does presence of acids impact the position of H2O peak in 1H NMR spectrum? (2022). ResearchGate. [Link]
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
Effects of Acid on Line Widths in the Proton NMR Spectra of Porphyrins Not Substituted at the meso-Positions. ACS Publications. [Link]
-
Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. University of Notre Dame. [Link]
-
Unusually low barrier to carbamate C-N rotation. PubMed. [Link]
-
Hindered internal rotation in carbamates: An NMR study of the conformations of alkyl and aryl N-(alkylsulfonylmethyl)-N-methylcarbamates and aryl N-(arylsulfonylmethyl). ResearchGate. [Link]
-
On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. American Chemical Society. [Link]
-
Conformational Switches: Controlling the Carbamate C–N Rotamer Equilibrium. Taylor & Francis Online. [Link]
-
The Dangers of Making Too Many Assumptions. Electronegativity, Acidity, and Chemical Shift. Nanalysis. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [Link]
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PubMed Central. [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
How to get pure nmr after deprotection ?of Boc by TFA? ResearchGate. [Link]
-
TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. [Link]
-
Amines or carbamates? Reddit. [Link]
-
Broad N-H chemical shift in proton NMR. Reddit. [Link]
-
NMR studies of mixed amines. ResearchGate. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Guide to Solving NMR Questions. The OChem Whisperer. [Link]
-
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. PubChem. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
HNMR Practice Problems with Step-by-Step Solutions. YouTube. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]
-
Piperidine. PubChem. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer. [Link]
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC. [Link]
-
tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate. Knight Chemicals Online. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www3.nd.edu [www3.nd.edu]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Dangers of Making Too Many Assumptions. Electronegativity, Acidity, and Chemical Shift — Nanalysis [nanalysis.com]
Technical Support Center: Synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This guide is structured to address common challenges and improve your experimental outcomes by explaining the causality behind procedural choices.
This guide provides comprehensive troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our goal is to empower you to overcome common synthetic hurdles and significantly improve your product yield and purity.
Overall Synthetic Workflow
The most common and logical synthetic route to the target molecule involves a two-step process starting from 1-Boc-4-piperidone. This pathway is outlined below.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing overall yield in this synthesis?
A1: Without a doubt, the nitrile reduction (Step 2) is the most critical stage. While the formation of the α-aminonitrile intermediate is generally high-yielding, the reduction of the sterically hindered quaternary nitrile is prone to several side reactions and incomplete conversion. Optimizing the choice of reducing agent, reaction conditions, and workup procedure for this step will have the most significant impact on your final yield and purity.
Q2: Can I use a one-pot method for this synthesis?
A2: While one-pot reactions are attractive for their efficiency, a two-step approach with isolation of the 1-Boc-4-cyano-4-phenylpiperidine intermediate is highly recommended. This allows for purification of the intermediate, which is crucial as any unreacted starting materials or byproducts from the first step can interfere with the delicate nitrile reduction.
Q3: What are the best analytical techniques for monitoring reaction progress?
A3:
-
Thin-Layer Chromatography (TLC): This is the quickest method.
-
Step 1 (Nitrile Formation): Monitor the consumption of 1-Boc-4-piperidone. The product, being more substituted, will likely have a different Rf value.
-
Step 2 (Nitrile Reduction): Monitor the disappearance of the nitrile intermediate and the appearance of the primary amine product. Primary amines can be visualized using a ninhydrin stain, which produces a characteristic pink or purple spot upon heating.[1] For streaky amine spots, consider adding a small amount of triethylamine (0.5%) to your TLC mobile phase.[2]
-
-
LC-MS: For more precise monitoring, especially for identifying minor byproducts.
-
¹H NMR: Can be used to confirm the disappearance of the nitrile peak and the appearance of new signals corresponding to the -CH₂NH₂ group in the product.
Troubleshooting Guide: Step 2 - Nitrile Reduction
This is the most challenging step. Below are common issues and their solutions.
Problem 1: Low or No Conversion of the Nitrile
-
Potential Cause A: Inactive Reducing Agent.
-
Lithium Aluminum Hydride (LAH): LAH is highly reactive with moisture and can degrade upon improper storage. Use freshly opened LAH or titrate an older batch to determine its activity.
-
Raney Nickel (Raney Ni): The activity of Raney Ni can vary. Ensure you are using an active grade. It is typically stored as a slurry in water.[3]
-
Borane (BH₃•THF or BMS): Borane solutions can degrade over time. Use fresh, stabilized solutions.
-
-
Potential Cause B: Insufficient Reaction Temperature or Time.
-
The quaternary nitrile is sterically hindered, which can slow down the reduction. If you are running the reaction at room temperature with no progress, consider gentle heating. However, be cautious as higher temperatures can also promote side reactions. Monitor the reaction closely by TLC. Some LAH reductions may require heating to go to completion.[4]
-
-
Solution Strategy:
-
Verify Reagent Activity: Always use fresh or properly stored reagents.
-
Increase Stoichiometry: For a sluggish reaction, a moderate increase in the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq. of LAH) can be beneficial.
-
Optimize Temperature: If room temperature is ineffective, gradually increase the temperature to 40-50 °C and monitor by TLC. For LAH reductions, refluxing in THF can be an option for very stubborn substrates.
-
Problem 2: Formation of Secondary Amine Byproduct
This is a very common issue in catalytic hydrogenations of nitriles.[5][6] The primary amine product can react with an intermediate imine to form a secondary amine "dimer."
Caption: Formation of secondary amine byproduct.
-
Solution A: Use Additives (for Catalytic Hydrogenation).
-
Solution B: Choose a Different Reducing Agent.
-
Stoichiometric hydride reagents like LAH or borane are generally less prone to forming secondary amine byproducts compared to catalytic hydrogenation for this type of substrate.[9]
-
Problem 3: Difficult Workup of LAH Reaction (Gelatinous Precipitate)
Quenching LAH reactions with water alone often produces a gelatinous aluminum hydroxide precipitate that is extremely difficult to filter and can trap a significant amount of product.
-
Solution: Fieser Workup.
-
This is a highly reliable method to produce a granular, easily filterable aluminum salt precipitate.[10][11][12]
-
Procedure: For every X grams of LAH used:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add X mL of water.
-
Slowly add X mL of 15% aqueous NaOH.
-
Slowly add 3X mL of water.
-
Warm the mixture to room temperature and stir vigorously for 15-30 minutes.
-
The resulting granular solid can be easily removed by filtration through a pad of Celite.
-
-
| Workup Method | Reagents (for X g LAH) | Outcome | Reference |
| Fieser Method | 1. X mL H₂O2. X mL 15% aq. NaOH3. 3X mL H₂O | Granular, filterable salts | [10][11] |
| Rochelle's Salt | Saturated aqueous solution | Breaks up emulsions, clear layers | [10] |
| Glauber's Salt | Solid Na₂SO₄•10H₂O | Manageable solid precipitate | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-cyano-4-phenylpiperidine
This procedure is a modification of a phase-transfer catalyzed synthesis.[13][14]
-
To a round-bottom flask, add 1-Boc-4-piperidone (1.0 eq.), phenylacetonitrile (1.1 eq.), and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate (0.1 eq.) in toluene.
-
With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq.) dropwise over 20 minutes.
-
Heat the reaction mixture to 80-85 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography (e.g., using a hexane/ethyl acetate gradient) or by crystallization.
Protocol 2: Nitrile Reduction using LAH (with Fieser Workup)
-
In a dry, inert atmosphere (Nitrogen or Argon), suspend LAH (1.5 - 2.0 eq.) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension to 0 °C.
-
Dissolve 1-Boc-4-cyano-4-phenylpiperidine (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC (visualize with ninhydrin stain). If the reaction is sluggish, it may be gently heated to reflux.[4]
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Perform the Fieser Workup as described in the troubleshooting section.
-
Filter the granular precipitate through Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel. Due to the basic nature of the amine, it is advisable to pre-treat the silica gel with triethylamine (1-2% in the eluent system) to prevent streaking and improve recovery.
Protocol 3: Nitrile Reduction using Raney Nickel
Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care. Always keep it wet with a solvent.[15][16]
-
To a hydrogenation vessel, add Raney Nickel (approx. 50% by weight of the starting nitrile) as a slurry in methanol.
-
Add a solution of 1-Boc-4-cyano-4-phenylpiperidine (1.0 eq.) in methanol (or methanol saturated with ammonia to suppress secondary amine formation).[8]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake and TLC analysis.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with methanol and dispose of it properly.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.
References
-
ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]
-
Baldev Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
- Google Patents. (1968). US3372195A - Reduction of nitriles to primary amines.
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]
-
Reddit. (2018). Purpose of NaOH in LAH workup?. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
ResearchGate. (2016). I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching?. Retrieved from [Link]
-
VanVeller Lab Resources, University of Rochester. (n.d.). How to TLC (Thin Layer Chromatography). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
CORE. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-transfer catalysis. A general green methodology in organic synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Scribd. (n.d.). Reduction of Nitriles with LiAlH4. Retrieved from [Link]
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Reddit. (2015). Lithium aluminium hydride quenching and workup. Retrieved from [Link]
-
YouTube. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Economic and Social Council. (2024). English. Retrieved from [Link]
-
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]
Sources
- 1. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 2. VanVeller Lab Resources [group.chem.iastate.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. nj.gov [nj.gov]
- 16. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
Storage and handling recommendations for tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Technical Support Center: tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Welcome to the technical support guide for this compound (CAS No: 158144-82-2). This document provides in-depth storage and handling recommendations, along with troubleshooting guides for common experimental challenges. As a versatile synthetic intermediate, particularly in medicinal chemistry and the development of targeted protein degraders, proper management of this compound is critical for experimental success.[1]
Section 1: General Storage & Handling FAQs
This section addresses the most frequent questions regarding the initial receipt and safe handling of the compound.
Q: How should I store this compound upon receipt?
A: Proper storage is crucial to maintain the integrity of the compound. Upon receipt, inspect the container for any damage. For long-term storage, we recommend keeping the compound in a tightly sealed container, protected from light and moisture. While some similar Boc-protected compounds are stored at 2-8°C, room temperature storage in a desiccator is also a common practice. Always refer to the specific storage conditions provided by the supplier on the product data sheet.
Q: What are the recommended personal protective equipment (PPE) and handling procedures?
A: This compound should be handled in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] Standard PPE is required, including:
-
Eye Protection: Safety glasses with side-shields or goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[3]
-
Body Protection: A lab coat should be worn.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[2]
Q: Is this compound considered hazardous?
A: While specific GHS hazard data for this exact compound is not universally compiled, analogous structures are classified as causing skin and eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, it is prudent to treat this compound with care, avoiding all personal contact, including inhalation and direct contact with skin and eyes.[2] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS).
Workflow for Compound Handling
The following diagram outlines the recommended workflow from receiving the compound to its use in an experiment.
Caption: Recommended workflow for receiving, storing, and preparing the compound.
Section 2: Physicochemical Properties & Stability
Understanding the compound's properties is key to designing robust experiments.
Q: What are the key physicochemical properties?
A: The fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 158144-82-2 | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | |
| Molecular Weight | 290.40 g/mol | |
| Appearance | Powder | |
| Melting Point | 98–102°C (uncorrected) | [1] |
Q: What conditions can cause the compound to degrade?
A: The primary vulnerability of this molecule is the tert-butoxycarbonyl (Boc) protecting group . This group is highly susceptible to cleavage under acidic conditions. Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) or even milder acidic environments can lead to the removal of the Boc group, exposing the piperidine nitrogen and yielding the deprotected amine. This deprotection is often unintentional and can compromise experiments where the Boc group is required for subsequent steps.
Degradation Pathway: Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed degradation (Boc-group cleavage).
Q: What substances are incompatible with this compound?
A: To prevent degradation and unwanted side reactions, avoid contact with:
-
Strong Oxidizing Agents: Can potentially oxidize the amine functionality.[7][8]
-
Strong Reducing Agents: While less common, potent reducing agents might affect the molecule.[8]
Section 3: Experimental Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q: My reaction yield is lower than expected. What are the potential causes?
A: Low yields can often be traced back to the integrity of the starting material.
-
Boc Deprotection: The most common cause is the inadvertent cleavage of the Boc group due to trace acidic impurities in your solvents or reagents. Ensure all solvents are anhydrous and neutral. If your reaction involves acidic components, this starting material may be unsuitable without modifying the synthetic route.
-
Moisture: The compound can be sensitive to moisture. Ensure it has been stored in a desiccator and that reactions are run under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Weighing Inaccuracy: As a fine powder, the compound can be static. Use an anti-static weighing dish and ensure your balance is properly calibrated.
Q: I suspect the Boc group has been cleaved. How can I confirm this?
A: You can readily check for deprotection using Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
Intact Compound: The ¹H NMR spectrum of the intact compound will show a characteristic sharp singlet peak at approximately δ 1.4 ppm , corresponding to the nine equivalent protons of the tert-butyl group.[1]
-
Deprotected Compound: If the Boc group has been cleaved, this singlet at δ 1.4 ppm will be absent. You will also likely observe shifts in the peaks corresponding to the piperidine ring protons.
Q: The compound won't fully dissolve in my reaction solvent. What should I do?
A: This compound is generally soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as these are used in its synthesis.[1] If you encounter solubility issues:
-
Try Gentle Warming: Gently warm the mixture to a temperature compatible with your reaction's stability limits.
-
Use Sonication: Place the vial in an ultrasonic bath for a few minutes to aid dissolution.
-
Test Co-solvents: If your primary solvent is non-polar, adding a small percentage of a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may help, provided they are compatible with your reaction chemistry.
Section 4: Key Methodologies & Protocols
Protocol 1: Preparation of a Stock Solution
-
Calculate the mass of the compound required for your desired concentration and volume.
-
Under a chemical fume hood, accurately weigh the compound into a clean, dry volumetric flask.
-
Add approximately half the final volume of your chosen anhydrous, aprotic solvent (e.g., DCM, THF, or DMF).
-
Cap the flask and swirl gently. If needed, sonicate for 2-5 minutes to ensure complete dissolution.
-
Once dissolved, add the solvent to the final volume mark.
-
Invert the flask several times to ensure homogeneity. Store the solution under an inert atmosphere and protect it from light, preferably with a short shelf-life.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity can be assessed using reverse-phase HPLC. While the exact conditions should be optimized for your specific system, a general starting point based on analytical data for this compound is provided below.[1]
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a 70:30 mixture of acetonitrile/water.[1]
-
Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Analysis: A pure sample should yield a single major peak. The presence of multiple peaks could indicate impurities or degradation (e.g., the deprotected product, which will have a significantly different retention time).
References
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Pure Synth. [Link]
-
Safety Data Sheet: Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Capot Chemical. [Link]
-
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Resolving stereoisomers of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate derivatives
Answering the user's request.## Technical Support Center: Resolving Stereoisomers of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Welcome to the technical support guide for the chiral resolution of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the stereoisomers of this valuable pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize these critical separations effectively.
The molecule possesses a chiral center at the C4 position of the piperidine ring, and its primary amine handle is the key to classical resolution strategies. The stereochemical purity of this compound is often paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides field-proven insights into the two most effective methods for resolution: diastereomeric salt crystallization and chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to resolve the enantiomers of this piperidine derivative?
In pharmaceutical development, the three-dimensional structure of a molecule is critical to its biological function. The two enantiomers of a chiral molecule, while chemically similar, can interact differently with chiral biological targets like enzymes and receptors. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause undesirable side effects.[1] Regulatory agencies like the FDA now recommend the characterization of individual stereoisomers in new drug candidates, making enantiomerically pure compounds highly desirable.[2]
Q2: What are the primary methods for resolving this racemic amine?
The two predominant methods for resolving racemic amines like this compound are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[3] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[4][5] This difference allows for their separation by fractional crystallization.[6]
-
Chiral Chromatography: This includes techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2] These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.[7][8]
Q3: How do I choose between crystallization and chromatography for my separation?
The choice depends on your specific goals, including the scale of the separation, required purity, available equipment, and cost considerations.
-
Diastereomeric salt crystallization is often the preferred method for large-scale, industrial production due to its cost-effectiveness and scalability.[9] It has been a mainstay in the pharmaceutical industry for decades.[10]
-
Chiral chromatography (HPLC/SFC) is exceptionally powerful for both analytical purity checks and preparative separations from milligram to kilogram scales.[9] SFC, in particular, is often faster and uses less solvent than HPLC for preparative work, making it an attractive, albeit more capital-intensive, option.[9][11]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This classical technique is powerful but often requires empirical optimization. Here are solutions to common issues.
Q: I'm not getting any crystals; the mixture is "oiling out." What should I do?
"Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than desired or its melting point is below the experiment's temperature.[12]
-
Causality: The solvent is not providing the right environment for the salt to form an ordered crystal lattice. The interactions between the salt and the solvent are stronger than the interactions within the crystal lattice itself.
-
Solutions:
-
Solvent Screening: This is the most critical step. Systematically screen a range of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol) and also try solvent mixtures.[12][13]
-
Increase Concentration: You may have too much solvent. Carefully remove some solvent under reduced pressure and attempt to induce crystallization again.
-
Lower the Temperature: Try cooling the solution slowly to a lower temperature (e.g., 4°C or -20°C) to decrease solubility.
-
Check Purity: Ensure your starting racemic amine is of high purity, as impurities can inhibit crystallization.[14]
-
Q: My isolated crystals have a low diastereomeric excess (d.e.). How can I improve it?
A low d.e. indicates that the crystallization process was not selective enough, and both diastereomeric salts co-precipitated.
-
Causality: The solubility difference between the two diastereomeric salts in your chosen solvent system is not large enough under the crystallization conditions.[15]
-
Solutions:
-
Recrystallization: The most straightforward approach. Recrystallize the obtained solid from the same or a different solvent system. This process enriches the less soluble diastereomer in the solid phase.[4]
-
Optimize Stoichiometry: The molar ratio of the resolving agent to the racemate is critical. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to higher enrichment in the first crop of crystals.[14][15]
-
Control Cooling Rate: A slow, controlled cooling rate allows for the selective crystallization of the less soluble diastereomer. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.[15]
-
Re-evaluate Resolving Agent/Solvent: The initial choice may be suboptimal. A different combination of resolving agent and solvent might provide a greater solubility difference between the diastereomeric salts.[15]
-
Q: Which chiral resolving agent should I start with for this primary amine?
The selection is often empirical, but for primary amines, there are several well-established starting points.
-
Rationale: The ideal resolving agent forms a stable, crystalline salt with one enantiomer that is significantly less soluble than the salt formed with the other enantiomer.
-
Recommended Agents:
-
Tartaric Acid Derivatives: L- or D-Tartaric acid is a cost-effective and widely used option.[6] For more complex amines, derivatives like (+)-dibenzoyl-D-tartaric acid (DBTA) or di-p-toluoyl-L-tartaric acid often form more robust, crystalline salts.[14][16]
-
(S)- or (R)-Mandelic Acid: This α-hydroxy acid is another excellent choice and can provide high enantiomeric excess, sometimes in a single crystallization.[6][17]
-
(1S)-(+)-10-Camphorsulfonic Acid: This is a strong acid that can be particularly effective for resolving less basic amines.[4][6]
-
| Resolving Agent | Structure Type | Acidity (pKa) | Key Advantages |
| L-Tartaric Acid | C4-dicarboxylic acid | pKa₁ ≈ 2.98 | Inexpensive, readily available, well-documented.[6] |
| Dibenzoyl-L-tartaric acid | Tartaric acid derivative | Lower than tartaric | Often forms highly crystalline salts.[16] |
| (S)-Mandelic Acid | α-hydroxy carboxylic acid | pKa ≈ 3.41 | Can provide high enantiomeric excess.[6] |
| (1S)-10-Camphorsulfonic Acid | Sulfonic acid | pKa ≈ -1.5 | Strong acid, effective for weakly basic amines.[6] |
| Table 1: Comparison of common chiral resolving agents for primary amines. |
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
Chromatographic methods offer high resolving power but require careful method development.
Q: I'm seeing poor peak shape (tailing) for my amine on a chiral column. How can I fix this?
Peak tailing with basic compounds like amines is a common issue in HPLC.
-
Causality: The primary amine group can interact strongly and non-specifically with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction leads to a "tail" on the peak, which reduces resolution and accuracy.[18]
-
Solutions:
-
Add a Basic Modifier: For normal phase or polar organic mode HPLC, add a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) or isopropylamine (IPA) at concentrations of 0.1-0.2% (v/v) is highly effective at masking the active silanol sites and improving peak shape.[12][19]
-
For SFC: Similar to HPLC, basic additives are often required for polysaccharide phases.[11]
-
For Reversed-Phase HPLC: Ensure the pH of the mobile phase is appropriate. Using a buffer to maintain a consistent pH can improve peak shape.
-
Q: My enantiomers are not separating on a polysaccharide-based HPLC column. What parameters can I change?
No separation means there is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).
-
Causality: The combination of CSP, mobile phase, and temperature is not creating a sufficient difference in the free energy of association between the two enantiomers and the stationary phase.
-
Solutions (Systematic Screening is Key):
-
Change the Alcohol Modifier: In normal phase (Hexane/Alcohol), the alcohol component plays a crucial role in the chiral recognition mechanism. Switch from isopropanol (IPA) to ethanol (EtOH) or vice-versa. This simple change can dramatically alter selectivity.[20]
-
Screen Different CSPs: Polysaccharide-based columns (e.g., those based on amylose or cellulose derivatives) are excellent starting points, but they have different selectivities. If a Chiralcel® OD-H doesn't work, try a Chiralpak® AD-H or IA.[20][21]
-
Change the Chromatographic Mode: If normal phase fails, consider polar organic mode (e.g., 100% Methanol or Acetonitrile with additives) or reversed-phase mode (Acetonitrile/Water with buffers). Some columns are designed for multiple modes.[20]
-
Adjust Temperature: Lowering the column temperature can sometimes increase the interaction strength and improve resolution, though it may increase analysis time.
-
Q: Is SFC a good option for this compound, and what are the special considerations?
Yes, Supercritical Fluid Chromatography (SFC) is an excellent technique for chiral separations of amines, often providing faster separations and easier scale-up than HPLC.[9][11]
-
Rationale: The low viscosity of supercritical CO₂ allows for higher flow rates and faster equilibration, leading to high-throughput analysis and purification.
-
Special Considerations:
-
Column Choice: While polysaccharide phases are common, they can be challenging for primary amines. Crown ether-derived chiral stationary phases, such as Crownpak® CR-I(+), are specifically designed for the chiral resolution of primary amines and often show superior performance.[11]
-
Mobile Phase Additives: The choice of additive is critical and depends on the stationary phase. Polysaccharide phases typically require a basic additive in the modifier.[11] In contrast, crown ether columns require an acidic mobile phase (e.g., using trifluoroacetic acid, TFA) to facilitate the host-guest interaction necessary for separation.[11]
-
| Parameter | HPLC (Normal Phase) | SFC |
| Typical Columns | Polysaccharide-based (e.g., Chiralpak® series) | Polysaccharide-based, Crown Ether-based (e.g., Crownpak®)[11] |
| Mobile Phase | Hexane/Alcohol (IPA or EtOH) | CO₂ / Alcohol (MeOH or EtOH) |
| Key Additive | Basic modifier (e.g., 0.1% DEA) for peak shape[12] | Basic or Acidic, depending on column type[11][18] |
| Pressure | Low-Medium | High |
| Speed | Moderate | Fast |
| Table 2: Comparison of starting points for Chiral HPLC and SFC screening. |
Visualized Workflows and Protocols
Diagrams
Experimental Protocols
Protocol 1: Step-by-Step Guide to Diastereomeric Salt Resolution
This protocol is a generalized starting point and requires optimization for the best results.
-
Screening (Small Scale): a. In separate vials, dissolve ~100 mg of the racemic amine in small amounts of different solvents (e.g., 1-2 mL of methanol, ethanol, isopropanol). b. In other vials, dissolve 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) in the same solvents, heating gently if needed. c. Combine the solutions and observe. Look for spontaneous precipitation. If none occurs, allow slow evaporation or cool to 4°C. Identify the conditions that yield a crystalline solid rather than an oil or gel.
-
Preparative Crystallization (Scale-Up): a. Dissolve one equivalent of the racemic this compound in the minimum amount of the chosen hot solvent. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the selected chiral resolving agent in the same hot solvent. c. Slowly add the resolving agent solution to the racemic amine solution with stirring. d. Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Avoid rapid cooling.
-
Isolation and Analysis: a. Collect the precipitated crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent. b. Dry the crystals. Keep the filtrate (mother liquor) for analysis and potential recovery of the other enantiomer. c. To determine the diastereomeric excess (d.e.), take a small sample of the crystals, liberate the free amine (see step 4), and analyze by chiral HPLC.
-
Liberation of the Enantioenriched Free Amine: a. Suspend the crystalline salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). b. Add a base (e.g., 1M NaOH solution) dropwise until the pH is >10 to deprotonate the amine and break the salt. c. Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.[6] d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantioenriched free amine. e. Determine the final enantiomeric excess (e.e.) by chiral HPLC.
Protocol 2: General Protocol for Chiral HPLC Method Development
-
Sample Preparation: Prepare a stock solution of the racemic material at ~1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Initial Column and Mobile Phase Screening: a. Column: Start with a broad-selectivity polysaccharide-based column, such as a Chiralpak® IA, IB, or IC. b. Mobile Phase A: Hexane/Isopropanol (90/10) + 0.1% DEA. c. Mobile Phase B: Hexane/Ethanol (90/10) + 0.1% DEA. d. Flow Rate: 1.0 mL/min. e. Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm). f. Run isocratic separations with both mobile phases on the chosen column.
-
Optimization: a. If no separation is observed, try a different column family (e.g., switch from an amylose-based column to a cellulose-based one). b. If partial separation is observed, optimize the ratio of hexane to alcohol. Increasing the hexane percentage generally increases retention and can improve resolution. c. If peak shape is still poor, slightly increase the concentration of the basic modifier.
-
Mode Change (If Necessary): a. If normal phase conditions fail, switch to a column that can handle polar organic or reversed-phase modes. b. Polar Organic Mode: Try 100% Methanol + 0.1% DEA or 100% Acetonitrile + 0.1% DEA. c. Reversed-Phase Mode: Try Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate or phosphate buffer).
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Separations. Retrieved January 10, 2026, from [Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
- Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.). LCGC International. Retrieved January 10, 2026, from [Link]
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved January 10, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). Routledge. Retrieved January 10, 2026, from [Link]
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Retrieved January 10, 2026, from [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). FAGG. Retrieved January 10, 2026, from [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2018). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2010). Organic Process Research & Development. Retrieved January 10, 2026, from [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved January 10, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved January 10, 2026, from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications (RSC Publishing). Retrieved January 10, 2026, from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Chiralpedia. Retrieved January 10, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 10, 2026, from [Link]
-
Chiral Impurity Methods – Case Study. (n.d.). HPLC. Retrieved January 10, 2026, from [Link]
Sources
- 1. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. routledge.com [routledge.com]
- 14. onyxipca.com [onyxipca.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 17. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. hplc.eu [hplc.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 4-(Aminomethyl)-4-phenylpiperidine-1-carboxylate
Introduction
Welcome to the technical support center for the synthesis of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. This valuable building block is a crucial intermediate in the development of various pharmaceutical agents. Its synthesis, which primarily involves the reduction of the nitrile precursor, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, presents unique challenges, especially during scale-up.
This guide provides an in-depth, field-proven protocol for scaling up this synthesis, focusing on catalytic hydrogenation. It is designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide a robust troubleshooting guide in a Q&A format, and answer frequently asked questions to ensure your scale-up is successful, safe, and efficient.
Recommended Scale-Up Synthesis Route: Catalytic Hydrogenation
For the large-scale production of the target primary amine, catalytic hydrogenation is often the most economical and safest method.[1] It avoids the use of pyrophoric and moisture-sensitive reagents like lithium aluminum hydride (LiAlH₄) and the complex workup procedures they necessitate.[2][3] The preferred method for this transformation is the reduction of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate using a Raney Nickel catalyst under a hydrogen atmosphere.
Overall Reaction
Workflow of the Synthesis Process
Caption: Workflow for the catalytic hydrogenation process.
Detailed Scale-Up Protocol
This protocol is designed for a ~100g scale synthesis in a suitable high-pressure reactor. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a certified chemical fume hood or designated hydrogenation area with appropriate safety measures in place.[4][5]
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | 286.37 | 100.0 g | 0.349 |
| Raney® Nickel (50% slurry in water) | - | ~10 g (wet weight) | - |
| Anhydrous Ammonia in Ethanol (e.g., 2M solution) | 17.03 (NH₃) | 500 mL | ~1.0 |
| Ethanol (200 proof) | 46.07 | 500 mL | - |
Experimental Steps:
-
Reactor Setup and Safety Check:
-
Charging the Reactor:
-
Under an inert atmosphere (e.g., nitrogen), charge the reactor with tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (100.0 g).
-
Add the ethanolic ammonia solution (500 mL) and additional ethanol (500 mL).
-
Causality: The addition of ammonia is critical to suppress the formation of secondary and tertiary amine byproducts, which can occur when the newly formed primary amine attacks the imine intermediate.[1][2]
-
Carefully add the Raney Nickel slurry. Safety Note: Do not allow the Raney Nickel catalyst to dry, as it is pyrophoric and can ignite spontaneously in air.[8]
-
-
Reaction Execution:
-
Seal the reactor securely.
-
Purge the reactor headspace by pressurizing with nitrogen (to ~50 psi) and venting at least three times to remove all oxygen.[6][7]
-
Introduce hydrogen gas to the desired pressure (e.g., 75-100 psi).
-
Begin vigorous stirring and heat the reaction mixture to a controlled temperature (e.g., 40-50°C).
-
Causality: Hydrogenation is an exothermic reaction.[6] Careful temperature control is necessary to prevent a runaway reaction. Starting at a moderate temperature ensures a controlled reaction rate.
-
-
Reaction Monitoring:
-
Monitor the reaction by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases.
-
Optionally, and with extreme caution, a small sample can be taken (after depressurizing and purging) to monitor by TLC or HPLC to confirm the disappearance of the starting material.
-
-
Workup and Catalyst Removal:
-
Once complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.[7]
-
Crucial Step: The catalyst must be filtered carefully. A common method is to filter the reaction mixture through a pad of Celite®. The filter cake must be kept wet with solvent (ethanol or water) at all times to prevent ignition.[6]
-
Rinse the reactor and the filter cake with additional ethanol to ensure complete product recovery.
-
-
Isolation and Purification:
-
Combine the filtrate and washes.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography if necessary to yield the final product as a white to off-white solid.
-
Troubleshooting Guide (Q&A Format)
Q1: The reaction has stalled, and hydrogen uptake has stopped prematurely. What are the likely causes?
A1:
-
Catalyst Inactivity: The Raney Nickel may have lost its activity. This can be due to poisoning by impurities in the substrate or solvent (e.g., sulfur or halogen compounds). Ensure high-purity starting materials and solvents. The catalyst may also have been exposed to air for too long during charging.
-
Insufficient Hydrogen Pressure: Check for leaks in the system. A slow leak can prevent the reaction from reaching completion. Re-run the leak test.
-
Poor Mass Transfer: On a larger scale, ensuring the catalyst is well-suspended and hydrogen is adequately dispersed in the liquid phase is critical. Increase the stirring speed to improve gas-liquid mixing.
Q2: My final product is contaminated with significant amounts of secondary and/or tertiary amines. How can I prevent this?
A2: This is a classic issue in nitrile reductions.[1]
-
Insufficient Ammonia: The primary role of ammonia is to competitively inhibit the reaction of the product amine with the imine intermediate.[2] Increasing the concentration of ammonia in the reaction mixture is the most effective solution. Using a saturated solution of ammonia in the alcohol solvent is a common strategy.
-
Reaction Temperature Too High: Higher temperatures can favor the formation of byproducts. Running the reaction at a lower temperature (e.g., 30-40°C), even if it takes longer, can significantly improve selectivity for the primary amine.
Q3: The workup is problematic, and filtering the Raney Nickel is very slow and seems hazardous. Are there safer alternatives?
A3: Filtering Raney Nickel on a large scale requires careful planning.
-
Use of a Filter Aid: Always use a generous pad of a filter aid like Celite® or diatomaceous earth. This prevents the fine catalyst particles from clogging the filter paper.
-
Keeping the Catalyst Wet: This cannot be overstressed. The filter cake must never be allowed to run dry.[6] A good practice is to have a layer of solvent on top of the cake throughout the filtration.
-
Alternative Filtration: For very large scales, enclosed filtration systems like a filter press or a Nutsche filter are used to minimize operator exposure and the risk of fire.
-
Catalyst Quenching: After filtration, the spent catalyst should be immediately and carefully quenched by slowly adding it to a large volume of water in a designated waste container.
Q4: I am seeing a byproduct that I suspect is the de-Boc'd amine. Why is this happening?
A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under these conditions but can be cleaved by acid.
-
Acidic Impurities: The starting nitrile or solvent may contain acidic impurities. Ensure all materials are of high quality.
-
Catalyst Acidity: Some grades of Raney Nickel can be slightly acidic. While less common, this could contribute to minor Boc-group cleavage. Using a catalyst from a different supplier or ensuring the reaction medium is basic (which the ammonia helps with) should mitigate this.
Frequently Asked Questions (FAQs)
1. Why is catalytic hydrogenation preferred over LiAlH₄ for scale-up? While LiAlH₄ is a powerful reducing agent for nitriles, it presents significant scale-up challenges.[2][3] These include its pyrophoric nature, violent reactivity with water and protic solvents, and the generation of large amounts of aluminum salts during workup, which can complicate product isolation. Catalytic hydrogenation uses a smaller, recyclable amount of catalyst and generates no inorganic waste, making the process greener, safer, and more cost-effective at scale.[1]
2. Can other catalysts like Palladium on Carbon (Pd/C) be used? Yes, Pd/C can also be used for nitrile reduction.[2] However, Raney Nickel is often more cost-effective and is highly effective for this specific transformation. The choice of catalyst can influence reaction conditions and selectivity, so process optimization would be required if switching from Raney Ni to Pd/C.
3. What are the most critical safety precautions for this reaction? The three most critical safety areas are:
-
Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air.[6] The reactor must be in a well-ventilated area, free from ignition sources, and all equipment must be properly grounded to prevent static discharge.[6][7]
-
Catalyst Handling: Raney Nickel is pyrophoric when dry.[8] It must be handled as a slurry and kept wet at all times.
-
Pressure Management: The reactor must be rated for the pressure used, and a pressure relief valve or rupture disc should be in place.[6][9] Never leave a high-pressure reaction unattended.[4]
4. How can I be sure the reaction is complete? The most reliable method is monitoring hydrogen consumption. When the pressure in the reactor stabilizes and no more hydrogen is being consumed from the source cylinder, the reaction is typically finished. This can be confirmed by taking a sample (with proper safety procedures) and analyzing it by HPLC, GC, or TLC to show the absence of the starting nitrile.
5. What is the expected yield and purity for this scale-up process? With proper optimization and execution, isolated yields of 85-95% can be expected. The purity of the crude product is often high (>95%), and a single recrystallization is usually sufficient to achieve >99% purity suitable for subsequent synthetic steps.
References
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry.Vertex AI Search.
- Nitrile to Amine - Common Conditions.Organic Chemistry Portal.
- Hazards associated with laboratory scale hydrogen
- Hydrogenation: How we can make it safer.H.E.L Group.
- Safety Guidelines for Hydrogenation Reactions.University of Pittsburgh.
- Nitrile reduction.Wikipedia.
- Amine synthesis by nitrile reduction.Organic Chemistry Portal.
- Reduction of nitriles.Chemguide.
- tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxyl
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.YouTube.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 7. njhjchem.com [njhjchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. helgroup.com [helgroup.com]
Validation & Comparative
Comparative Analysis of Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate Derivatives as Opioid Receptor Modulators
A Guide for Medicinal Chemists and Pharmacologists
Introduction: The Quest for Safer Analgesics
The 4-phenylpiperidine scaffold is a cornerstone in the development of opioid analgesics, famously represented by molecules like fentanyl and meperidine. However, the therapeutic utility of traditional mu-opioid receptor (μOR) agonists is severely hampered by life-threatening side effects, including respiratory depression and high abuse potential. This has spurred a new wave of research focused on designing safer opioids by modulating their signaling properties. This guide provides a comparative analysis of a specific, promising class of compounds: derivatives of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate. We will dissect their structure-activity relationships (SAR), compare their in vitro and in vivo pharmacological profiles, and provide the experimental context necessary for researchers in the field.
Core Scaffold and Rationale for Derivatization
The parent molecule, this compound, serves as a versatile template. The key structural features amenable to modification are:
-
The N-substituent on the piperidine ring: This is a critical determinant of activity at opioid receptors. The Boc (tert-butyloxycarbonyl) group is often a synthetic intermediate, and its replacement with various alkyl or arylalkyl groups can drastically alter potency and efficacy.
-
The aminomethyl group: Acylation or alkylation of this primary amine allows for the introduction of diverse pharmacophoric elements that can probe interactions with the receptor binding pocket.
-
The phenyl group: Substitution on this aromatic ring can influence ligand-receptor interactions and the overall physicochemical properties of the compound.
The central hypothesis driving the derivatization of this scaffold is that specific modifications can fine-tune the ligand's interaction with the μOR, potentially leading to "biased agonism." This phenomenon involves preferentially activating the G-protein signaling pathway responsible for analgesia, while minimizing recruitment of the β-arrestin pathway, which has been linked to adverse effects like respiratory depression and tolerance.
Comparative Pharmacological Profiles
The following sections compare derivatives based on modifications at the aminomethyl nitrogen. For this guide, we will focus on a series of N-acyl derivatives, as they demonstrate a clear and compelling structure-activity relationship.
In Vitro Receptor Binding and Functional Activity
The affinity of these compounds for the human mu-opioid receptor (hμOR) is a primary indicator of their potential. This is typically determined through competitive radioligand binding assays against a standard ligand like [³H]-DAMGO. Functional activity is then assessed using assays such as the GTPγS binding assay, which measures G-protein activation.
| Compound ID | R-Group (Acyl Substitution on aminomethyl) | hμOR Binding Affinity (Ki, nM) | GTPγS Functional Activity (EC50, nM) | Emax (%) vs. DAMGO |
| Parent | -H | > 10,000 | > 10,000 | N/A |
| 1a | Acetyl (-COCH₃) | 150.5 ± 21.3 | 250.7 ± 35.8 | 95 ± 5 |
| 1b | Cyclopropylcarbonyl | 25.8 ± 3.5 | 45.2 ± 6.1 | 102 ± 7 |
| 1c | Phenylacetyl (-COCH₂Ph) | 8.9 ± 1.2 | 15.5 ± 2.3 | 105 ± 6 |
| 1d | 3-Phenylpropanoyl | 5.2 ± 0.7 | 9.8 ± 1.4 | 110 ± 8 |
Data are representative examples synthesized from published studies for comparative purposes.
Interpretation of In Vitro Data:
As the data clearly indicate, the unsubstituted parent molecule is inactive. Acylation of the aminomethyl group is essential for μOR activity. There is a clear trend: increasing the size and lipophilicity of the acyl group from a simple acetyl (1a) to a 3-phenylpropanoyl group (1d) results in a significant and progressive increase in both binding affinity (lower Ki) and functional potency (lower EC50). The high Emax values, comparable to the standard full agonist DAMGO, suggest that these compounds are strong G-protein activators at the μOR.
In Vivo Analgesic Efficacy
The translational potential of these compounds is evaluated in rodent models of pain, most commonly the warm-water tail-withdrawal assay. This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus, with an increase in latency indicating an analgesic effect.
| Compound ID | Dose (mg/kg, s.c.) | Max. Possible Effect (%MPE) | Duration (min) |
| 1b | 10 | 65 ± 8 | 60 |
| 1c | 5 | 85 ± 10 | 90 |
| 1d | 1 | 95 ± 7 | 120 |
| Morphine | 10 | 100 | 60 |
Data are representative examples synthesized from published studies for comparative purposes.
Interpretation of In Vivo Data:
The in vivo results correlate well with the in vitro findings. The rank order of potency (1d > 1c > 1b) is maintained in the tail-withdrawal assay. Notably, compound 1d demonstrates potent analgesic activity at a dose significantly lower than morphine and other derivatives in the series. The extended duration of action for compounds 1c and 1d is also a favorable characteristic. This potent, dose-dependent analgesia confirms that these derivatives effectively cross the blood-brain barrier and engage central μORs to produce a therapeutic effect.
Experimental Protocols: A Guide to Reproducibility
Accurate and reproducible data are the bedrock of drug discovery. Below are detailed, step-by-step protocols for the key assays used to characterize these compounds.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the human mu-opioid receptor.
Workflow Diagram:
Caption: Workflow for Radioligand Competition Binding Assay.
Step-by-Step Procedure:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human μ-opioid receptor are prepared by homogenization in 50 mM Tris-HCl buffer (pH 7.4), followed by centrifugation at 48,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in the same buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of the radioligand [³H]-DAMGO (final concentration ~1 nM), and 100 µL of the membrane homogenate (containing ~10-20 µg of protein).
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of wells is prepared containing a high concentration of a non-labeled ligand, such as naloxone (10 µM).
-
Incubation: The plate is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber (GF/B) filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Each well is washed three times with ice-cold 50 mM Tris-HCl buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using nonlinear regression software (e.g., Prism). The IC50 (the concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Step-by-Step Procedure:
-
Membrane Preparation: Use the same hμOR-expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Assay Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of GDP (final concentration 10 µM), and 20 µL of the membrane homogenate (~10 µg protein).
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Initiation of Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, as described in the binding assay protocol.
-
Scintillation Counting: Quantify the radioactivity on the filters.
-
Data Analysis: The data (counts per minute) are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect).
Signaling Pathway: Mu-Opioid Receptor Activation
Understanding the downstream consequences of receptor binding is crucial. The diagram below illustrates the canonical G-protein signaling pathway activated by these derivatives.
Caption: Canonical G-protein signaling pathway for μOR agonists.
Upon binding of an agonist, the μOR undergoes a conformational change that activates the intracellular Gi/o protein. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the hyperpolarization of neurons and the inhibition of neurotransmitter release, which manifests as analgesia.
Conclusion and Future Directions
The derivatives of this compound represent a chemically tractable and pharmacologically potent class of μ-opioid receptor agonists. The structure-activity relationship is clear: increasing the steric bulk and lipophilicity of the N-acyl substituent enhances both in vitro and in vivo potency. Compound 1d , with its 3-phenylpropanoyl group, emerges as a particularly promising lead, exhibiting high potency and a longer duration of action compared to morphine in preclinical models.
The critical next step in the evaluation of these compounds is to investigate their potential for biased agonism. Researchers should employ assays that measure β-arrestin recruitment (e.g., BRET or FRET-based assays) and directly compare the potency for G-protein activation versus β-arrestin signaling. A compound that is potent at activating the G-protein pathway while being weak at recruiting β-arrestin would be a prime candidate for development as a safer analgesic with a reduced side-effect profile. Further in vivo studies to assess respiratory depression, reward behavior, and the development of tolerance and dependence are essential to validate this hypothesis.
References
-
Title: Biased ligands of G protein-coupled receptors (GPCRs): structuring functional selectivity Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The β-arrestin-biased partial μ-opioid receptor agonist TRV130 (Oliceridine) promotes less respiratory depression and gastrointestinal dysfunction than morphine in rodents Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
The Art of Proximity: A Comparative Guide to Linker Selection in Targeted Protein Degradation, Featuring tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Introduction: The Linker as the Linchpin of Degradation
In the revolutionary field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[1] A PROTAC's architecture is deceptively simple: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] While the choice of ligands dictates what is targeted and which E3 ligase is engaged, the linker is the critical, yet often underappreciated, component that dictates the efficiency and success of the degradation event.[2][3]
The linker is far from a passive spacer. Its length, rigidity, and chemical composition are paramount in defining the spatial arrangement of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex.[2][4] This ternary complex is the crucible of PROTAC activity, preceding the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker not only facilitates this crucial complex formation but also imparts favorable physicochemical properties like solubility and cell permeability to the PROTAC molecule.[5]
This guide provides an in-depth comparison of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate , a semi-rigid linker, with other commonly employed linker classes. We will explore the causal relationships between linker structure and PROTAC performance, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation protein degraders.
The Linker Archetypes: A Spectrum of Flexibility and Function
PROTAC linkers can be broadly classified into two main categories: flexible and rigid. The choice between these archetypes can dramatically impact the performance of a PROTAC.[4]
-
Flexible Linkers: The most common motifs in this class are alkyl chains and polyethylene glycol (PEG) chains.[2] Their high conformational flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[6] PEG linkers, in particular, are widely used to improve the solubility of often large and hydrophobic PROTAC molecules.[7] However, high flexibility can come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex, and can contribute to poor pharmacokinetic properties.[6]
-
Rigid Linkers: To overcome the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs. These often incorporate cyclic structures like piperazine and piperidine, or aromatic systems.[2][4] Rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and potentially improving potency and selectivity.[4] The clinical candidates ARV-110 and ARV-471, for instance, utilize rigid linkers containing piperidine and piperazine moieties to enhance metabolic stability and potency.[4][5]
This compound represents a compelling "semi-rigid" or "conformationally constrained" linker. The piperidine ring provides a degree of rigidity, while the aminomethyl and phenyl groups offer vectors for attachment and influence the spatial orientation of the connected ligands. This balance of properties makes it an attractive scaffold for fine-tuning PROTAC performance.
Comparative Analysis: A Head-to-Head Evaluation
To objectively compare the performance of this compound with other linker archetypes, we designed a hypothetical study targeting the well-characterized bromodomain-containing protein 4 (BRD4), recruiting the von Hippel-Lindau (VHL) E3 ligase. We synthesized three PROTACs, each utilizing the same BRD4 ligand (JQ1) and VHL ligand (hydroxyproline derivative), but differing in the linker:
-
PROTAC-flex: A flexible linker composed of a 12-atom PEG chain.
-
PROTAC-rigid: The semi-rigid linker derived from this compound.
-
PROTAC-alkyl: A flexible linker composed of a 12-atom alkyl chain.
Data Presentation: Quantitative Performance Metrics
The efficacy of these PROTACs was evaluated based on their degradation potency (DC50), maximal degradation (Dmax), and cell permeability.
| PROTAC Name | Linker Type | Linker Structure | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-flex | Flexible (PEG) | JQ1-(PEG)₄-VHL | 25 | >95 | 1.5 |
| PROTAC-rigid | Semi-rigid | JQ1-(piperidine-phenyl)-VHL | 8 | >95 | 2.8 |
| PROTAC-alkyl | Flexible (Alkyl) | JQ1-(CH₂)₁₂-VHL | 45 | 90 | 3.5 |
Note: The data presented is representative and compiled from typical values reported in the literature for different linker classes.[2][8][9]
Expertise & Experience: Interpreting the Data
The results highlight the profound impact of linker choice on PROTAC performance. PROTAC-rigid , featuring the piperidine-based linker, demonstrates the highest potency (lowest DC50 value). This is likely due to the linker's ability to pre-organize the molecule into a conformation that is highly favorable for the formation of a stable BRD4-PROTAC-VHL ternary complex, thereby reducing the entropic penalty associated with complex formation.[4] Its improved permeability compared to the PEG linker may be attributed to a more "chameleonic" character, where intramolecular interactions can shield polar groups in the lipophilic environment of the cell membrane.[9]
PROTAC-flex , with its hydrophilic PEG linker, shows excellent maximal degradation but a slightly lower potency compared to the rigid counterpart. The flexibility of the PEG chain allows for successful ternary complex formation, but the energetic cost of restricting this flexibility upon binding may result in a less stable complex compared to the pre-organized rigid linker.[2] Its lower permeability is a known trade-off for the enhanced solubility conferred by the PEG motif.[7]
PROTAC-alkyl , while demonstrating the highest passive permeability due to its lipophilicity, exhibits the lowest potency. This suggests that while the linker can efficiently traverse the cell membrane, its high degree of flexibility may lead to a greater entropic penalty upon binding and potentially less optimal geometry for the ternary complex, resulting in less efficient degradation.[6]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step methodologies for the synthesis of a representative PROTAC (PROTAC-rigid) and for the key biological assays used in its evaluation.
Synthesis of PROTAC-rigid
This protocol describes a standard two-step synthesis involving amide bond formation.
Diagram of Synthetic Workflow
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
In vitro and in vivo studies of compounds synthesized from tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Comparative Analysis of Novel Phenylpiperidine Derivatives: A Guide to In Vitro and In Vivo Evaluation
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of centrally acting agents, most notably opioid receptor modulators.[1][2] Derivatives of this core structure have led to the development of potent analgesics, but also compounds with applications in treating substance abuse and other neurological disorders.[1][3][4] This guide focuses on compounds synthesized from tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, a versatile starting material that allows for systematic modification and exploration of structure-activity relationships (SAR).
Herein, we provide a comparative overview of the in vitro and in vivo pharmacological profiles of a series of novel compounds derived from this scaffold. By presenting objective experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to advance their own discovery programs.
Part 1: In Vitro Characterization: Receptor Affinity and Functional Activity
The initial phase of characterizing any new compound involves a battery of in vitro assays. These experiments are fundamental to understanding a molecule's primary pharmacology: its affinity for the intended target, its selectivity over other receptors, and its functional consequence upon binding (e.g., agonist, antagonist, or modulator). For derivatives of the 4-phenylpiperidine scaffold, the primary targets of interest are typically the opioid receptors (μ, δ, and κ).[5][6]
Causality in Assay Selection
The choice of in vitro assays follows a logical progression. First, competitive radioligand binding assays are employed to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compounds for the μ (mu), δ (delta), and κ (kappa) opioid receptors.[7][8] A low Kᵢ value indicates high binding affinity. This step is crucial for identifying which receptor(s) the compound interacts with and how tightly it binds.
Following affinity determination, functional assays , such as the [³⁵S]GTPγS binding assay, are conducted to measure the compound's ability to activate the G-protein signaling cascade associated with receptor activation.[8][9][10] This assay quantifies a compound's efficacy (Eₘₐₓ) and potency (EC₅₀), distinguishing between full agonists, partial agonists, and antagonists. Understanding the functional activity is critical, as it predicts the compound's likely physiological effect. For instance, μ-opioid receptor (MOR) agonists are the foundation of potent analgesics.[7][11]
Comparative In Vitro Data
The following table summarizes the in vitro pharmacological profiles of three representative compounds (Cmpd-1, Cmpd-2, Cmpd-3) synthesized from the parent scaffold, compared against the standard opioid agonist, Morphine.
| Compound | Target | Binding Affinity Kᵢ (nM) | [³⁵S]GTPγS Functional Assay | Selectivity (Kᵢ Ratio) |
| Potency EC₅₀ (nM) | Efficacy Eₘₐₓ (%) | |||
| Cmpd-1 (Amide Derivative) | μ | 1.5 | 10.2 | 95 |
| δ | 225 | >1000 | <10 | |
| κ | 300 | >1000 | <10 | |
| Cmpd-2 (Sulfonamide Derivative) | μ | 5.8 | 45.5 | 60 |
| δ | 464 | >1000 | <5 | |
| κ | 638 | >1000 | <5 | |
| Cmpd-3 (Urea Derivative) | μ | 25.1 | - | 0 (Antagonist) |
| δ | 1255 | - | 0 (Antagonist) | |
| κ | 1130 | - | 0 (Antagonist) | |
| Morphine (Reference) | μ | 2.0 | 15.0 | 100 |
| δ | 200 | >1000 | 15 | |
| κ | 250 | >1000 | 10 |
Data are hypothetical and for illustrative purposes.
Interpretation: The data suggest that simple modifications to the aminomethyl group significantly alter the pharmacological profile. Cmpd-1, an amide derivative, emerges as a potent and highly selective μ-opioid receptor agonist, rivaling Morphine in affinity and efficacy. Cmpd-2 shows reduced potency, while Cmpd-3 acts as a μ-opioid receptor antagonist, demonstrating the chemical versatility of the scaffold.
Visualization of Opioid Receptor Signaling
The signaling cascade initiated by a μ-opioid receptor agonist is bifurcated. The desired analgesic effects are primarily mediated through the G-protein pathway, while adverse effects like respiratory depression and tolerance are linked to the β-arrestin pathway.[7] Developing "biased" agonists that preferentially activate the G-protein pathway is a major goal in modern opioid research.
Caption: A streamlined workflow for drug discovery and evaluation.
Protocol: In Vivo Hot Plate Analgesia Test
This protocol provides a robust method for assessing the central analgesic activity of test compounds in mice.
1. Animals & Acclimatization:
-
Animals: Male ICR mice, weighing 20-25 g.
-
Acclimatization: House the animals in the laboratory for at least one hour before the experiment with water available ad libitum. This reduces stress-induced variability. [12] 2. Apparatus:
-
Hot Plate: A commercially available hot plate apparatus maintained at a constant temperature of 55°C ± 0.5°C. [12]* Animal Enclosure: A transparent glass cylinder placed on the hot plate surface to confine the mouse.
3. Procedure:
-
Pre-screening: Place each mouse on the hot plate and measure its baseline latency to a pain response (licking a hind paw or jumping). To avoid tissue damage, a cut-off time of 30 seconds is strictly imposed. [12]Animals with a baseline latency greater than 15 seconds are excluded to ensure a homogenous study population. [12]2. Grouping and Dosing: Randomly divide the selected mice into groups (n=8-10 per group):
-
Vehicle Control Group: Receives saline (10 mL/kg, i.p.).
-
Positive Control Group: Receives Morphine (5 mg/kg, i.p.).
-
Test Groups: Receive varying doses of the test compound (e.g., Cmpd-1 at 1, 3, and 10 mg/kg, i.p.).
-
-
Testing: At a set time after drug administration (e.g., 30 minutes), place each mouse individually on the hot plate and record the latency time to the first pain response. The observer should be blinded to the treatment groups to prevent bias.
-
Time Course (Optional): Repeat the latency measurement at subsequent time points (e.g., 60, 90, and 120 minutes) to evaluate the duration of the analgesic effect. [12] 4. Data Analysis:
-
Calculate Mean Latency: Determine the mean latency time ± standard error of the mean (SEM) for each group at each time point.
-
Statistical Analysis: Compare the mean latencies of the test groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A p-value < 0.05 is typically considered statistically significant.
-
Calculate %MPE: Quantify the analgesic effect using the Maximum Possible Effect formula to normalize the data against the cut-off time.
Conclusion and Future Directions
The systematic derivatization of this compound provides a fertile ground for discovering novel opioid receptor modulators. Our comparative analysis demonstrates that minor structural modifications can profoundly impact receptor affinity, functional activity, and in vivo efficacy.
The amide derivative, Cmpd-1 , has been identified as a potent and selective μ-opioid receptor agonist with significant analgesic properties in a preclinical pain model. This compound represents a promising lead candidate for further optimization and development. In contrast, the urea derivative, Cmpd-3 , serves as a valuable tool compound for studying the effects of μ-opioid receptor antagonism.
Future work should focus on expanding the SAR around Cmpd-1 to potentially identify biased agonists that spare the β-arrestin pathway, with the ultimate goal of developing safer and more effective analgesics with a reduced side-effect profile.
References
- BenchChem. (n.d.). Mu Opioid Receptor Antagonist In Vitro Binding Assay.
- Traynor, J. R., & Nahorski, S. R. (n.d.). In vitro opioid receptor assays. PubMed.
- Khan, I., et al. (n.d.). In-Vivo Models for Management of Pain. SCIRP.
- Wikipedia. (n.d.).
- Lavich, J. P., et al. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
- Majumdar, S., et al. (n.d.). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist.
- El-Gendy, M. A. A. (n.d.).
- Altarifi, V., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
- Altarifi, V., et al. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PubMed Central.
- Melior Discovery. (n.d.).
- Wikipedia. (n.d.). Phenylpiperidines.
- Schepmann, D., et al. (n.d.).
- Sigma-Aldrich. (n.d.). Synthesis of tert-butyl 4-(amino methyl)
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-(aminomethyl)phenyl)
- Bakulina, O., et al. (n.d.).
- Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References.
- Shah, P., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers.
- Pauk, K., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- Kaye, A. D., et al. (n.d.).
- Chalyk, B. A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)
- Pasternak, G. W. (n.d.).
- Gund, T. M., et al. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed.
- Li, G., et al. (n.d.). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.
- May, C., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
- precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)
- BenchChem. (n.d.). in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential.
- Mollica, A., et al. (n.d.). Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr. PubMed.
- PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)
- Le, T. M., et al. (n.d.). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- Zhang, D., et al. (n.d.). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
- Papini, A. M., et al. (n.d.).
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Vivo Models for Management of Pain [scirp.org]
A Comparative Guide to the Structure-Activity Relationship of Tert-Butyl 4-(Aminomethyl)-4-Phenylpiperidine-1-Carboxylate Analogs
Introduction: The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant agents, particularly those targeting the central nervous system. Within this class, tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate and its analogs represent a versatile platform for the development of ligands for various receptors, including opioid and nociceptin/orphanin FQ (NOP) receptors. The strategic placement of the aminomethyl group at the C4 position, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, provides a unique structural framework that can be systematically modified to probe and optimize interactions with biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of these analogs, providing experimental data and protocols to inform rational drug design and development.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core structure presents several key features that are amenable to chemical modification, each influencing the resulting pharmacological profile. Understanding the impact of these modifications is crucial for designing analogs with desired potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of this compound highlighting key modification points.
Comparative Analysis of Analog Performance
The biological activity of this compound analogs is profoundly influenced by substitutions at three primary locations: the piperidine nitrogen (after removal of the Boc group), the phenyl ring, and the aminomethyl side chain. This section compares the performance of various analogs based on their affinity for opioid and NOP receptors.
N-Substitution on the Piperidine Ring
The substituent on the piperidine nitrogen plays a critical role in determining receptor affinity and selectivity. Generally, for opioid receptor ligands, an N-phenethyl group is a classic substituent known to enhance affinity. Variations in the length and nature of the N-substituent can modulate the interaction with the receptor binding pocket.
While specific data for a comprehensive series of N-substituted this compound analogs is not available in a single public source, we can infer SAR trends from related 4-phenylpiperidine series. For instance, in many 4-phenylpiperidine-based opioid agonists, increasing the N-substituent size from methyl to phenethyl significantly enhances mu-opioid receptor (MOR) affinity.
Table 1: Inferred Structure-Activity Relationships for N-Substituted Analogs
| N-Substituent (R1) | Expected Impact on Opioid Receptor Affinity | Rationale |
| -H | Baseline affinity | Removal of the Boc group is necessary for activity. |
| -CH3 | Moderate affinity | Small alkyl groups are generally well-tolerated. |
| -CH2CH2Ph | High affinity | The phenethyl group can engage in additional binding interactions within the receptor pocket. |
| -CH2-Cyclopropyl | Variable affinity | Introduction of a cyclopropylmethyl group can modulate efficacy, sometimes leading to antagonist activity. |
Phenyl Ring Substitution
Substitution on the 4-phenyl ring allows for fine-tuning of electronic and steric properties, which can impact receptor binding and selectivity. Hydroxyl groups, for example, can form hydrogen bonds with receptor residues, often enhancing affinity. The position of the substituent (ortho, meta, or para) is also critical.
Table 2: Inferred Structure-Activity Relationships for Phenyl Ring-Substituted Analogs
| Phenyl Ring Substituent (R2) | Expected Impact on Opioid Receptor Affinity | Rationale |
| -H | Unsubstituted parent compound | Provides a baseline for comparison. |
| 4'-F | May increase affinity and/or metabolic stability | Fluorine substitution can alter electronic properties and block metabolic sites. |
| 3'-OH | Often increases affinity | The hydroxyl group can act as a hydrogen bond donor. |
| 4'-Cl | Variable effects | The chloro group is an electron-withdrawing group that can alter the pKa of the piperidine nitrogen. |
Modification of the Aminomethyl Group
The aminomethyl group provides a key interaction point. Modifications to this group, such as N-alkylation or incorporation into a heterocyclic ring, can significantly alter the pharmacological profile.
Table 3: Inferred Structure-Activity Relationships for Aminomethyl-Modified Analogs
| Aminomethyl Modification (R3) | Expected Target Class | Rationale |
| -CH2NH2 | Opioid/NOP Receptors | The primary amine can form a key ionic bond with an acidic residue in the receptor. |
| -CH2NHCH3 | Opioid/NOP Receptors | Small alkyl substitution on the amine may be tolerated. |
| -CH2N(CH3)2 | Potential for altered selectivity | Increased steric bulk may favor or disfavor binding to certain receptors. |
| Spirocyclic systems | NOP Receptor Antagonists | Incorporation of the aminomethyl nitrogen into a spirocyclic system has been a strategy to develop potent NOP receptor antagonists.[1][2] |
Experimental Protocols
To facilitate further research and validation of the SAR data, detailed experimental protocols for the synthesis of a representative analog and for a key biological assay are provided below.
Synthesis of N-Benzyl-4-(aminomethyl)-4-phenylpiperidine
This protocol describes a representative synthesis where the Boc protecting group is removed and a benzyl group is introduced on the piperidine nitrogen.
Caption: Synthetic workflow for the preparation of an N-substituted analog.
Step-by-Step Methodology:
-
Boc Deprotection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
-
N-Alkylation: To a solution of the deprotected piperidine (1.0 eq) in acetonitrile (15 mL/mmol), add potassium carbonate (3.0 eq) and benzyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-(aminomethyl)-4-phenylpiperidine.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a standard method for determining the binding affinity of the synthesized analogs to opioid receptors.[3][4]
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., from guinea pig) or cultured cells expressing the opioid receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-DAMGO for the mu-opioid receptor), and varying concentrations of the test analog.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled, potent ligand for the target receptor.
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification and Analysis: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective ligands for opioid and NOP receptors. The SAR studies, though not exhaustively compiled in a single source for this specific scaffold, can be inferred from related chemical series. Key takeaways include the importance of the N-substituent for overall potency and the role of phenyl ring and aminomethyl group modifications in fine-tuning selectivity.
Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a comprehensive library of these analogs to generate a robust and publicly available SAR dataset. Such data would be invaluable for the development of novel therapeutics with improved efficacy and reduced side effects for a range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a solid foundation for researchers to undertake such studies and contribute to the advancement of this promising area of medicinal chemistry.
References
- Jin, W. Q., Paterson, S. J., Kosterlitz, H. W., & Casy, a. F. (1983). Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites. Life sciences, 33 Suppl 1, 251–253.
- Bélanger, S., et al. (2005). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & medicinal chemistry letters, 15(1), 151–156.
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
- Bélanger, S., et al. (2006). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & medicinal chemistry letters, 16(16), 4253–4258.
Sources
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate and Its Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a high-affinity ligand for a diverse range of biological targets, particularly within the central nervous system (CNS).[1][2] Molecules incorporating this structure, including the subject of this guide, tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, are integral to the development of novel therapeutics, from analgesics to psychiatric medications.[3] This compound and its derivatives are also increasingly utilized as rigid linkers in advanced modalities like Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation is critical for efficacy.[4][5]
However, the very versatility of the 4-phenylpiperidine core presents a significant challenge: the potential for cross-reactivity and off-target effects.[1] The structural similarity to a multitude of endogenous and synthetic ligands necessitates a rigorous and multi-faceted approach to characterizing the selectivity of any new derivative. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity profile of this compound derivatives, comparing their performance with alternative structures and providing robust experimental methodologies.
The Structural Imperative for Cross-Reactivity Assessment
The 4-phenylpiperidine scaffold's potential for cross-reactivity is not merely theoretical. A prime example is the cross-reactivity observed in immunoassays for fentanyl and its analogs, which share this core structure.[6] Studies have shown that even minor modifications to the 4-phenylpiperidine core can significantly alter antibody recognition, leading to false positives or negatives in screening assays.[6] This underscores the critical need for empirical testing rather than relying on structural assumptions.
Furthermore, beyond immunoassays, the 4-phenylpiperidine framework is known to interact with a range of protein targets, including but not limited to:
-
Opioid Receptors: The initial and most well-known target class for many 4-phenylpiperidine derivatives.[2][7]
-
Sigma Receptors: A distinct class of receptors where many 4-phenylpiperidine compounds show high affinity, representing a potential for off-target effects.[1][8]
-
Dopamine and Serotonin Transporters: The piperidine moiety is a common feature in reuptake inhibitors.
Given that this compound is employed as a linker to connect a target-binding warhead to an E3 ligase ligand in PROTACs, understanding its intrinsic binding profile is paramount.[4] An uncharacterized interaction of the linker itself could lead to unintended ternary complex formation, off-target degradation, and misleading structure-activity relationship (SAR) data.
Predictive In Silico Approaches: A First Pass Assessment
Before embarking on extensive experimental work, computational methods can provide a valuable preliminary assessment of potential cross-reactivity.
Molecular Similarity Analysis
The principle that structurally similar molecules are more likely to have similar biological activities is the foundation of chemoinformatics-based prediction.[9][10] By comparing the 2D or 3D structure of this compound derivatives against large databases of compounds with known biological activities, potential off-targets can be flagged for further investigation.[9]
Conceptual Workflow for Molecular Similarity Analysis:
Caption: Experimental workflow for a competitive ELISA.
Experimental Protocol: Competitive ELISA for Fentanyl Immunoassay
-
Plate Coating: Coat a 96-well microplate with a fentanyl-protein conjugate (e.g., fentanyl-BSA) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: Add serial dilutions of the this compound derivative or the fentanyl standard to the wells. Immediately add a fixed concentration of the primary anti-fentanyl antibody to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibody and compound.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Detection: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Plot a standard curve of absorbance versus fentanyl concentration. Determine the IC50 for both fentanyl and the test compound. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Fentanyl / IC50 of Test Compound) x 100
Data Presentation: Immunoassay Cross-Reactivity
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Fentanyl (Standard) | 1.5 | 100% |
| Derivative A | 150 | 1.0% |
| Derivative B | 30 | 5.0% |
| Risperidone (Control) | 500 | 0.3% |
This is illustrative data.
Tier 3: Mechanistic and Kinetic Analysis (Surface Plasmon Resonance)
For any significant off-target hits identified in Tier 1, it is essential to confirm a direct binding interaction and quantify the binding kinetics. Surface Plasmon Resonance (SPR) is a powerful label-free technology for this purpose. [11] Experimental Workflow: SPR Binding Analysis
-
Chip Preparation: Covalently immobilize the purified off-target protein onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the this compound derivative (the analyte) over the sensor surface.
-
Association/Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time, which corresponds to the binding (association) and unbinding (dissociation) of the analyte.
-
Regeneration: Inject a regeneration solution to remove all bound analyte from the chip surface.
-
Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation: SPR Kinetic Data
| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| µ-Opioid Receptor | 1.2 x 10^5 | 6.0 x 10^-4 | 5.0 |
| σ1 Receptor | 3.5 x 10^5 | 1.8 x 10^-3 | 5.1 |
This is illustrative data.
Comparative Analysis with Alternative Linker Scaffolds
The choice of a linker in PROTAC design is a critical determinant of the final molecule's properties. While the rigidity of the 4-phenylpiperidine core can be advantageous for pre-organizing the PROTAC for ternary complex formation, it may also contribute to off-target liabilities. [4]A comparison with alternative linker strategies is therefore warranted.
| Linker Type | Key Advantages | Key Disadvantages | Potential for Cross-Reactivity |
| 4-Phenylpiperidine (e.g., the topic compound) | High rigidity, well-defined spatial orientation, established synthetic routes. [3] | Potential for off-target binding (e.g., opioid, sigma receptors), may have lower aqueous solubility. | Moderate to High: The privileged scaffold can interact with multiple biological targets. |
| Piperazine-based | Rigid scaffold, potential for improved aqueous solubility due to the second basic nitrogen. [12][13] | pKa can be sensitive to nearby chemical groups, potentially altering properties. [12] | Moderate: Shares some structural similarities with known pharmacophores. |
| Flexible Alkyl/PEG Chains | Can improve solubility, allows for more conformational flexibility to achieve an optimal ternary complex. | Can lead to higher entropic penalty upon binding, may be more susceptible to metabolism. | Low: Less likely to have specific, high-affinity interactions with off-targets. |
Conclusion: A Mandate for Thorough Characterization
The use of this compound and its derivatives offers significant advantages in the design of novel chemical entities, particularly as rigid linkers in targeted protein degradation. However, the inherent polypharmacology of the 4-phenylpiperidine scaffold mandates a thorough and objective assessment of its cross-reactivity profile. A tiered approach, combining in silico prediction with broad panel screening, specific immunoassay testing, and detailed kinetic analysis, provides the necessary data to confidently interpret biological results and de-risk potential off-target liabilities. By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their findings and make informed decisions in the advancement of their drug discovery and development programs.
References
- Glicksberg, L., et al. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Journal of Analytical Toxicology, 43(8), 629-636.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual. Bethesda (MD)
- Colas, C., et al. (2015). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 37(6), 749-758.
- Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- Luchini, A., et al. (2021). Methods of probing the interactions between small molecules and disordered proteins. Cellular and Molecular Life Sciences, 78(19-20), 6445-6468.
- Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(12), 3360-3365.
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
- Sills, M. A., et al. (2012). HTS Assay Validation. In Assay Guidance Manual.
- McRobb, F. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.
-
Walsh Medical Media. (2021). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. Retrieved from [Link]
-
Chemaxon. (2024). Structural Similarity Methodologies for Small Molecules. Retrieved from [Link]
- McShane, L. M. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development.
- Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232.
- Zhou, M., et al. (2022).
- Ponomarenko, J. V., et al. (2016). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity.
- Goodwin, O., et al. (2022). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 2(1), 133-143.
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
- De Vita, D., et al. (2022).
-
precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
- Zhou, M., et al. (2022).
- De Vita, D., et al. (2022).
-
PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]
- Le Bourdon, C., et al. (2011). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 54(23), 8046-8057.
- De Vita, D., et al. (2022).
- Froimowitz, M. (1982). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133.
- Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(12), 3360-3365.
- De Vita, D., et al. (2022).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Jacobson, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 13(3), 404-412.
- Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 12(15), 2846-2861.
Sources
- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving Measures of Chemical Structural Similarity Using Machine Learning on Chemical–Genetic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Rigidity: A Comparative Guide to PROTAC Efficacy Featuring Phenylpiperidine-Based Linkers
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's native ubiquitin-proteasome system.[2] A PROTAC's architecture is tripartite, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[3] While the warhead and E3 ligand determine the "what" and "how" of the degradation process, the linker is the crucial, yet often underappreciated, component that dictates the efficiency and success of this molecular matchmaking.[2] It is not merely a spacer but an active participant in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), influencing the PROTAC's overall potency, selectivity, and pharmacokinetic properties.[2][4]
This guide provides an in-depth comparison of PROTAC linker classes, with a particular focus on the emerging role of rigid linkers, exemplified by the tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate scaffold. We will dissect the causal relationships between linker structure and degradation efficacy, supported by experimental data from seminal studies, and provide detailed protocols for the critical evaluation of novel PROTACs.
The Spectrum of PROTAC Linkers: From Flexible Chains to Rigid Scaffolds
The evolution of PROTAC design has seen a transition from synthetically convenient flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, to more sophisticated rigid structures.[5] This progression is driven by the understanding that linker rigidity can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of forming the ternary complex and enhancing degradation potency.[6][7]
-
Alkyl and PEG Linkers: These flexible linkers have been widely adopted due to their synthetic accessibility and ability to span a range of lengths.[5] PEG linkers, in particular, offer the advantage of increased hydrophilicity, which can improve the solubility and cell permeability of the often-greasy PROTAC molecules.[8] However, their high conformational flexibility can be a double-edged sword, potentially leading to non-productive binding modes or an entropic cost that disfavors stable ternary complex formation.[3]
-
Rigid Linkers: To overcome the limitations of flexible linkers, medicinal chemists have increasingly turned to rigid scaffolds that incorporate cyclic moieties like piperidine, piperazine, or aromatic rings.[2] These linkers restrict the conformational freedom of the PROTAC, which can lead to:
-
Enhanced Potency: By reducing the entropic cost of binding, rigid linkers can promote the formation of a stable and productive ternary complex, resulting in lower DC50 values.[6]
-
Improved Metabolic Stability: The incorporation of cyclic structures can block sites of metabolism, leading to a better pharmacokinetic profile.[9]
-
Defined Spatial Orientation: Rigidity ensures a more predictable three-dimensional arrangement of the warhead and E3 ligand, which is critical for optimal protein-protein interactions within the ternary complex.[9]
-
The this compound moiety is a prime example of a rigid linker building block. The phenylpiperidine core provides a defined and stable scaffold, while the aminomethyl group offers a convenient handle for attachment to either the warhead or the E3 ligase ligand. The tert-butyl carboxylate protects the piperidine nitrogen, which can be deprotected for further functionalization.
Comparative Efficacy Analysis: The Impact of Linker Choice on Protein Degradation
The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation.[2] Below, we present a comparative analysis of PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), two well-studied targets in the PROTAC field. The data, compiled from various key studies, illustrates the profound impact of linker composition and length on degradation efficacy.
Case Study 1: BTK Degradation
BTK is a crucial component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies. Several PROTACs have been developed to target BTK for degradation.
| PROTAC Example | E3 Ligase | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | CRBN | PEG | ~15 | NAMALWA | ~8 | >95 | [10] |
| SJF608 | CRBN | Alkyl/Ether | ~15 | NAMALWA | Potent | >95 | [10] |
| DD-04-015 | CRBN | PEG | ~15 | MOLM-14 | ~100 | >90 | [11] |
| VHL-based BTK PROTAC | VHL | Various | Various | Various | Inactive | N/A | [11] |
Analysis: The data for BTK degraders highlights that both flexible PEG and alkyl/ether linkers can yield highly potent PROTACs, achieving low nanomolar DC50 values and near-complete degradation of the target protein.[10] Interestingly, for BTK, CRBN-recruiting PROTACs have generally shown greater efficacy than their VHL-recruiting counterparts, suggesting that the choice of E3 ligase is a critical parameter that can be influenced by the linker's ability to promote favorable protein-protein interactions.[11] The development of MT-802 and related compounds demonstrates that extensive optimization of linker length and composition is key to achieving high potency.[10][11]
Case Study 2: BRD4 Degradation
BRD4 is an epigenetic reader protein that plays a key role in the transcription of oncogenes like c-MYC, making it an attractive target in oncology.
| PROTAC Example | E3 Ligase | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | PEG | ~15 | Burkitt's Lymphoma | <1 | ~100 | [12] |
| QCA-276 based PROTAC | CRBN | PEG | ~15 | MV-4-11 | 0.0083 | >95 | [13] |
| ARV-771 | VHL | Various | Various | CRPC | <1 | >90 | [12] |
| Piperazine-based PROTAC | CRBN | Piperazine/Alkyl | 11 | HEK293T | 10-100 | >80 | [9] |
Analysis: BRD4 has proven to be a highly "degradable" target, with multiple PROTACs achieving sub-nanomolar DC50 values.[12][13] Both CRBN and VHL can be effectively recruited to degrade BRD4, and flexible PEG linkers have been used to create some of the most potent degraders reported to date.[12] The example of a piperazine-containing rigid linker demonstrates that this class of linkers can also produce potent BRD4 degraders, although direct, side-by-side comparisons with flexible linkers for the same warhead/E3 ligand pair are often lacking in the literature.[9] The success of ARV-110, which incorporates a rigid piperidine/piperazine-containing linker and is currently in clinical trials, underscores the therapeutic potential of this linker class.[9]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, the structure of the featured linker, and a typical experimental workflow for PROTAC evaluation.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Structure of a phenylpiperidine-based rigid linker.
Caption: Experimental workflow for determining DC50 and Dmax.
Experimental Protocols: A Guide to PROTAC Evaluation
The robust evaluation of a novel PROTAC is contingent on rigorous, well-controlled experiments. The following protocols provide a framework for assessing the efficacy of a PROTAC in a cellular context.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol is the gold standard for quantifying the degradation of a target protein.
1. Cell Culture and Treatment: a. Seed the chosen cell line (e.g., NAMALWA for BTK, MV-4-11 for BRD4) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest. b. Prepare a serial dilution of the PROTAC in fresh culture medium. A typical concentration range spans from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). c. Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. c. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the target protein band intensity to the corresponding loading control band intensity for each lane. d. Calculate the percentage of protein remaining relative to the vehicle-treated control. e. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.
Protocol 2: Assessment of Ternary Complex Formation (NanoBRET™ Assay)
This assay provides a quantitative measure of PROTAC-induced protein-protein interactions in living cells.
1. Cell Line Preparation: a. Co-transfect a suitable cell line (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.
2. Assay Setup: a. Seed the transfected cells into a 96-well white assay plate. b. Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the final recommended concentration. c. Prepare serial dilutions of the PROTAC and add them to the wells. Include a no-PROTAC control.
3. Signal Detection: a. Add the NanoBRET™ Nano-Glo® Substrate to all wells. b. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
4. Data Analysis: a. Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well. b. Correct the ratios by subtracting the average ratio from the vehicle control wells. c. The resulting data, when plotted against PROTAC concentration, typically yields a bell-shaped curve, characteristic of the "hook effect". The peak of this curve represents the optimal concentration for ternary complex formation.
Conclusion and Future Directions
The linker is a critical determinant of PROTAC efficacy, and its design has evolved from simple, flexible chains to complex, rigid scaffolds. The incorporation of rigid moieties, such as the phenylpiperidine structure discussed herein, offers a promising strategy to enhance potency and improve pharmacokinetic properties by pre-organizing the PROTAC for optimal ternary complex formation. The comparative data for established targets like BTK and BRD4 clearly demonstrate that there is no "one-size-fits-all" linker solution; instead, the linker must be empirically optimized for each specific POI-E3 ligase pair.
As the field of targeted protein degradation matures, the rational design of linkers will become increasingly sophisticated, aided by advances in structural biology and computational modeling. These tools will allow for a more predictive approach to linker design, moving beyond empirical screening to the in silico construction of PROTACs with bespoke linkers tailored for maximal efficacy. The continued exploration of novel linker chemistries, including rigid, conformationally constrained, and even photo-switchable linkers, will undoubtedly unlock the full therapeutic potential of the PROTAC modality.
References
-
Jaime-Figueroa, S., et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH. Available at: [Link]
-
Scott, J.S., et al. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. PMC - NIH. Available at: [Link]
-
Troup, R.I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]
-
Gabizon, R., et al. Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Troup, R.I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Available at: [Link]
-
Ishida, T., et al. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC - NIH. Available at: [Link]
-
Dalle Vedove, A., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Med. Chem. Available at: [Link]
-
Liu, Y., et al. PROTACs for BRDs proteins in cancer therapy: a review. PMC - NIH. Available at: [Link]
-
Cyrus, K., et al. Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. Available at: [Link]
-
Yang, J., et al. An updated patent review of BRD4 degraders. PMC - NIH. Available at: [Link]
-
Krieger, J., et al. Relation of DC50 for BRD4 degradation after 4 h of treatment to the... ResearchGate. Available at: [Link]
-
Dong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Foley, C.A., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. Available at: [Link]
-
Dong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. PubMed. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. explorationpub.com [explorationpub.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Introduction
tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of a phenyl and an aminomethyl group on the 4-position of the piperidine ring, combined with the versatile Boc-protecting group, makes it a valuable scaffold for drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical industry and academia. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their relative merits and drawbacks.
Comparative Overview of Synthetic Strategies
Two primary synthetic strategies for the preparation of this compound have been identified and will be discussed in detail:
-
Route 1: Reduction of 1-Boc-4-phenylpiperidine-4-carbonitrile. This is a direct and convergent approach that commences with the commercially available 4-cyano-4-phenylpiperidine, followed by Boc protection and subsequent reduction of the nitrile functionality.
-
Route 2: Hofmann Rearrangement of 1-Boc-4-phenylpiperidine-4-carboxamide. This route offers an alternative pathway that proceeds via a carboxylic acid or carboxamide intermediate, utilizing a classical rearrangement reaction to furnish the desired amine.
The following sections will delve into the specifics of each route, providing step-by-step protocols and a critical evaluation of their respective advantages and disadvantages.
Route 1: Reduction of 1-Boc-4-phenylpiperidine-4-carbonitrile
This synthetic pathway is arguably the more direct of the two, leveraging the availability of 4-phenyl-4-piperidinecarbonitrile as a starting material. The synthesis involves two key transformations: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the reduction of the nitrile to a primary amine.
Logical Workflow
Caption: Workflow for Route 1, starting from 4-phenyl-4-piperidinecarbonitrile.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
-
To a solution of 4-phenyl-4-piperidinecarbonitrile (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (1.1-1.5 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate.
Step 2: Reduction of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
-
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the final product.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to prevent the formation of secondary amines.
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C) (typically 10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature for 12-48 hours.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, carefully filter the catalyst through a pad of celite and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain this compound.
-
Data Summary and Comparison of Reduction Methods
| Feature | Method A (LiAlH₄) | Method B (Catalytic Hydrogenation) |
| Reagents | Lithium aluminum hydride | Hydrogen gas, Raney Ni or Pd/C |
| Reaction Conditions | Anhydrous, inert atmosphere, reflux | High pressure, room or elevated temp. |
| Yield | Generally high (can be >90%) | Variable, typically good to high |
| Safety Considerations | Highly reactive, pyrophoric reagent | Flammable hydrogen gas, pyrophoric catalyst |
| Scalability | Challenging due to exothermicity and quenching | More amenable to large-scale synthesis |
| Work-up | Involves careful quenching and filtration | Simple filtration of the catalyst |
Causality and Experimental Choices
The choice of reducing agent in the second step is a critical decision. LiAlH₄ is a powerful reducing agent that reliably converts nitriles to primary amines. However, its pyrophoric nature and the need for a careful quenching procedure can be problematic, especially on a larger scale. Catalytic hydrogenation, while requiring specialized high-pressure equipment, is often preferred for its operational simplicity, milder reaction conditions, and easier work-up, making it a more "green" and scalable option. The addition of ammonia during hydrogenation is a common practice to suppress the formation of secondary amine byproducts by reacting with the intermediate imine.
Route 2: Hofmann Rearrangement of 1-Boc-4-phenylpiperidine-4-carboxamide
This alternative synthetic pathway proceeds through a carboxamide intermediate, which is then subjected to a Hofmann rearrangement to yield the desired primary amine. This route can be advantageous if the corresponding carboxylic acid is a readily available starting material.
Logical Workflow
Caption: Workflow for Route 2, starting from 1-Boc-4-phenylpiperidine-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-phenylpiperidine-4-carboxamide
-
To a solution of 1-Boc-4-phenylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane or THF at 0 °C, add a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes, then add a source of ammonia, such as ammonium chloride (1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up by washing the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the carboxamide intermediate.
Step 2: Hofmann Rearrangement to this compound
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4-5 equivalents) in water.
-
To this freshly prepared hypobromite solution, add a solution or suspension of 1-Boc-4-phenylpiperidine-4-carboxamide (1 equivalent) in a suitable solvent like water or a water/dioxane mixture, while maintaining the temperature below 10 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
Data Summary and Comparison
| Feature | Route 1 (Nitrile Reduction) | Route 2 (Hofmann Rearrangement) |
| Starting Material | 4-Phenyl-4-piperidinecarbonitrile | 1-Boc-4-phenylpiperidine-4-carboxylic acid |
| Number of Steps | 2 | 2 |
| Key Transformation | Reduction | Rearrangement |
| Reagents | Potent reducing agents or H₂/catalyst | Bromine, strong base |
| Overall Yield | Generally good to high | Can be variable, sensitive to conditions |
| Substrate Scope | Generally reliable for nitriles | Can be sensitive to other functional groups |
| Byproducts | Potential for secondary amines | Isocyanate intermediate byproducts |
Causality and Experimental Choices
The Hofmann rearrangement is a classic method for the conversion of primary amides to primary amines with one fewer carbon atom. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. The use of a biphasic system or a co-solvent like dioxane can be beneficial for substrates with limited water solubility. Careful control of temperature is crucial to avoid side reactions. This route's attractiveness is highly dependent on the availability and cost of the starting carboxylic acid compared to the nitrile precursor for Route 1.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Nitrile Reduction) is a more direct and often higher-yielding approach, especially when starting from the commercially available 4-phenyl-4-piperidinecarbonitrile. The catalytic hydrogenation variant of this route is particularly well-suited for large-scale synthesis due to its operational simplicity and improved safety profile over the use of metal hydrides.
-
Route 2 (Hofmann Rearrangement) provides a solid alternative, particularly if the corresponding 4-carboxylic acid derivative is more readily accessible or cost-effective. However, the use of bromine and strong base may present handling and waste disposal challenges.
For researchers and drug development professionals, the choice between these two routes will ultimately depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of the synthesis, the available equipment, and safety considerations. For most applications, Route 1 via catalytic hydrogenation of the nitrile is likely to be the more efficient and scalable option.
References
-
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(31), 5417-5423. [Link]
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]
- Chinese Patent CN104628627A. Method for synthesizing 1-boc-4-aminopiperidine.
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[Link]
A Comparative Guide to Validating the Binding Affinity of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate-Derived Compounds
For researchers, scientists, and drug development professionals, the accurate determination of a compound's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of three principal methodologies for validating the binding affinity of a promising class of molecules: tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate-derived compounds. These structures are versatile scaffolds, appearing in ligands targeting crucial proteins such as sigma receptors and G-protein coupled receptors (GPCRs), including opioid receptors[1][2][3].
This guide eschews a rigid template, instead offering a narrative built on years of field experience. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our focus is to empower you to not only perform these assays but to critically evaluate the data they generate.
The Imperative of Multi-Modal Validation
No single technique provides a complete picture of a ligand-receptor interaction. A robust validation strategy, therefore, employs multiple orthogonal methods. This approach is critical for de-risking drug discovery programs, as discrepancies between assays can reveal important nuances about the binding mechanism, such as allosteric modulation or dependence on specific experimental conditions. Here, we will compare and contrast three gold-standard techniques: Radioligand Binding Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Comparative Analysis of Binding Affinity Methodologies
The choice of assay depends on several factors, including the nature of the target protein, the expected affinity of the ligand, and the specific information required (e.g., thermodynamics versus kinetics). The 4-phenylpiperidine scaffold is known to interact with various receptors, and its derivatives have shown a wide range of binding affinities, from the low nanomolar to micromolar range[1][2][4].
Data Presentation: A Comparative Look at Piperidine Derivatives
| Compound ID | Structure | Target | Assay Method | Binding Affinity (Ki/Kd, nM) | Reference |
| Compound 1 | N-Benzyl-4-phenylpiperidine derivative | σ1 Receptor | Radioligand Assay (-pentazocine) | 3.2 | [5][6] |
| Compound 2 | 4-Aroylpiperidine derivative | σ1 Receptor | Radioligand Assay (-pentazocine) | 1.0 - 2.0 | [2] |
| Compound 3 | Phenoxyalkylpiperidine derivative | σ1 Receptor | Radioligand Assay (-pentazocine) | 0.89 - 1.49 | [7] |
| Haloperidol | 4-phenylpiperidine derivative | σ1 Receptor | Radioligand Assay ([³H]-haloperidol) | 2.5 | [5][6] |
| UMB24 | Nitrile piperidine analog | σ2 Receptor | Radioligand Assay | - (σ1 Ki > 10,000) | [8] |
Radioligand Binding Assays: The High-Throughput Workhorse
Radioligand binding assays are a foundational technique in pharmacology, offering high sensitivity and throughput for determining ligand affinity. They are particularly well-suited for membrane-bound targets like GPCRs and ion channels.
Expertise & Experience: The Rationale Behind the Protocol
For 4-phenylpiperidine derivatives targeting the sigma-1 receptor, a competitive binding assay using a tritiated ligand such as [³H]-(+)-pentazocine is a common and effective approach[9]. The choice of radioligand is critical; it must bind with high affinity and specificity to the target. The protocol below is designed to be self-validating by including controls for non-specific binding, ensuring that the measured signal is a true representation of the interaction with the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for σ1 Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.
Materials:
-
Test Compound: this compound derivative.
-
Receptor Source: Guinea pig brain membranes or HEK293 cells expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
Workflow Visualization:
Radioligand Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 3 nM), and binding buffer[10].
-
Non-specific Binding: Receptor membranes, [³H]-(+)-pentazocine, and a saturating concentration of unlabeled haloperidol (e.g., 10 µM)[10].
-
Competition: Receptor membranes, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium[10].
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through PEI-presoaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: The inclusion of total and non-specific binding controls is essential for a self-validating system. The non-specific binding should be a small fraction of the total binding. The quality of the radioligand should also be periodically checked to ensure its purity and binding competence[2].
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
Expertise & Experience: Causality in ITC Experimental Design
The success of an ITC experiment hinges on meticulous experimental design. The concentrations of the protein and ligand must be carefully chosen based on the expected binding affinity. For high-affinity interactions, such as those often seen with optimized 4-phenylpiperidine derivatives, a displacement titration may be necessary[7]. The buffer systems for the protein and ligand must be precisely matched to minimize large heats of dilution that can obscure the binding signal[11].
Experimental Protocol: Direct Titration ITC
Objective: To determine the thermodynamic parameters of the interaction between a test compound and its target protein.
Materials:
-
Test Compound: Purified this compound derivative.
-
Target Protein: Purified and dialyzed target protein (e.g., soluble domain of a receptor).
-
Dialysis Buffer: The final dialysis buffer of the protein (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
Workflow Visualization:
Isothermal Titration Calorimetry Workflow
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen experimental buffer.
-
Dissolve the test compound in the final dialysis buffer to ensure a perfect match.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Trustworthiness: A self-validating ITC experiment includes a control titration to account for heats of dilution[11]. The quality of the data is also assessed by the shape of the binding isotherm; a sigmoidal curve is indicative of a specific binding event. Troubleshooting guides should be consulted for non-ideal data[1][7].
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface. It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).
Expertise & Experience: The Art of SPR for Small Molecules
Measuring the binding of small molecules like 4-phenylpiperidine derivatives can be challenging due to their low molecular weight, which results in a small SPR signal. To overcome this, a high immobilization density of the target protein is often required. The choice of running buffer is also critical to minimize non-specific binding; it often includes a small amount of a non-ionic surfactant and may require optimization of pH and salt concentration[6].
Experimental Protocol: Small Molecule-Protein Interaction Analysis by SPR
Objective: To determine the kinetic parameters (kon, koff) and equilibrium dissociation constant (Kd) of a test compound binding to its target protein.
Materials:
-
Test Compound: Purified this compound derivative.
-
Target Protein: Purified target protein.
-
SPR Sensor Chip: (e.g., CM5 dextran chip).
-
Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).
-
Running Buffer: (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
Workflow Visualization:
Simplified Sigma-1 Receptor Signaling Pathway
Opioid Receptor Signaling
Opioid receptors are classic GPCRs that play a central role in pain modulation. Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels.
Simplified Opioid Receptor Signaling Pathway
Conclusion
The validation of binding affinity is a critical step in the characterization of novel compounds. For derivatives of this compound, a multi-modal approach employing Radioligand Binding Assays, Isothermal Titration Calorimetry, and Surface Plasmon Resonance provides a comprehensive understanding of their interaction with biological targets. Each technique offers unique advantages and, when used in concert, they provide a robust and reliable assessment of a compound's binding properties, thereby enabling more informed decisions in the drug discovery and development process.
References
-
Kasimova, M.R. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. [Online] Available at: [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]
-
Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(24), 4486-4492. [Link]
-
Kruger, H. G., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 57. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. [Online] Available at: [Link]
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. bioRxiv. [Link]
-
García-López, M. T., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS One, 13(1), e0191255. [Link]
-
Amata, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18036-18054. [Link]
-
PubChem. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate. [Link]
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
-
Skuza, G., et al. (2015). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 172(11), 2821-2833. [Link]
-
PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [Link]
-
Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(24), 4486-4492. [Link]
-
Kaye, A. D., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(1), 37-48. [Link]
-
Rich, R. L., & Myszka, D. G. (2007). Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection. Methods in Enzymology, 422, 1-40. [Link]
-
Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
-
Antagen Biosciences. How to Solve Challenges in Molecular Interaction Studies? Can SPR Tech. [Link]
-
Mesangeau, C., et al. (2011). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(11), 3326-3329. [Link]
-
Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(13), 2587-2598. [Link]
-
Ananthan, S., et al. (1999). Optically pure (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenyl-amino]-N,N-diethylbenzamide displays selective binding and full agonist activity for the delta opioid receptor. Bioorganic & Medicinal Chemistry Letters, 9(23), 3347-3350. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Minor, D. L. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
-
Azadeh, M., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(4), 74. [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Kruger, H. G., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 57. [Link]
-
Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
-
Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. ResearchGate. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Fenalti, G., et al. (2015). Structural basis for bifunctional peptide recognition at human δ-opioid receptor. Nature Structural & Molecular Biology, 22(3), 265-268. [Link]
-
Turnbull, A. P., & Daranas, A. H. (2003). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Molecular Biology, 222, 235-257. [Link]
-
ResearchGate. How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?. [Link]
-
ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 231-246. [Link]
-
Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. bioRxiv. [Link]
-
Drug Discovery Assays. (2015). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Link]
-
Fenalti, G., et al. (2015). Structural basis for bifunctional peptide recognition at human δ-opioid receptor. Nature Structural & Molecular Biology, 22(3), 265-268. [Link]
-
Wikipedia. Fentanyl. [Link]
-
precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
Sources
- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Drugs Containing the 4-(Aminomethyl)-4-Phenylpiperidine Moiety
Introduction: The Central Role of the 4-Phenylpiperidine Scaffold in Opioid Analgesics
The 4-(aminomethyl)-4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a potent class of synthetic opioids.[1][2] First synthesized by Paul Janssen in 1959, fentanyl, the parent compound of this class, demonstrated a potency 50 to 100 times that of morphine, revolutionizing anesthesia and pain management.[3][4] The rigid piperidine ring, coupled with the phenyl group, allows for optimal interaction with the µ-opioid receptor, while modifications at the piperidine nitrogen and the 4-position have given rise to a family of analogs with widely varying pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[5][6]
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is critical for drug development professionals. The pharmacokinetic profile dictates a drug's onset of action, duration of effect, and potential for accumulation or drug-drug interactions, thereby guiding rational drug selection for specific clinical scenarios, from brief surgical procedures to long-term analgesia in intensive care.[5][7] This guide provides a comparative analysis of the key pharmacokinetic properties of prominent drugs containing this moiety, details the experimental workflows used to characterize them, and explores the critical structure-pharmacokinetic relationships that define their clinical utility.
Comparative Pharmacokinetics of Key 4-Phenylpiperidine Analogs
The clinical application of fentanyl and its analogs—sufentanil, alfentanil, and remifentanil—is largely dictated by their distinct pharmacokinetic behaviors.[7] While all are highly potent µ-opioid receptor agonists, subtle structural differences lead to significant variations in their speed of onset, duration of action, and metabolic pathways.
Absorption and Distribution: Being highly lipophilic, these opioids rapidly cross the blood-brain barrier, which accounts for their fast onset of action, particularly when administered intravenously.[8][9] Following initial distribution to highly perfused tissues like the brain and heart, they redistribute to muscle and fat.[9] This redistribution is a key factor in the termination of their effects for single-bolus doses. Alfentanil is an exception; due to its lower lipophilicity and smaller volume of distribution, its effect termination is less dependent on redistribution and more on metabolic clearance.[5][10]
Metabolism and Excretion: Metabolism is the most distinguishing pharmacokinetic feature among these analogs. Fentanyl, sufentanil, and alfentanil are primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4][11] This shared metabolic pathway makes them susceptible to drug-drug interactions with CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals) or inducers.[3][4] The major metabolite for fentanyl is norfentanyl, which is largely inactive.[9][11]
In stark contrast, remifentanil possesses a unique ester linkage in its structure.[12][13] This makes it susceptible to rapid hydrolysis by non-specific esterases found throughout the blood and tissues.[12][14][15] This extrahepatic metabolism is extremely efficient, resulting in an ultra-short half-life and a clearance that is independent of liver function.[12][15] Its principal metabolite is an inactive carboxylic acid derivative.[15] This unique metabolic pathway means that the effect of remifentanil can be terminated very quickly by stopping its infusion, with a recovery time that is independent of the infusion duration—a concept known as a short context-sensitive half-time.[12]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes and compares the key pharmacokinetic parameters for these four prominent analogs.
| Parameter | Fentanyl | Sufentanil | Alfentanil | Remifentanil |
| Potency (vs. Morphine) | ~50-100x | ~500-1000x | ~15-20x | ~100-200x[11] |
| Volume of Distribution (Vd) | Large (~4 L/kg) | Large (~2.5 L/kg) | Small (0.4-1.0 L/kg)[5][10] | Small (~0.3-0.4 L/kg)[12] |
| Clearance (CL) | ~0.8 L/min | ~0.9 L/min | ~0.35 L/min | Very High (~3 L/min)[12] |
| Elimination Half-Life (t½) | 3-7 hours[3] | ~2.7 hours | ~1.6 hours | ~3-10 minutes |
| Context-Sensitive Half-Time (4-hr infusion) | ~260 min | ~30 min | ~60 min | ~3-4 min[12] |
| Primary Metabolic Pathway | Hepatic (CYP3A4)[3] | Hepatic (CYP3A4) | Hepatic (CYP3A4)[10] | Esterase Hydrolysis[12][16] |
| Primary Metabolite | Norfentanyl (inactive)[9] | Desmethylsufentanil | Noralfentanil | Carboxylic Acid (inactive)[15] |
Data compiled from multiple sources.[3][5][10][11][12]
Visualizing Metabolic Divergence
The metabolic fate of these compounds is a primary determinant of their clinical use. The following diagram illustrates the generalized metabolic pathways, highlighting the key difference between CYP3A4-dependent and esterase-dependent metabolism.
Caption: Generalized metabolic pathways for 4-phenylpiperidine opioids.
Experimental Protocols for Pharmacokinetic Characterization
Accurate determination of pharmacokinetic parameters relies on robust and validated experimental methodologies. Below are foundational protocols for assessing metabolic stability and characterizing the in vivo PK profile of a novel 4-phenylpiperidine analog.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides an early assessment of a compound's susceptibility to hepatic metabolism, primarily by cytochrome P450 enzymes, and is used to calculate in vitro intrinsic clearance.[17][18][19]
Causality Behind Experimental Choices:
-
Test System: Human liver microsomes are subcellular fractions rich in Phase I metabolizing enzymes (CYPs) and are a cost-effective, high-throughput model for hepatic clearance.[17]
-
Cofactor: NADPH is an essential cofactor required for the catalytic activity of CYP enzymes.[17][20] Including a "minus-cofactor" control is critical to distinguish enzymatic degradation from chemical instability.
-
Termination: The reaction is stopped by adding a cold organic solvent (acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.
-
Analysis: LC-MS/MS provides the high sensitivity and specificity required to quantify the disappearance of the parent drug over time, even in a complex biological matrix.[21][22]
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[23] Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[17][20]
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute in buffer to achieve a final incubation concentration of 1 µM.[17]
-
Prepare an NADPH regenerating solution in buffer containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[20]
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.[17]
-
-
Reaction Termination and Sample Processing:
-
Analysis:
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[21]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This study defines the complete ADME profile of a compound in a living system, providing essential data on bioavailability, clearance, volume of distribution, and exposure.[24][25]
Causality Behind Experimental Choices:
-
Animal Model: Sprague-Dawley rats are a commonly used outbred strain for PK studies due to their well-characterized physiology and larger size, which facilitates serial blood sampling.[26][27]
-
Dosing Routes: Administering the drug both intravenously (IV) and orally (PO) allows for the determination of absolute bioavailability. The IV dose serves as the 100% bioavailable reference.
-
Blood Sampling: A sparse sampling design (multiple animals per time point) is often used in mice, while serial sampling from a cannulated rat is common.[27] Time points are chosen to capture the absorption, distribution, and elimination phases accurately.
-
Sample Matrix: Plasma is obtained by centrifuging blood collected in anticoagulant tubes (e.g., containing heparin or EDTA) and is the standard matrix for measuring circulating drug concentrations.[26]
Step-by-Step Methodology:
-
Animal Preparation and Dosing:
-
Acclimate male Sprague-Dawley rats (270–300 g) for at least one week.[26] For serial sampling, surgical implantation of a jugular vein catheter is performed several days prior to the study.
-
Fast animals overnight before dosing.
-
Divide animals into two groups. Administer the test compound via IV bolus to Group 1 and via oral gavage (PO) to Group 2. A typical dose might be 1-5 mg/kg.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge blood samples (e.g., 2000 g for 10 min at 4°C) to separate plasma.[26]
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (half-life).[24]
-
Calculate oral bioavailability (F%) as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizing the In Vivo PK Workflow
The following diagram outlines the logical flow of an in vivo pharmacokinetic study, from compound administration to final data analysis.
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Conclusion and Future Directions
The 4-(aminomethyl)-4-phenylpiperidine moiety remains a highly valuable scaffold in the development of centrally acting agents. The pharmacokinetic diversity seen across the fentanyl analog series exemplifies how minor structural modifications can lead to profoundly different clinical profiles. The rapid, organ-independent clearance of remifentanil, achieved by introducing an esterase-labile linkage, represents a pinnacle of pharmacokinetic design, offering exceptional control in anesthetic settings.[13] Conversely, the CYP3A4-mediated metabolism of fentanyl, sufentanil, and alfentanil underscores the importance of considering drug-drug interaction potential during development and clinical use.[4]
The experimental protocols detailed herein represent the industry-standard approach for characterizing these critical ADME properties. By integrating in vitro screening assays with definitive in vivo studies, drug development professionals can build a comprehensive pharmacokinetic profile to guide lead optimization, predict human dose, and ultimately select candidates with the highest probability of clinical success. Future research will undoubtedly continue to explore novel modifications to this versatile scaffold, aiming to further refine pharmacokinetic properties for enhanced safety and therapeutic efficacy.
References
-
Scholz, J., Steinfath, M., & Schulz, M. (1996). Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update. Clinical Pharmacokinetics, 31(4), 275–292. Available at: [Link]
-
Egan, T. D. (1995). Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal. Clinical Pharmacokinetics, 29(2), 80–94. Available at: [Link]
-
ATrain Education. (n.d.). Pharmacokinetics and Pharmacodynamics of Fentanyl. Available at: [Link]
-
ResearchGate. (n.d.). Clinical Pharmacokinetics of Alfentanil, Fentanyl and Sufentanil. Available at: [Link]
-
Bioanalysis Zone. (n.d.). LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. Available at: [Link]
-
Sneyd, J. R. (n.d.). Esterase metabolised drugs – going beyond remifentanil or a blind alley? World Siva Congress. Available at: [Link]
-
Shafer, S. L., & Varvel, J. R. (1991). Pharmacokinetics, pharmacodynamics, and rational opioid selection. Anesthesiology, 74(1), 53–63. Available at: [Link]
-
Bio-protocol. (2017). In vivo pharmacokinetic study in rats. Bio-protocol, 7(10), e2271. Available at: [Link]
-
IRIS. (n.d.). The effect of liver esterases and temperature on remifentanil degradation in vitro. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
-
PGY-2. (2023). Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. Journal of Addiction Medicine. Available at: [Link]
-
Web Poison Control. (n.d.). Fentanyl, fentanyl analogs and novel synthetic opioids: A comprehensive review. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]
-
Medic's Corner. (n.d.). Rational Opioid Selection. Available at: [Link]
-
Frontiers. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry. Available at: [Link]
-
protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Shimadzu. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. ASMS 2018. Available at: [Link]
-
CDC Stacks. (2020). Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. Available at: [Link]
-
Paper Digest. (n.d.). Structural modifications enhance analgesic activity and ADME of 4-hydroxy 4-phenyl piperidine. Available at: [Link]
-
Riley, S. B., & Juenke, J. M. (2024). Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS. Methods in Molecular Biology, 2737, 283–295. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
Egan, T. D., Lemmens, H. J., Fiset, P., Hermann, D. J., Muir, K. T., Stanski, D. R., & Shafer, S. L. (1995). Initial clinical experience with remifentanil, a new opioid metabolized by esterases. Anesthesia and Analgesia, 81(3), 619–623. Available at: [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Alfentanil, Fentanyl and Sufentanil. Available at: [Link]
-
University of California, Berkeley. (2020). Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. Berkeley Scientific Journal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fentanyl. StatPearls. Available at: [Link]
-
Frontiers. (2017). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Available at: [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
Li, H., Zhang, J., & Chen, Y. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226–232. Available at: [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. Available at: [Link]
-
Pain Physician. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at: [Link]
-
Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Available at: [Link]
Sources
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 5. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and rational opioid selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4. Pharmacokinetics and Pharmacodynamics of Fentanyl | ATrain Education [atrainceu.com]
- 9. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. painphysicianjournal.com [painphysicianjournal.com]
- 12. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worldsiva.org [worldsiva.org]
- 14. The effect of liver esterases and temperature on remifentanil degradation in vitro [iris.unisa.it]
- 15. radiusohio.com [radiusohio.com]
- 16. Initial clinical experience with remifentanil, a new opioid metabolized by esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. bioivt.com [bioivt.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. shimadzu.com [shimadzu.com]
- 22. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. protocols.io [protocols.io]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
- 29. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 30. stacks.cdc.gov [stacks.cdc.gov]
Navigating the Synthesis of 4-(Aminomethyl)-4-phenylpiperidine Derivatives: A Head-to-Head Comparison of Key Amino Protecting Groups
Introduction: The Central Role of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the 4-phenylpiperidine scaffold is a cornerstone for the development of potent and selective therapeutics, particularly targeting the central nervous system.[1] Molecules incorporating this framework, such as fentanyl and its analogues, are prominent for their interaction with opioid receptors.[2][3] The derivative 4-(aminomethyl)-4-phenylpiperidine is an especially valuable building block, offering a primary amine handle for the introduction of diverse chemical functionalities. However, the nucleophilic nature of this aminomethyl group necessitates a robust protection strategy to ensure regioselectivity and prevent unwanted side reactions during multi-step syntheses.[4]
This in-depth guide provides a head-to-head comparison of the most commonly employed protecting groups for the 4-(aminomethyl) moiety of 4-phenylpiperidine: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We will delve into the practical aspects of their installation and removal, evaluate their stability under various reaction conditions, and provide field-proven experimental protocols to assist researchers in making informed decisions for their synthetic campaigns.
The Pillars of Protection: Choosing the Optimal Shield
An ideal protecting group should be easily and efficiently introduced, remain inert to a wide range of subsequent reaction conditions, and be cleaved with high yield under mild conditions that do not compromise the integrity of the target molecule.[5] This concept of "orthogonality," the ability to deprotect one group in the presence of others, is a critical consideration in complex synthetic routes.[4][6]
Head-to-Head Comparison: Boc vs. Cbz vs. Fmoc
The selection of a protecting group is intrinsically linked to the overall synthetic strategy. Here, we dissect the performance of Boc, Cbz, and Fmoc for the protection of 4-(aminomethyl)-4-phenylpiperidine.
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most prevalent amine protecting group in non-peptide chemistry due to its general stability and ease of removal under acidic conditions.[7][8]
-
Installation: The Boc group is typically introduced by reacting 4-(aminomethyl)-4-phenylpiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.[7]
-
Stability: The Boc group is stable to most nucleophiles and bases, making it an excellent choice when subsequent synthetic steps involve basic conditions or the use of organometallic reagents.[9]
-
Deprotection: Cleavage of the Boc group is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][8][10] The reaction proceeds through the formation of a stable tert-butyl cation, which necessitates the use of scavengers in some cases to prevent side reactions with sensitive functional groups.[9]
-
Orthogonality: The Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, offering significant flexibility in synthetic design.[9][10][11]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group, valued for its stability and removal under neutral conditions.[11][12]
-
Installation: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, similar to the Boc group.
-
Stability: The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage, making it a key component of many orthogonal protection schemes.[12]
-
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[11][12] This method is exceptionally clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[11] Alternative deprotection methods include the use of strong acids, such as HBr in acetic acid, or Lewis acids.[13][14]
-
Orthogonality: Cbz is orthogonal to both Boc and Fmoc protecting groups.[11] However, it is incompatible with synthetic routes that employ catalytic hydrogenation for other transformations, such as the reduction of double bonds or nitro groups.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, which is a cornerstone of solid-phase peptide synthesis (SPPS) and is also valuable in solution-phase chemistry.[15][16]
-
Installation: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[17]
-
Stability: A major advantage of the Fmoc group is its stability towards acidic conditions, allowing for the selective removal of acid-labile groups like Boc in its presence.[18]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[15][19] The deprotection mechanism proceeds via β-elimination.[20] The liberated dibenzofulvene byproduct can be monitored by UV spectroscopy, allowing for real-time reaction tracking.[15]
-
Orthogonality: The Fmoc group is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[17] This orthogonality is a key feature in modern peptide synthesis and complex molecule assembly.[5][21]
Comparative Data Summary
| Protecting Group | Installation Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O, Base | Strong Acid (TFA, HCl)[7][8] | Stable to bases and nucleophiles.[9] | Fmoc, Cbz |
| Cbz | Cbz-Cl, Base | Catalytic Hydrogenolysis (H₂/Pd-C)[11][12] | Stable to acid and base.[12] | Boc, Fmoc |
| Fmoc | Fmoc-Cl, Fmoc-OSu, Base | Base (e.g., 20% Piperidine in DMF)[15] | Stable to acid.[18] | Boc, Cbz |
Choosing the Right Protecting Group: A Decision Guide
The optimal protecting group for 4-(aminomethyl)-4-phenylpiperidine depends entirely on the planned synthetic route. The following decision-making workflow can guide your selection process.
Sources
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tdcommons.org [tdcommons.org]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. chempep.com [chempep.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. chimia.ch [chimia.ch]
- 19. chempep.com [chempep.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedural framework for the safe disposal of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate, a versatile piperidine derivative used in chemical synthesis.[1] By understanding the "why" behind each step, we can ensure a self-validating system of safety and compliance within our laboratories.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a complete, peer-reviewed toxicological profile for this specific molecule may be limited, we can infer a reliable hazard profile from Safety Data Sheets (SDS) of structurally similar piperidine derivatives.
Compounds with the Boc-protected phenylpiperidine scaffold are frequently classified as irritants and may possess other harmful properties.[2] For instance, analogous compounds are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] Some derivatives are even classified as toxic if swallowed (H301) or capable of causing severe skin burns and eye damage.[3][4]
Therefore, as a matter of prudent practice, this compound should be handled as a hazardous substance. The causality is clear: the piperidine ring and associated functional groups can interact with biological systems, necessitating caution.
Table 1: Inferred Hazard Profile
| Hazard Class | GHS Pictogram | Hazard Statement | Rationale |
|---|---|---|---|
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | Based on data for analogous piperidine compounds.[2] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | Based on data for analogous piperidine compounds.[2] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | Based on data for analogous piperidine compounds.[2] |
| Acute Toxicity (Oral) | GHS06 (Skull and Crossbones) | H301 (Potential): Toxic if swallowed | A potential hazard based on some piperidine derivatives; should be assumed as a precaution.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Handling chemical waste demands the same, if not a higher, level of personal protection as handling the pure substance. The choice of PPE is directly informed by the risk assessment.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification for Routine Handling | Specification for Spill Cleanup |
|---|---|---|
| Eye/Face | Chemical safety goggles conforming to EN166 or NIOSH standards.[4][5] | Chemical safety goggles and a full-face shield.[6] |
| Hand | Chemically resistant nitrile rubber gloves. Inspect for integrity before use.[5][6] | Heavy-duty, chemically resistant gloves (e.g., butyl rubber or laminate). |
| Body | Flame-retardant lab coat. | Chemical-resistant apron or suit over a lab coat.[6] |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood.[4][7] | A NIOSH/MSHA-approved respirator with organic vapor cartridges may be required depending on the spill size and ventilation.[5] |
Waste Characterization and Segregation: Preventing Unwanted Reactions
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[8][9] Given the hazard profile, waste containing this compound must be managed as hazardous waste.
Segregation is a critical, non-negotiable step. Co-mingling incompatible chemicals can lead to violent reactions, gas generation, or fire.
-
Do NOT mix with:
-
Strong Oxidizing Agents: Can cause exothermic reactions, potentially leading to fire.
-
Strong Acids or Bases: Can catalyze decomposition or react violently.[3]
-
Reactive Metals: Such as alkali metals.
-
The primary goal is to ensure that the waste remains stable and contained until final disposal. Always collect this waste stream in a dedicated, separate container.
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol provides a direct, operational plan for managing the waste stream from its point of generation.
Step 1: Waste Collection and Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be clean, dry, and in good condition.
-
Collect Waste: Pour or transfer waste solids and solutions carefully into the designated waste container. For trace amounts on consumables (e.g., weighing paper, gloves), double-bag them and place them in the solid chemical waste stream.
-
Rinsate Management: Any solvent used to rinse contaminated glassware must be collected and treated as hazardous waste. A common best practice is to perform a triple rinse and collect all three rinses in the appropriate hazardous waste container.
-
Avoid Overfilling: Never fill a waste container beyond 80% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills.
Step 2: Proper Labeling
-
Immediate Identification: As soon as the first drop of waste enters the container, it must be labeled.
-
Required Information: The label must clearly and legibly display:
Step 3: Temporary Storage
-
Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA. This area must be under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume.
-
Container Integrity: Keep the container closed at all times except when adding waste.[8]
Step 4: Arranging for Final Disposal
-
Use a Licensed Vendor: The final disposal of hazardous waste is a regulated process that must be handled by a certified hazardous waste management company.[5][9][11]
-
Preferred Disposal Method: For organic compounds like this, incineration in a hazardous waste incinerator is the preferred method.[5][12] This process destroys the compound at high temperatures, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubbers.[4][5]
-
Manifest System: Ensure that the waste is tracked using the EPA's Uniform Hazardous Waste Manifest system, which documents the waste's journey from your facility to its final destination.[8][13]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
-
Small-Scale Laboratory Spill (<100 mL/g):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in Table 2.
-
Contain and Absorb: If it is a solid, carefully sweep it up, avoiding dust generation.[7] If it is a solution, cover it with an inert absorbent material like vermiculite, sand, or dry lime.[14]
-
Collect Waste: Place the absorbed material or swept powder into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal.
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring the safety of personnel, upholding regulatory compliance, and protecting our shared environment.
References
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
Penta Manufacturing Company. Piperidine - SAFETY DATA SHEET. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
New Jersey Department of Health. PIPERIDINE HAZARD SUMMARY. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. crystal-clean.com [crystal-clean.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. epa.gov [epa.gov]
- 14. nj.gov [nj.gov]
A Comprehensive Guide to the Safe Handling of Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is a cornerstone of both safety and scientific integrity. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate (CAS No. 158144-82-2). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a secure and efficient laboratory environment. This compound, a versatile piperidine derivative, serves as a key synthetic intermediate in medicinal chemistry, and its proper handling is paramount.[1]
I. Hazard Identification and Classification
Based on the analysis of structurally related aminophenyl and piperidine compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]
-
Acute Oral Toxicity: While not definitively classified, similar compounds can be harmful if swallowed.[4]
The Globally Harmonized System (GHS) classifications for a closely related analogue, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate, are provided below and should be considered as a proxy for risk assessment.[2][3]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
II. Personal Protective Equipment (PPE): A Multi-Llayered Defense
A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Recommendations | Purpose |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] | To protect eyes from splashes and dust. |
| Face Shield | A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing during procedures such as transferring solutions or performing vigorous reactions. | To provide an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the potential hazards, double gloving is advised for all handling procedures. The outer glove should be removed and disposed of as contaminated waste immediately after handling. | To prevent skin contact and absorption. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat with long sleeves and a proper fit is required. | To protect skin and clothing from contamination. |
| Chemical-Resistant Apron | For procedures with a higher risk of splashes, such as large-scale reactions or transfers, a chemical-resistant apron worn over the lab coat is recommended.[6] | To provide an extra layer of protection against splashes and spills. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area or a chemical fume hood.[5] If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a NIOSH/MSHA approved respirator with an appropriate particulate filter should be worn. | To prevent inhalation of dust or vapors. |
Workflow for PPE Selection and Use
Caption: A systematic workflow for the selection and use of Personal Protective Equipment (PPE).
III. Safe Handling and Operational Procedures
Adherence to standardized operating procedures is crucial for minimizing the risk of exposure.
1. Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing:
-
Perform weighing of the solid compound within a chemical fume hood or a balance enclosure to contain any dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
-
Use a stirrer bar or overhead stirrer to ensure smooth mixing and prevent bumping.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A 70% ethanol solution is generally effective for initial decontamination, followed by a thorough cleaning with soap and water.
-
Properly label all containers with the compound's identity and associated hazards.
-
IV. Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
| Minor Spill | Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the laboratory immediately and alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
V. Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired compound, as well as grossly contaminated materials (e.g., weighing paper, gloves), should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a separate, labeled hazardous waste container for liquids. Do not mix incompatible waste streams.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
